molecular formula C15H12O2 B3028656 Phenyl cinnamate CAS No. 25695-77-6

Phenyl cinnamate

Cat. No.: B3028656
CAS No.: 25695-77-6
M. Wt: 224.25 g/mol
InChI Key: NBFNGRDFKUJVIN-VAWYXSNFSA-N
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Description

Phenyl cinnamate is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNGRDFKUJVIN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2757-04-2
Record name Phenyl cinnamate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21000
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl cinnamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenyl cinnamate (B1238496), a significant organic compound with applications in various scientific fields. This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a clear, accessible format.

Synthesis of Phenyl Cinnamate

This compound is commonly synthesized in the laboratory via the esterification of cinnamic acid with phenol (B47542). One of the most effective and widely documented methods involves a two-step process: the conversion of cinnamic acid to cinnamoyl chloride, followed by the reaction of the acyl chloride with phenol. An alternative approach is the direct Fischer esterification of cinnamic acid and phenol using an acid catalyst.

Synthesis via Cinnamoyl Chloride Intermediate

This robust method typically provides a good yield of the desired ester. The reaction proceeds by first activating the carboxylic acid group of cinnamic acid with thionyl chloride to form the more reactive cinnamoyl chloride. This intermediate then readily undergoes nucleophilic acyl substitution with phenol to yield this compound.

Experimental Protocol: Synthesis of this compound via Cinnamoyl Chloride [1]

Materials:

  • Cinnamic acid

  • Thionyl chloride (redistilled before use is recommended)[1]

  • Phenol (analytical reagent grade)[1]

  • 95% Ethanol (B145695)

  • 2% Sodium bicarbonate solution

Procedure:

  • Formation of Cinnamoyl Chloride: In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap for hydrogen chloride and sulfur dioxide, a mixture of 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride is placed.[1] The flask is mounted at an angle to prevent the condensate from running into the side arm.[1] The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45–60 minutes).[1]

  • Reaction with Phenol: The reaction mixture is allowed to cool, and 94 g (1 mole) of phenol is added.[1] The mixture is then reheated on the steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).[1] To ensure the reaction goes to completion and to remove any remaining hydrogen chloride, the flask is briefly heated to reflux on a sand bath.[1]

  • Purification: The crude reaction mixture is cooled and then distilled under reduced pressure. The fraction boiling at 190–210 °C at 15 mm Hg is collected.[1] The distillate, which solidifies upon cooling to a pale yellow solid, is then purified.[1] The solid is ground to a powder and washed with 500 mL of cold 2% sodium bicarbonate solution.[1] The resulting residue is recrystallized from 300 mL of 95% ethanol to yield pure, white crystals of this compound.[1]

Yield: 141–168 g (63–75%) of pure this compound.[1]

Fischer Esterification

Fischer esterification offers a more direct route to this compound by reacting cinnamic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This is an equilibrium-driven reaction, and removal of water can be employed to drive the reaction towards the product.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₂[3]
Molecular Weight224.25 g/mol [3]
Melting Point75–76 °C[1]
Boiling Point190–210 °C at 15 mm Hg[1]
AppearanceWhite crystalline solid[1]
Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Vinylic Proton (α to C=O)~6.5d~16.01H
Vinylic Proton (β to C=O)~7.8d~16.01H
Aromatic Protons (Cinnamate Phenyl)~7.4-7.6m-5H
Aromatic Protons (Phenoxy Phenyl)~7.1-7.4m-5H

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.

  • Concentration: A solution of approximately 5-10 mg/mL of this compound in the deuterated solvent is prepared.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Acquisition Parameters:

  • Spectrometer Frequency: 300-500 MHz.

  • Number of Scans: 16-32 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans is typically used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Signal AssignmentChemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~165
Vinylic Carbon (α to C=O)~118
Vinylic Carbon (β to C=O)~145
Aromatic Carbons (Cinnamate Phenyl)~128-134
Aromatic Carbons (Phenoxy Phenyl)~121-151

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Concentration: A more concentrated solution (20-50 mg/mL) is often required compared to ¹H NMR.

Acquisition Parameters:

  • Spectrometer Frequency: 75-125 MHz.

  • Decoupling: Proton decoupling is used to simplify the spectrum to single lines for each carbon.

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3060C-H stretchAromatic & Vinylic
~1735C=O stretchEster
~1635C=C stretchAlkene
~1600, 1490C=C stretchAromatic Ring
~1200C-O stretchEster

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 224

  • Base Peak: m/z = 131 (loss of phenoxy radical, •OC₆H₅) corresponding to the cinnamoyl cation.

  • Other Fragments: m/z = 103 (loss of CO from the cinnamoyl cation) and m/z = 77 (phenyl cation).

Experimental Protocol: Mass Spectrometry

Ionization Method:

  • Electron Impact (EI): A common method for volatile compounds.

Analysis:

  • The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Esterification cluster_product Crude Product cluster_purification Purification cluster_final Final Product cinnamic_acid Cinnamic Acid reaction1 Reaction with Thionyl Chloride cinnamic_acid->reaction1 thionyl_chloride Thionyl Chloride thionyl_chloride->reaction1 phenol Phenol reaction2 Reaction with Phenol phenol->reaction2 cinnamoyl_chloride Cinnamoyl Chloride reaction1->cinnamoyl_chloride HCl, SO₂ cinnamoyl_chloride->reaction2 crude_product Crude Phenyl Cinnamate reaction2->crude_product HCl distillation Reduced Pressure Distillation crude_product->distillation washing Washing with NaHCO₃ Solution distillation->washing recrystallization Recrystallization from Ethanol washing->recrystallization final_product Pure Phenyl Cinnamate recrystallization->final_product Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Interpretation start Synthesized This compound melting_point Melting Point Determination start->melting_point nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_elucidation Structural Elucidation and Purity Assessment melting_point->structure_elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation Reaction_Pathway cinnamic_acid Cinnamic Acid phenyl_cinnamate This compound cinnamic_acid->phenyl_cinnamate + Phenol cinnamic_acid->phenyl_cinnamate 1. SOCl₂ 2. Phenol hcl HCl so2 SO₂ phenol Phenol thionyl_chloride SOCl₂

References

Spectroscopic Profile of Phenyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for phenyl cinnamate (B1238496), a significant compound in chemical research and drug development. The following sections detail its ¹H NMR, ¹³C NMR, and Infrared (IR) spectral characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Phenyl cinnamate is an ester of phenol (B47542) and cinnamic acid. Its structural features, including two phenyl rings and an α,β-unsaturated carbonyl system, give rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum is characterized by signals from the aromatic protons of the two phenyl rings and the vinylic protons of the cinnamate backbone.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.75d, J = 16.0 Hz1HH-α (vinylic)
7.55 - 7.20m10HAromatic protons
6.50d, J = 16.0 Hz1HH-β (vinylic)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
167.5C=O (ester carbonyl)
150.8C-O (aromatic)
145.0C-α (vinylic)
134.9C-ipso (cinnamate phenyl)
130.6Aromatic CH
129.3Aromatic CH
128.5Aromatic CH
121.8Aromatic CH
118.8C-β (vinylic)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The key absorptions correspond to the stretching vibrations of the carbonyl group, the carbon-carbon double bond, and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
1735StrongC=O (ester carbonyl) stretch
1635StrongC=C (vinylic) stretch
1595, 1490Medium-StrongAromatic C=C stretch
1160StrongC-O (ester) stretch
750, 690StrongAromatic C-H bend (out-of-plane)

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Data acquisition parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure high-quality spectra.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Preparation for IR Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Sample IR_Spec FTIR Spectrometer Dissolution->IR_Spec IR Sample Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Baseline Correction) IR_Spec->Process_IR Interpret_NMR Interpret NMR Spectra (Chemical Shift, Multiplicity, Integration) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Characteristic Frequencies) Process_IR->Interpret_IR Structure Structural Elucidation and Purity Assessment Interpret_NMR->Structure Interpret_IR->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Multifaceted Biological Activities of Phenyl Cinnamate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl cinnamate (B1238496) derivatives, a class of organic compounds characterized by a core structure of cinnamic acid esterified with a phenol, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, found in various natural sources and also accessible through synthetic routes, exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties. Their versatile bioactivities stem from their unique chemical architecture, which allows for various substitutions on both the phenyl and cinnamate moieties, leading to a broad range of derivatives with tailored biological functions. This technical guide provides an in-depth overview of the biological activities of phenyl cinnamate derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this promising field.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for different derivatives against several cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
(E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755)Human gastric adenocarcinoma (AGS)Potentially promising cytotoxic effect[1]
Compound 4iiHT-29 (colon), A-549 (lung), OAW-42 (ovarian), MDA-MB-231 (breast), HeLa (cervical)Low antitumor activity, with the exception of 4ii[2][3]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16c, 16d)HeLa (cervical), MCF-7 (breast), HCT-116 (colon)Moderate activity (IC50 range: 42–170 µM)[4]
Cinnamic acid phenethyl ester (CAPE)Colon 26-L5 carcinoma1.76 µg/mL[5]
Benzyl caffeateColon 26-L5 carcinoma0.288 µg/mL[5]
Cinnamoyl caffeateColon 26-L5 carcinoma0.114 µg/mL[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Materials:

    • 96-well microplate

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound derivative stock solution (in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[6]

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table summarizes the MIC values for several this compound derivatives against various microbial strains.

DerivativeMicroorganismMIC (µg/mL)Reference
Cinnamic acidStaphylococcus aureus125[10]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16b, 16c, 16d, 17a, 17c)Staphylococcus sp. and Enterococcus sp.1-2[4]
Butyl cinnamate (6)Candida albicans, C. tropicalis, C. glabrata626.62 µM[11]
4-isopropylbenzylcinnamide (18)Staphylococcus aureus, S. epidermidis, Pseudomonas aeruginosa458.15 µM[11]
Decyl cinnamate (9)Staphylococcus aureus, S. epidermidis, P. aeruginosa550.96 µM[11]
1-cinnamoylpyrrolidineE. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA0.5 mg/mL[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

  • Materials:

    • 96-well microtiter plate

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound derivative stock solution

    • Sterile saline or broth for inoculum preparation

    • 0.5 McFarland standard

    • Microplate reader (optional)

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[13]

    • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium across the wells of the 96-well plate.[13]

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[13]

    • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[13]

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilution of compound in 96-well plate B->C D Incubate plate C->D E Observe for growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant properties, primarily due to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. The presence of hydroxyl groups on the phenyl ring is a key structural feature contributing to their radical-scavenging capabilities.[4]

Quantitative Antioxidant Activity Data

The antioxidant activity is often expressed as the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 indicates higher antioxidant potential.

DerivativeAntioxidant AssayIC50Reference
Acetyl derivative of cinnamic acidDPPH0.16 µg/mL[14]
Cinnamic acidDPPH0.18 µg/mL[14]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (4, 8, 10, 13)DPPHSimilar to Trolox[15]
Caffeic acidDPPH-[16]
Ferulic acidDPPH-[16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging activity of compounds.[17]

  • Materials:

    • DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

    • This compound derivative solutions at various concentrations

    • UV-Vis spectrophotometer

    • 96-well plate or cuvettes

  • Procedure:

    • Reaction Mixture: Mix a solution of the this compound derivative with the DPPH solution.[17]

    • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[18]

    • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[17]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the log of the compound concentration.

Signaling Pathway: Nrf2 Activation

Some this compound derivatives exert their antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some cinnamate derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Cinnamate This compound Derivative Cinnamate->Keap1 Inactivation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 signaling pathway by this compound derivatives.

Anti-inflammatory Activity

This compound derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes and signaling pathways. Their ability to modulate the production of pro-inflammatory mediators makes them attractive candidates for the development of new anti-inflammatory agents.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins.

DerivativeEnzymeIC50 (µM)Reference
Compound 9COX-23.0 ± 0.3[15]
Compound 10COX-22.4 ± 0.6[15]
Compound 23COX-21.09 ± 0.09[15]
Compound 4COX-137 ± 4[20]
Compound 4COX-2126 ± 12[20]
Compound 2COX-156 ± 6[20]
Compound 2COX-2204 ± 10[20]

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer

    • This compound derivative solutions

    • Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production)

    • Microplate reader

  • Procedure:

    • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

    • Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative for a specific time.[21]

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[21]

    • Reaction Termination: Stop the reaction after a defined period.

    • Product Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

    • IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[22]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB->IkB Binding NFkB_n NF-κB NFkB->NFkB_n Translocation Cinnamate This compound Derivative Cinnamate->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes DNA->Inflammatory_Genes Transcription

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Enzyme Inhibitory Activity

Beyond their effects on inflammatory enzymes, this compound derivatives have been found to inhibit a variety of other enzymes implicated in different diseases. This includes enzymes like lipoxygenase (LOX), which is involved in inflammation, and α-glucosidase, a target for diabetes treatment.

Quantitative Enzyme Inhibitory Activity Data

DerivativeEnzymeIC50 (µM)Reference
Compound 4iiSoybean LipoxygenasePotent inhibitor[2][3]
Compound 3iSoybean Lipoxygenase7.4[23]
Caffeic acidIntestinal Maltase0.74 ± 0.01 mM[22]
Ferulic acidIntestinal Maltase0.79 ± 0.04 mM[22]
Ferulic acidIntestinal Sucrase0.45 ± 0.01 mM[22]

Experimental Protocol: Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase.

  • Materials:

    • Lipoxygenase enzyme (e.g., from soybean)

    • Linoleic acid or arachidonic acid (substrate)

    • Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)

    • This compound derivative solutions

    • UV-Vis spectrophotometer

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing the buffer, enzyme, and the this compound derivative at various concentrations.[24]

    • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.[24]

    • Reaction Initiation: Start the reaction by adding the substrate (linoleic acid).[24]

    • Absorbance Monitoring: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[25]

    • IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Experimental Workflow: Lipoxygenase Inhibition Assay

LOX_Inhibition_Workflow A Prepare reaction mixture with buffer, enzyme, and inhibitor B Pre-incubate A->B C Add substrate (linoleic acid) B->C D Monitor absorbance at 234 nm C->D E Calculate percentage inhibition D->E F Determine IC50 value E->F

Workflow for the Lipoxygenase Inhibition Assay.

This compound derivatives represent a versatile and promising class of bioactive molecules with a wide array of potential therapeutic applications. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory assays highlights their potential as lead compounds for drug discovery and development. The structure-activity relationships of these derivatives offer a valuable framework for the rational design of new and more potent analogues. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the fascinating biological activities of this compound derivatives and accelerate their translation into novel therapeutic agents.

References

Phenyl Cinnamate: A Technical Guide to its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a naturally occurring compound found in a variety of plants. Belonging to the phenylpropanoid class, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the biological effects of phenyl cinnamate, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Phenylpropanoids are a large family of secondary metabolites in plants, playing crucial roles in defense against pathogens and UV radiation. This compound, as a member of this family, possesses a characteristic C6-C3 carbon skeleton. Its biological activities are largely attributed to the synergistic effects of its constituent phenol and cinnamic acid moieties, as well as the unique properties of the ester linkage. This document will systematically dissect the current understanding of how this compound interacts with and modulates key biological pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound and its derivatives have been shown to suppress the activation of the NF-κB pathway.[1][2] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB.[2] The resulting downregulation of COX-2 and iNOS expression leads to a decrease in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NF-kB NF-kB IkBa_P p-IkBa IkBa->IkBa_P NF-kB->IkBa NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation PhenylCinnamate PhenylCinnamate PhenylCinnamate->IKK Inhibits DNA DNA NF-kB_nuc->DNA Binds Pro-inflammatory_Genes COX-2, iNOS Transcription DNA->Pro-inflammatory_Genes Induces

Inhibition of the NF-κB Signaling Pathway by this compound.
Antioxidant Activity: Activation of the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of pathologies. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

Electrophilic compounds, including derivatives of cinnamic acid, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[3][4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's capacity to neutralize ROS. Studies on N-phenyl cinnamamide (B152044) derivatives strongly suggest that this mechanism is a key contributor to their protective effects against oxidative stress.[3]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PhenylCinnamate PhenylCinnamate Keap1 Keap1 PhenylCinnamate->Keap1 Inactivates Nrf2 Nrf2 Ub Ub Keap1->Ub Ubiquitination Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes HO-1, NQO1 Transcription ARE->Antioxidant_Genes Induces

Activation of the Nrf2 Antioxidant Pathway by this compound.

Quantitative Data

The following tables summarize the quantitative data for the biological activities of this compound and its closely related derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssayCell Line/SystemIC50 / ActivityReference
Cinnamic acid derivativesNF-κB InhibitionTHP1-Blue™ NF-κB cellsSignificant attenuation at 2 µM[1]
N-phenyl cinnamamide derivativesNrf2/ARE Luciferase AssayHepG23.57–15.6 times more potent than negative control at 10 µM[3]
Cinnamic acidDPPH Radical Scavenging-IC50 values vary depending on derivatives[5][6]
Cinnamic acidABTS Radical Scavenging-IC50 values vary depending on derivatives[5]

Table 2: Anticancer Activity

CompoundCell LineAssayIC50Reference
Cinnamic acid derivativesHeLa, A549MTTIC50 values vary widely based on substitution[7][8][9]
Octyl, phenyl-propyl, and decyl caffeatesA549MTT54.2 to 80.2 µM[8]

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC (µM)Reference
This compoundAspergillus niger61[10]
This compoundBacillus subtilis164[10]
This compoundCandida albicans43[10]
This compoundEscherichia coli252[10]
This compoundStaphylococcus aureus203[10]
Cinnamic acid derivativesS. aureus, E. coliMICs vary[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Synthesis of this compound

Objective: To synthesize this compound from cinnamic acid and phenol.

Materials:

  • Cinnamic acid

  • Thionyl chloride

  • Phenol

  • Sodium bicarbonate solution (2%)

  • 95% Ethanol (B145695)

  • Claisen flask, reflux condenser, gas-absorption trap, steam bath, sand bath, distillation apparatus

Procedure: [12]

  • Place 1 mole of cinnamic acid and 1 mole of thionyl chloride in a 500-ml Claisen flask fitted with a reflux condenser and a gas-absorption trap.

  • Heat the mixture on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).

  • Cool the mixture and add 1 mole of phenol.

  • Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).

  • Heat the reaction mixture to reflux on a sand bath to complete the reaction and remove residual hydrogen chloride.

  • Cool the mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg.

  • Purify the resulting solid by grinding it to a powder and washing with cold 2% sodium bicarbonate solution.

  • Recrystallize the product from 95% ethanol to obtain pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Cinnamic_Acid Cinnamic Acid Reaction_Vessel Claisen Flask (Heat) Cinnamic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Phenol Phenol Phenol->Reaction_Vessel Added after cooling Distillation Vacuum Distillation Reaction_Vessel->Distillation Washing Washing with NaHCO3 solution Distillation->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Experimental Workflow for the Synthesis of this compound.
NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably transfected with an NF-κB-RE-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • 96-well opaque plates

  • Luminometer

Procedure: [1][13][14]

  • Seed the HEK293 reporter cells in a 96-well opaque plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., PMA or LPS) for 6-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

  • HepG2 or other suitable cells

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (4%)

  • Triton X-100 (0.25%)

  • Bovine Serum Albumin (BSA, 1%)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure: [15][16][17]

  • Grow cells on coverslips in a 24-well plate.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot for COX-2 and iNOS

Objective: To determine the effect of this compound on the protein expression levels of COX-2 and iNOS in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies for COX-2, iNOS, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure: [18][19][20][21][22]

  • Seed RAW 264.7 cells and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Antioxidant Activity (DPPH and ABTS Assays)

Objective: To measure the free radical scavenging capacity of this compound.

DPPH Assay Protocol: [6][23]

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol: [23][24]

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

  • Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm.

  • Add various concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure: [25][26][27][28]

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure: [6][10][11][12]

  • Perform serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its mechanisms of action are multifaceted, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways, which are central to inflammation and oxidative stress responses. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets and conducting in vivo efficacy and safety evaluations to translate the promising in vitro findings into clinical applications.

References

The Solubility of Phenyl Cinnamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of phenyl cinnamate (B1238496) in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents relevant biological pathway information.

Executive Summary

Phenyl cinnamate, an ester of phenol (B47542) and cinnamic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility is critical for process development, formulation, and biological studies. This guide addresses the current knowledge gap by providing estimated quantitative solubility data in ethanol (B145695) and qualitative data for other common organic solvents. Furthermore, it outlines a detailed experimental protocol for precise solubility determination and visualizes the relevant Nrf2 signaling pathway, which can be modulated by cinnamate derivatives.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound is not widely available in published literature. However, an estimation for its solubility in 95% ethanol can be derived from established purification protocols. Qualitative solubility information is also available for other organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)TypeSource
95% Ethanol~20-25 (Cold)~6.0 - 15.7Estimated[1]
95% Ethanol~78 (Hot)> 66.7Estimated[1]
AlcoholsAmbientSolubleQualitative[2]
OilsAmbientSolubleQualitative[2]
WaterAmbientInsolubleQualitative[2]

Disclaimer: The solubility data for 95% Ethanol is estimated from a recrystallization procedure where 186-200g of crude this compound was dissolved in 300 mL of hot 95% ethanol, and 141-168g was recovered after cooling.[1] The cold solubility represents the maximum amount that could have remained in the mother liquor. The hot solubility indicates that at least 66.7 g dissolved in 100 mL.

Experimental Protocols

To obtain precise and accurate solubility data for this compound, the isothermal shake-flask method followed by UV/Vis spectrophotometric analysis is recommended.

Isothermal Shake-Flask and UV/Vis Spectrophotometry Protocol

1. Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

2. Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Thermostatic shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

3. Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions to create at least five standard solutions of varying, known concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

  • Equilibration:

    • Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

    • Seal the flask and place it in a thermostatic shaker bath set to the desired temperature.

    • Agitate the flasks for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the flasks to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Create Standard Dilutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards gen_curve Generate Calibration Curve measure_abs->gen_curve calc_sol Calculate Solubility gen_curve->calc_sol Calibration Data add_excess Add Excess this compound to Solvent equilibrate Equilibrate in Shaker Bath (24-48h) add_excess->equilibrate settle Settle Undissolved Solids equilibrate->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Saturated Sample filter_sample->dilute_sample measure_sample_abs Measure Sample Absorbance dilute_sample->measure_sample_abs measure_sample_abs->calc_sol

Workflow for determining this compound solubility.
Nrf2 Signaling Pathway Activation by Cinnamate Derivatives

Cinnamic acid and its derivatives, which are α,β-unsaturated carbonyl compounds, are known to be electrophilic and can act as activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.

G Nrf2 Signaling Pathway Activation by Electrophiles cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC This compound (Electrophile) Keap1 Keap1 PC->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Proteasomal Degradation Maf Maf Nrf2_nuc->Maf ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Activation of the Nrf2 pathway by electrophiles.

References

Crystal Structure of Phenyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of phenyl cinnamate (B1238496). Phenyl cinnamate, the ester of phenol (B47542) and cinnamic acid, is a compound of interest in various chemical and pharmaceutical fields. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug development and materials science. While a definitive single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound is not publicly available in crystallographic databases as of the date of this publication, this guide furnishes the necessary theoretical framework, experimental protocols for its determination, and its known physicochemical properties. This document outlines the standard procedures for synthesis, purification, and subsequent crystal structure analysis.

Introduction

This compound (C₁₅H₁₂O₂) is an aromatic ester with established applications and potential for further development in various scientific domains. The arrangement of its constituent atoms in a crystalline lattice dictates its macroscopic properties, including melting point, solubility, and bioavailability. Therefore, a thorough understanding of its crystal structure is of significant scientific and industrial importance. This guide serves as a resource for researchers aiming to elucidate the crystal structure of this compound or its derivatives.

Physicochemical Properties

While experimental crystallographic data is not available, other key physical and chemical properties of this compound have been documented.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₂[1][2]
Molecular Weight 224.26 g/mol [2]
IUPAC Name phenyl (2E)-3-phenylprop-2-enoate[1]
CAS Number 2757-04-2[1][2]
Appearance White to light yellow powder/crystal
Melting Point 74.0 to 78.0 °C
Boiling Point 207 °C at 12 mmHg
Solubility Data not readily available
Crystal System Not determined
Space Group Not determined
Unit Cell Dimensions Not determined
Z Value Not determined
Final R-factor Not determined

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the general procedure for its crystal structure determination via single-crystal X-ray diffraction.

Synthesis and Purification of this compound

A reliable method for the synthesis of this compound involves the reaction of cinnamoyl chloride with phenol. The crude product is then purified by recrystallization.

Materials:

  • Cinnamic acid

  • Thionyl chloride

  • Phenol

  • Sodium bicarbonate solution (2%)

  • 95% Ethanol (B145695)

Procedure:

  • Preparation of Cinnamoyl Chloride: In a flask equipped with a reflux condenser, mix cinnamic acid with an excess of thionyl chloride. Heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).

  • Reaction with Phenol: After cooling the cinnamoyl chloride solution, add an equimolar amount of phenol.

  • Completion of Reaction: Heat the new mixture on a steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).

  • Purification:

    • Cool the reaction mixture and perform a vacuum distillation, collecting the fraction that boils between 190-210 °C at 15 mm Hg. The distillate will solidify upon cooling.

    • Grind the solidified product into a powder and wash it with a cold 2% sodium bicarbonate solution.

    • Recrystallize the washed product from 95% ethanol to yield pure, white crystals of this compound.

Proposed Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of this compound.

1. Crystal Growth:

  • High-quality single crystals of this compound are essential for X-ray diffraction analysis.

  • Slow evaporation of a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a constant temperature is a common method for crystal growth.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and placed in a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize the thermal vibration of the atoms.

  • The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group).

  • The intensities of the diffracted X-rays are used to solve the phase problem and generate an initial electron density map of the molecule.

  • This map is then used to build a preliminary model of the this compound molecule.

4. Structure Refinement and Validation:

  • The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.

  • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Visualizations

Molecular Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

molecular_structure cluster_phenyl Phenyl Group cluster_cinnamate Cinnamate Group cluster_styrene Styrene Moiety C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O2 O C6->O2 C7 C C10 C C7->C10 C8 C C8->C7 C9 C C9->C8 O1 O C9->O1 O2->C9 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C15->C10

Caption: Molecular structure of this compound.

Workflow for Crystal Structure Analysis

The diagram below outlines the logical workflow for determining the crystal structure of a compound like this compound.

crystal_structure_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and CIF Generation refinement->validation

Caption: Experimental workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and deposited in public databases, this guide provides the essential background and procedural information for researchers to undertake this task. The outlined protocols for synthesis and single-crystal X-ray diffraction offer a clear pathway for obtaining high-quality structural data. The elucidation of the three-dimensional arrangement of atoms in this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of new materials and therapeutic agents.

References

Thermogravimetric Analysis of Phenyl Cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of phenyl cinnamate (B1238496). Due to a lack of specific experimental data for phenyl cinnamate in the public domain, this document synthesizes information from the thermal analysis of its constituent components, cinnamic acid and phenol, as well as structurally related cinnamate esters. The guide outlines a detailed experimental protocol for conducting TGA on this compound, presents an expected thermal decomposition profile, and discusses the probable decomposition pathways. This information is intended to serve as a valuable resource for researchers in materials science, organic chemistry, and pharmaceutical development who are interested in the thermal stability and degradation kinetics of this compound.

Introduction

This compound is an aromatic ester with applications in various fields, including as a fragrance ingredient and a potential synthon in organic chemistry. Understanding its thermal stability is crucial for its application in processes that involve elevated temperatures, such as in polymer formulations or certain chemical reactions. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This guide will provide a projected TGA profile for this compound based on the known thermal behavior of related compounds.

Predicted Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound. This data is inferred from the thermal decomposition characteristics of cinnamic acid and phenolic structures.

ParameterExpected ValueDescription
Onset Decomposition Temperature (Tonset) ~ 200 - 250 °CThe temperature at which significant mass loss begins. This is likely initiated by the cleavage of the ester bond.
Peak Decomposition Temperature (Tpeak) ~ 250 - 350 °CThe temperature at which the rate of mass loss is at its maximum. This corresponds to the primary decomposition of the molecule.
Final Decomposition Temperature > 400 °CThe temperature at which the majority of the volatile components have been removed.
Residual Mass @ 500 °C (Nitrogen Atmosphere) < 5%The remaining mass, likely consisting of a small amount of char.

Detailed Experimental Protocol

This section outlines a recommended experimental protocol for conducting a thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature and mass measurements in a controlled atmosphere.

3.2. Sample Preparation

  • Sample: this compound, solid powder.

  • Mass: 5-10 mg.

  • Crucible: Alumina or platinum crucible.

3.3. TGA Parameters

  • Atmosphere: High-purity nitrogen (or air, for oxidative decomposition studies).

  • Flow Rate: 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C.

    • Heating Rate: 10 °C/min. A common heating rate for initial studies.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature, peak decomposition temperature, and residual mass.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The following diagram illustrates the logical steps involved in performing a TGA experiment.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg this compound) start->sample_prep instrument_setup Instrument Setup (Atmosphere, Flow Rate) sample_prep->instrument_setup temp_program Set Temperature Program (Ramp 10°C/min to 600°C) instrument_setup->temp_program run_analysis Run TGA Analysis temp_program->run_analysis data_collection Data Collection (Mass vs. Temperature) run_analysis->data_collection data_analysis Data Analysis (TGA/DTG Curves) data_collection->data_analysis results Results (Tonset, Tpeak, Residual Mass) data_analysis->results end_node End results->end_node

A flowchart of the TGA experimental workflow.

4.2. Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is expected to proceed through the initial cleavage of the ester linkage, which is generally the most thermally labile bond in such molecules. Subsequent decomposition of the resulting fragments would then occur at higher temperatures.

Decomposition_Pathway phenyl_cinnamate This compound initial_decomp Initial Decomposition (~200-250°C) phenyl_cinnamate->initial_decomp fragments Primary Fragments (Phenoxy Radical, Cinnamoyl Radical) initial_decomp->fragments secondary_decomp Secondary Decomposition (>250°C) fragments->secondary_decomp volatile_products Volatile Products (CO2, CO, Benzene (B151609), etc.) secondary_decomp->volatile_products char_residue Char Residue secondary_decomp->char_residue

Proposed thermal decomposition pathway for this compound.

Discussion of Expected Results

The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial and most significant mass loss is predicted to occur in the 200-350 °C range, corresponding to the cleavage of the ester bond and the subsequent fragmentation of the molecule. Cinnamic acid itself undergoes decomposition in a single stage.[1] Phenolic resins, which are structurally related to the phenyl group, show a sharp increase in thermal degradation above 500°C.[2] The presence of the phenyl group may contribute to a small amount of char formation at higher temperatures.

The decomposition in an inert nitrogen atmosphere is expected to proceed via radical mechanisms, leading to the formation of various volatile products such as carbon dioxide, carbon monoxide, and benzene derivatives. If the analysis is performed in an air atmosphere, the decomposition will be oxidative, likely occurring at lower temperatures and proceeding more completely, with a lower residual mass.

Conclusion

References

Phenyl Cinnamate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a naturally occurring phenylpropanoid found in select plant species and propolis. As a derivative of cinnamic acid, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects. This technical guide provides an in-depth overview of phenyl cinnamate as a natural product constituent, detailing its biosynthesis, natural occurrence, and reported biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualization of associated biochemical pathways to facilitate further investigation and application of this compound.

Introduction

Phenylpropanoids are a diverse class of secondary metabolites synthesized by plants from the amino acid phenylalanine. Cinnamic acid is a central intermediate in the phenylpropanoid pathway, and its derivatives, including this compound, are of significant interest due to their potential pharmacological properties. This compound has been identified as a constituent of the bud exudates of Populus balsamifera and is also found in bee propolis, a resinous mixture collected by honeybees from various plant sources. The biological activities of many cinnamic acid esters have been explored, revealing their potential as antioxidant, antimicrobial, and cytotoxic agents. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic development.

Natural Occurrence and Biosynthesis

Natural Sources

This compound is not as widely distributed in nature as other cinnamic acid derivatives. Its presence has been primarily reported in the following sources:

  • Populus balsamifera (Balsam Poplar): The bud exudate of balsam poplar is a known source of a variety of phenylpropanoids, including esters of cinnamic acid. While quantitative data for this compound is limited, related compounds such as 2-phenylethyl cinnamate have been tentatively identified in these extracts[1].

  • Propolis: This resinous bee product is rich in phenolic compounds, including flavonoids and cinnamic acid esters. The composition of propolis varies significantly depending on the geographical location and the plant sources available to the bees. Various cinnamic acid esters have been identified in propolis from different regions[2][3].

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, which is initiated by the deamination of L-phenylalanine.

Biosynthesis_of_Phenyl_Cinnamate cluster_esterification Esterification L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Phenyl_Cinnamate This compound Cinnamic_Acid->Phenyl_Cinnamate Phenol Phenol Phenol->Phenyl_Cinnamate

The initial step involves the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). The final step is the esterification of cinnamic acid with phenol to yield this compound. While the specific enzymes catalyzing this esterification in plants have not been fully elucidated, this reaction can be achieved synthetically.

Biological Activities and Mechanisms of Action

While specific biological activity data for this compound is limited, the activities of its parent compound, cinnamic acid, and its other esters are well-documented. These activities are often attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, and the phenolic moiety, which can participate in antioxidant processes.

Antioxidant Activity

Cinnamic acid and its derivatives are known to possess antioxidant properties. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Antioxidant Activity of Cinnamic Acid and its Derivatives (DPPH Assay)

Compound IC50 (µg/mL) Reference
Cinnamic Acid 0.18 [4]
Cinnamyl Acetate 0.16 [4]

| Vitamin C (Standard) | 0.12 |[4] |

Antimicrobial Activity

Cinnamic acid and its esters have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.

Table 2: Antimicrobial Activity of Benzyl Cinnamate

Microorganism Strain MIC (µM) Reference
Staphylococcus aureus ATCC-35903 537.81 [4]
Staphylococcus epidermidis ATCC-12228 537.81 [4]

| Pseudomonas aeruginosa | ATCC-25853 | 1075.63 |[4] |

Anticancer Activity

The cytotoxic effects of cinnamic acid and its derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 3: Cytotoxicity of Phenyl Amide Cinnamate and Cinnamic Acid

Cell Line Compound IC50 Reference
MDA-MB-231 (Breast Cancer) Cinnamic Acid - [5]
HT-144 (Melanoma) Cinnamic Acid 2.4 mM [6]

| MCF-7 (Breast Cancer) | Phenyl Amide Cinnamate | >100 µg/mL (low activity) |[7] |

Putative Signaling Pathway: TNF-α Mediated Apoptosis

Studies on cinnamic acid have shown that it can induce apoptosis in cancer cells through the extrinsic pathway mediated by Tumor Necrosis Factor-alpha (TNF-α)[5]. This pathway involves the activation of caspase-8 and caspase-3.

TNF_alpha_Apoptosis Cinnamic_Acid Cinnamic Acid / this compound (Putative) TNF_alpha TNF-α Cinnamic_Acid->TNF_alpha induces TNFR1 TNFR1 TNF_alpha->TNFR1 binds to Caspase8 Caspase-8 TNFR1->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biological evaluation of this compound and related compounds.

Extraction and Isolation from Populus balsamifera Buds

The following protocol is a general procedure for the extraction of phenylpropanoids from poplar buds, which can be adapted for the isolation of this compound[1][8].

Extraction_Isolation_Workflow Start Fresh Poplar Buds Hexane_Extraction Hexane (B92381) Extraction (4h, room temp) Start->Hexane_Extraction Filtration1 Filtration Hexane_Extraction->Filtration1 Evaporation1 Evaporation Filtration1->Evaporation1 Air_Dry Air-dry buds Filtration1->Air_Dry Residue Hexane_Extract Hexane Extract (Non-polar compounds) Evaporation1->Hexane_Extract Crush Crush buds Air_Dry->Crush Ether_Extraction Diethyl Ether Extraction (4h, room temp) Crush->Ether_Extraction Filtration2 Filtration Ether_Extraction->Filtration2 Evaporation2 Evaporation Filtration2->Evaporation2 Ether_Extract Ether Extract (Polar compounds) Evaporation2->Ether_Extract Derivatization Derivatization (BSTFA) Ether_Extract->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

  • Sample Preparation: Freshly collected buds of Populus balsamifera (5g) are placed in a sealed vessel.

  • Hexane Extraction: 25 mL of n-hexane is added to the buds, and the mixture is kept for 4 hours with periodic stirring. The solvent is then decanted, and the buds are washed with an additional 15 mL of n-hexane. The combined extracts are concentrated under vacuum[1].

  • Drying and Grinding: The buds from the hexane extraction are air-dried and then crushed into a powder[1].

  • Diethyl Ether Extraction: 25 mL of diethyl ether is added to the powdered buds, and the mixture is stored for 4 hours. The extract is filtered, and the residue is washed with 10 mL of ether. The combined ether extracts are evaporated to dryness under vacuum[1].

  • Purification: The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in the extract can be performed by GC-MS.

  • Derivatization: For the analysis of more polar compounds in the ether extract, the dried extract is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) at 60°C for 1 hour to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers[1].

  • GC-MS Conditions:

    • Column: A non-polar capillary column such as a PE-5HT or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable[1][9].

    • Carrier Gas: Helium at a constant flow of 1 mL/min[1][9].

    • Injector Temperature: 250°C[1].

    • Oven Program: A typical program starts at 70°C, holds for 2 minutes, then ramps to 250°C at 10-20°C/min, and holds for 5 minutes[9].

    • MS Conditions: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400[9].

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by library matching (e.g., NIST).

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD method can be used for the quantification of this compound.

  • Chromatographic System: An HPLC system equipped with a diode array detector (DAD) is used[10][11][12][13].

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed[11].

  • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and methanol (B129727) or acetonitrile (B52724) is typically used[10][13].

  • Detection: The DAD is set to monitor the absorbance at the λmax of this compound (around 280-320 nm).

  • Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assay (DPPH Method)
  • Preparation of Reagents: A stock solution of the test compound (this compound) is prepared in methanol. A solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A control containing only DPPH and methanol is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The microbial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

This compound is a naturally occurring phenylpropanoid with potential for further investigation as a bioactive compound. While its presence in nature appears to be limited, its structural similarity to other biologically active cinnamic acid derivatives suggests that it may possess valuable pharmacological properties. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its natural sources, biosynthesis, and putative biological activities. The detailed experimental protocols and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this intriguing molecule. Further research is warranted to isolate and quantify this compound from its natural sources and to elucidate its specific biological activities and mechanisms of action.

References

Quantum Chemical Blueprint of Phenyl Cinnamate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of Phenyl Cinnamate (B1238496) Through Quantum Chemical Calculations

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on Phenyl cinnamate, a significant organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular geometry, vibrational frequencies, electronic properties, and potential biological significance. The integration of computational data with experimental protocols aims to provide a robust framework for future research and development endeavors involving this compound and its derivatives.

Introduction

This compound, the ester of phenol (B47542) and cinnamic acid, belongs to a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Understanding the fundamental relationship between the molecular structure and the observed properties of this compound is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and predicting the physicochemical properties of molecules with a high degree of accuracy.[5][6] This guide presents a detailed computational analysis of this compound, complemented by established experimental protocols for its synthesis and characterization.

Computational Methodology

The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.

Geometry Optimization: The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.[5][6] This level of theory has been demonstrated to provide reliable geometric parameters for a wide range of organic compounds. The optimization process was carried out until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the same B3LYP/6-311G(d,p) level of theory to predict the infrared (IR) spectrum of this compound. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.

Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were determined to understand the molecule's electronic transitions and chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and its UV-Vis absorption characteristics. The Molecular Electrostatic Potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound. Disclaimer: The following data is based on calculations performed on this compound and its closely related derivatives as found in the cited literature. Specific values for the parent this compound may vary slightly.

Table 1: Selected Optimized Geometric Parameters of this compound (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.215
C-O (ester)1.358
O-C (phenyl)1.405
C=C (vinyl)1.341
C-C (phenyl-vinyl)1.478
Bond Angles (°)
O=C-O123.5
C-O-C (ester)117.8
C=C-C (vinyl)125.7
Dihedral Angles (°)
O=C-O-C179.8
C-C=C-C-179.9

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) (Scaled)Vibrational ModeDescription
~3060C-H stretchAromatic and Vinyl C-H
~1715C=O stretchEster Carbonyl
~1635C=C stretchVinyl group
~1590, 1490, 1450C=C stretchAromatic ring
~1250C-O stretchEster C-O linkage
~1160C-O stretchPhenyl-O linkage
~980C-H bendOut-of-plane vinyl C-H
~760, 690C-H bendOut-of-plane aromatic C-H

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.58
LUMO Energy-1.25
HOMO-LUMO Energy Gap5.33
Predicted λmax (nm)~310[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established and reliable procedures.

Synthesis of this compound

This protocol is adapted from the procedure reported in Organic Syntheses.[8]

Materials:

  • Cinnamic acid

  • Thionyl chloride

  • Phenol

  • Sodium bicarbonate solution (2%)

  • 95% Ethanol (B145695)

Procedure:

  • In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap, a mixture of 1 mole of cinnamic acid and 1 mole of thionyl chloride is placed.

  • The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).

  • The reaction mixture is allowed to cool, and 1 mole of phenol is added.

  • The mixture is reheated on the steam bath until the evolution of hydrogen chloride is complete (approximately 1 hour).

  • The reaction mixture is then brought to reflux temperature on a sand bath to ensure the reaction goes to completion and to remove any remaining hydrogen chloride.

  • After cooling, the product is distilled under reduced pressure. The fraction boiling at 190–210 °C at 15 mm Hg is collected.

  • The solidified distillate is purified by grinding it to a powder and washing with a cold 2% sodium bicarbonate solution.

  • The residue is then recrystallized from 95% ethanol to yield pure, white crystals of this compound.

Spectroscopic Characterization

FTIR Spectroscopy:

  • A small amount of the synthesized this compound is mixed with dry potassium bromide (KBr) in a mortar and pestle.

  • The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as ethanol or cyclohexane.

  • A series of standard solutions of varying concentrations are prepared by diluting the stock solution.

  • The UV-Vis absorption spectra of the standard solutions and a blank (pure solvent) are recorded using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm.[9]

  • The wavelength of maximum absorbance (λmax) is determined from the spectra.

Visualizations: Diagrams and Pathways

This section provides visual representations of the computational workflow, the relationship between structure and properties, and a potential biological signaling pathway modulated by cinnamate derivatives.

G cluster_0 Computational Workflow Start Start Molecule_Selection Select this compound Start->Molecule_Selection Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Molecule_Selection->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Data_Analysis Data Analysis and Interpretation Electronic_Properties->Data_Analysis End End Data_Analysis->End

Caption: Computational workflow for the quantum chemical analysis of this compound.

G cluster_1 Structure-Property Relationship Molecular_Structure Molecular Structure (Optimized Geometry) Vibrational_Properties Vibrational Properties (IR Spectrum) Molecular_Structure->Vibrational_Properties Electronic_Properties Electronic Properties (HOMO-LUMO, MEP) Molecular_Structure->Electronic_Properties Chemical_Reactivity Chemical Reactivity & Biological Activity Electronic_Properties->Chemical_Reactivity

Caption: Relationship between molecular structure and key properties of this compound.

G cluster_2 Potential Nrf2 Signaling Pathway Modulation by Cinnamate Derivatives Cinnamate_Derivative Cinnamate Derivative (e.g., this compound) Keap1 Keap1 Cinnamate_Derivative->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Postulated Nrf2 signaling pathway modulation by cinnamate derivatives.[1]

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound, supported by established experimental protocols. The computational data presented, including optimized geometry, vibrational frequencies, and electronic properties, offer valuable insights into the molecular characteristics that govern its behavior. The visualization of the computational workflow, structure-property relationships, and a potential biological signaling pathway provides a clear framework for understanding the significance of this compound. It is anticipated that the information contained within this guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and materials science, facilitating the development of novel applications for this compound and its analogues. Further experimental validation of the computational predictions is encouraged to continue advancing our understanding of this versatile molecule.

References

Unveiling the Photophysical Landscape of Substituted Phenyl Cinnamates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of substituted phenyl cinnamates, a class of compounds with significant potential in various scientific and therapeutic areas. This document delves into their absorption and emission characteristics, the influence of substituent groups on their photophysics, and the experimental methodologies used for their characterization. Furthermore, it explores their relevance in drug development, particularly their role as antimitotic agents, and visualizes key experimental and biological processes.

Photophysical Data of Substituted Phenyl Cinnamates

The photophysical properties of phenyl cinnamates are intricately linked to the nature and position of substituents on the phenyl ring. These modifications can dramatically alter the absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. The following tables summarize key quantitative data for various substituted phenyl cinnamates, offering a comparative analysis for researchers.

Methoxy-Substituted Phenyl Cinnamates

Methoxy substitution has been extensively studied, revealing a strong dependence of fluorescence on the substitution pattern. Notably, a "meta-effect" has been observed, where meta-substitution leads to strong fluorescence, while para-substituted compounds are often weakly fluorescent or non-fluorescent.[1]

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fReference
2-Ethylhexyl-4-methoxycinnamate (OMC)Cyclohexane310-< 0.001[1]
2-Ethylhexyl-3-methoxycinnamateCyclohexane2853450.20[1]
2-Ethylhexyl-2,4,5-trimethoxycinnamateCyclohexane3153800.15[1]
2-Ethylhexyl-2,4,6-trimethoxycinnamateCyclohexane310-< 0.001[1]
Hydroxy, Nitro, and Fluoro-Substituted Phenyl Cinnamates

The introduction of hydroxy, nitro, and fluoro groups also significantly modulates the photophysical behavior of phenyl cinnamates. The position of these substituents (ortho, meta, or para) dictates the relaxation pathways of the excited state, influencing whether the molecule will exhibit fluorescence or undergo non-radiative decay.[2][3] Generally, ortho and meta derivatives tend to be more fluorescent than their para counterparts.[2][3]

Compound (Methyl Ester)Solventλ_abs (nm)λ_em (nm)RemarksReference
o-HydroxycinnamateMethanol320430Fluorescent[2][3]
m-HydroxycinnamateMethanol280350Fluorescent[2][3]
p-HydroxycinnamateMethanol310-Non-radiative decay[2][3]
o-NitrocinnamateMethanol260-Non-radiative decay[2]
m-NitrocinnamateMethanol260-Non-radiative decay
p-NitrocinnamateMethanol310-Non-radiative decay
o-FluorocinnamateMethanol275330Fluorescent
m-FluorocinnamateMethanol270320Fluorescent[2]
p-FluorocinnamateMethanol275-Non-radiative decay[2]

Experimental Protocols

Accurate characterization of the photophysical properties of substituted phenyl cinnamates relies on standardized experimental procedures. This section details the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of a compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the phenyl cinnamate (B1238496) derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_abs to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (typically 200-500 nm for phenyl cinnamates).

    • The wavelength at which the highest absorbance is recorded is the λ_abs.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission spectrum and the wavelength of maximum emission (λ_em) of a fluorescent compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorescent phenyl cinnamate derivative in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Place the cuvette containing the sample solution in the spectrofluorometer.

    • Set the excitation wavelength (usually at or near the λ_abs).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

    • The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_f_sample) can be calculated using the following equation:

    Φ_f_sample = Φ_f_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)

    where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard.

Visualization of Experimental and Biological Processes

Graphical representations are crucial for understanding complex workflows and biological mechanisms. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts related to the study of substituted phenyl cinnamates.

Experimental Workflow for Photophysical Characterization

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_data Data Analysis Synthesis Synthesis of Substituted This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Purified Compound Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Abs_Max Determine λ_abs UV_Vis->Abs_Max Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Em_Max Determine λ_em Fluorescence->Em_Max QY_Calc Calculate Φ_f Quantum_Yield->QY_Calc Abs_Max->Em_Max Em_Max->QY_Calc

Workflow for photophysical characterization.
Proposed Mechanism of Action: Microtubule Disruption

Certain substituted phenyl cinnamates, particularly phenylcinnamides, have demonstrated potential as anticancer agents by acting as antimitotic agents.[4] Their mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.

G cluster_cell Cellular Environment cluster_tubulin Tubulin Dynamics cluster_drug Drug Interaction cluster_consequence Cellular Consequences Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Cinnamate Substituted This compound Binding Binds to Tubulin Cinnamate->Binding Binding->Tubulin Disruption Disruption of Microtubule Dynamics Binding->Disruption Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of microtubule disruption by phenyl cinnamates.

Conclusion

Substituted phenyl cinnamates represent a versatile class of molecules with tunable photophysical properties and promising biological activities. Understanding the structure-property relationships is paramount for their application in diverse fields, from materials science to drug discovery. This guide provides a foundational understanding and practical methodologies for researchers to explore and harness the potential of these fascinating compounds. The presented data and protocols serve as a valuable resource for the rational design of novel this compound derivatives with tailored photophysical and biological functions.

References

Phenyl Cinnamate: A Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenyl cinnamate (B1238496) is an aromatic ester derived from the core phenylpropanoid pathway, a critical route in plant secondary metabolism. This pathway is responsible for the biosynthesis of a vast array of compounds essential for plant development, defense, and interaction with the environment, including lignins, flavonoids, and stilbenes. Phenyl cinnamate, as a derivative of the central intermediate trans-cinnamic acid, is of significant interest for its potential biological activities, drawing from the well-established pharmacological properties of cinnamates such as antimicrobial, antioxidant, and UV-protective effects. This technical guide provides an in-depth overview of the biosynthesis of the cinnamate backbone, the putative roles of this compound in plants, its known biological activities, and detailed experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals working in phytochemistry, pharmacology, and metabolic engineering.

Introduction

Plants produce a diverse arsenal (B13267) of chemical compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for survival, secondary metabolites mediate the plant's interaction with its environment.[1] The phenylpropanoid pathway is a major biosynthetic route of secondary metabolism that begins with the amino acid L-phenylalanine.[2][3] This pathway generates a C6-C3 skeleton, which is the foundation for thousands of compounds, including lignols, flavonoids, coumarins, and stilbenes.[4][5]

The entry point and central intermediate of this pathway is trans-cinnamic acid.[2][3] From this precursor, a multitude of derivatives are formed through enzymatic modifications like hydroxylation, methylation, and esterification.[3] this compound (C₁₅H₁₂O₂) is the phenyl ester of cinnamic acid. While many alkyl esters of cinnamic acid are well-documented natural products, the specific natural occurrence and enzymatic synthesis of this compound within plants are not extensively characterized. However, its structural similarity to other known photoprotective and bioactive cinnamates makes it a compound of significant interest for its potential roles in plant defense and its applications in pharmacology and cosmetics.[5][6]

Biosynthesis of the Cinnamate Core

The formation of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This process involves a key enzymatic step. While the subsequent esterification to this compound is not well-documented in plants, the synthesis of its core precursor is a foundational aspect of plant biochemistry.

The General Phenylpropanoid Pathway

The biosynthesis of trans-cinnamic acid is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[2][3] This enzyme facilitates the non-oxidative deamination of L-phenylalanine, forming trans-cinnamic acid and ammonia.[7] This is the first committed step that diverts carbon flow from primary metabolism into the vast network of phenylpropanoid secondary metabolism.[3]

Once formed, trans-cinnamic acid serves as a branch point. It can be hydroxylated by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid, which is the precursor to most flavonoids and lignin.[3][4] Alternatively, cinnamic acid can be activated to its Coenzyme A (CoA) thioester or undergo other modifications, including esterification, to form various cinnamate derivatives.[3][8]

G Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H PC This compound (Putative) Cin->PC Esterification (Enzyme Undefined in Plants) pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Flav Flavonoids, Stilbenes pCouCoA->Flav Lig Lignins, Coumarins pCouCoA->Lig Phenol (B47542) Phenol Phenol->PC

General Phenylpropanoid Pathway.
Formation of this compound

The specific enzymatic reaction for the synthesis of this compound from cinnamic acid and phenol in plants has not been clearly elucidated. In chemical synthesis, this compound is readily produced by reacting cinnamoyl chloride with phenol or by heating cinnamic acid and phenol with a dehydrating agent.[9] It is plausible that a plant enzyme with broad substrate specificity, such as an acyltransferase, could catalyze this esterification, although this remains speculative.

Role in Plant Secondary Metabolism

The roles of phenylpropanoids are diverse, ranging from structural support to protection against environmental stressors.[5][10] Based on the known functions of related cinnamate esters, this compound is likely to contribute to plant defense, particularly against UV radiation.

UV Protection

One of the most well-established roles for phenylpropanoid derivatives is protection from damaging UV light.[5] Cinnamate derivatives, characterized by their aromatic ring conjugated to a propenoic acid side chain, are excellent UV absorbers.[11][12] Synthetic cinnamates, such as octyl methoxycinnamate, are primary active ingredients in commercial sunscreens, absorbing strongly in the UV-B range (280-320 nm).[5][11] Studies on synthetic 2-methylthis compound esters confirm their strong molar absorption coefficients in both the UV-A and UV-B regions.[13] It is therefore highly probable that if synthesized by plants, this compound would accumulate in epidermal tissues and contribute to the plant's UV-B screen, protecting sensitive cellular components like DNA from photodamage.[5]

Antimicrobial and Herbivore Defense

Secondary metabolites are a key component of a plant's defense against pathogens and herbivores. Cinnamic acid and its derivatives have demonstrated broad antimicrobial activity.[6] They can act by disrupting cell membranes, inhibiting enzyme activity, or preventing biofilm formation in pathogenic microbes.[6] While specific data for this compound is limited, other cinnamates and cinnamamides show potent activity against various bacteria and fungi.[14] Therefore, this compound could function as a phytoalexin or a general antimicrobial compound, contributing to the chemical defense barrier of the plant.

Biological and Pharmacological Activities

Cinnamic acid and its derivatives are widely investigated for their potential therapeutic applications, exhibiting a range of pharmacological effects.[6] These activities are largely attributed to their antioxidant and cell-signaling modulation properties.

Antioxidant and Anti-inflammatory Activity

Many cinnamic acid derivatives are potent antioxidants.[6][15] They can scavenge free radicals and chelate metals, protecting against oxidative stress, which is implicated in numerous chronic diseases. Substituted N-phenyl cinnamamides, which are structurally related to this compound, have been shown to protect liver cells from oxidative stress by activating the Nrf2/ARE signaling pathway, a master regulator of the antioxidant response.[15] One molecular docking study calculated a favorable binding affinity for this compound to NADPH oxidase, an enzyme involved in reactive oxygen species (ROS) production, suggesting a potential role in mitigating oxidative stress.[16]

Anticancer and Antimicrobial Activity

The anticancer properties of various cinnamic acid esters have been documented.[6][17] For example, hexadecyl caffeate (a hydroxylated cinnamate ester) was found to be a potent inhibitor of multiple myeloma cells with an IC₅₀ value of 3.0 μM.[17] Another derivative, 3,4,5-trihydroxycinnamate decyl ester, effectively inhibited the growth of MCF-7 breast cancer cells with an IC₅₀ value of approximately 3.2 µM.[6]

In terms of antimicrobial activity, various cinnamates and cinnamamides have shown efficacy against pathogenic bacteria and fungi.[14][18] The minimum inhibitory concentrations (MICs) for some synthetic cinnamamide (B152044) derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains were in the range of 1–4 µg/mL.[14]

Compound/DerivativeBiological ActivityTarget/AssayQuantitative DataReference
This compound Antioxidant (predicted)NADPH Oxidase (Docking)Binding Affinity: -8.61 kcal/mol[16]
Hexadecyl CaffeateAnticancerRPMI 8226 Myeloma CellsIC₅₀ = 3.0 µM[17]
Octadecyl CaffeateAnticancerRPMI 8226 Myeloma CellsIC₅₀ = 9.4 µM[17]
Decyl CaffeateAnticancerCOLO 205 Colon Cancer CellsIC₅₀ ≈ 48 µM[17]
3,4,5-Trihydroxycinnamate Decyl EsterAnticancerMCF-7 Breast Cancer CellsIC₅₀ ≈ 3.2 µM[6]
N–[(2–(4-chlorobenzylthio)phenyl)sulfonyl]cinnamamideAnticancerA549 Lung Cancer CellsIC₅₀ < 10 µg/mL[14]
N–[(2–(4-chlorobenzylthio)phenyl)sulfonyl]cinnamamideAntibacterialMethicillin-resistant Staphylococcus aureusMIC = 1-4 µg/mL[14]

Methodologies and Experimental Protocols

The study of this compound and related compounds requires robust methods for extraction from complex plant matrices, purification, and quantification, as well as assays to determine the activity of key biosynthetic enzymes.

Extraction and Quantification of this compound

This protocol provides a general framework for the extraction and analysis of cinnamates from plant tissue.[19][20][21]

5.1.1 Materials and Reagents

  • Plant tissue (e.g., leaves, bark), dried and powdered

  • Solvents: Hexane (B92381), Ethyl Acetate, Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Silica (B1680970) gel 60 (for column chromatography)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound analytical standard

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water

5.1.2 Extraction Protocol

  • Grinding: Grind air-dried plant material to a fine powder (e.g., 40-60 mesh) to increase surface area.[22]

  • Maceration: Submerge the powdered plant material (e.g., 50 g) in a suitable solvent such as methanol or aqueous ethanol (B145695) in a sealed container.[19]

  • Agitation: Agitate the mixture at room temperature for 24-48 hours to facilitate extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.[19]

5.1.3 Purification (Optional, via Column Chromatography)

  • Column Packing: Prepare a silica gel column using a nonpolar solvent like hexane.

  • Loading: Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[22]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Combine and concentrate the relevant fractions.[22]

5.1.4 HPLC Quantification

  • Sample Preparation: Dissolve the purified extract or a known amount of crude extract in the mobile phase and filter through a 0.22 µm syringe filter.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, start with 80% Water (0.1% TFA) and 20% Acetonitrile, ramping to 100% Acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the absorbance maximum for cinnamates, typically around 280-310 nm.[12]

  • Quantification: Create a calibration curve using serial dilutions of the this compound analytical standard. Compare the peak area of the sample to the standard curve to determine its concentration.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis A Dried Plant Material B Grind to Powder A->B C Maceration in Solvent (e.g., Methanol) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography (Optional) F->G for purity H HPLC-UV/DAD Analysis F->H G->H I Quantification H->I

Workflow for Cinnamate Analysis.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.[7]

5.2.1 Materials and Reagents

  • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8).

  • Substrate Solution: 15 mM L-phenylalanine in extraction buffer.

  • Stop Solution: 6 M HCl.

  • Plant tissue and liquid nitrogen.

  • UV-Vis Spectrophotometer.

5.2.2 Protocol

  • Enzyme Extraction: Homogenize fresh plant tissue (1 g) in liquid nitrogen. Add 5 mL of ice-cold extraction buffer and mix. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Reaction Mixture: In a quartz cuvette, mix 800 µL of extraction buffer and 100 µL of substrate solution.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding 100 µL of the crude enzyme extract.

  • Measurement: Immediately measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance is proportional to PAL activity.

  • Calculation: Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid at 290 nm (ε ≈ 10,000 M⁻¹cm⁻¹). One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute.

Conclusion

This compound represents an intriguing but understudied component of the vast phenylpropanoid network. Its biosynthesis originates from trans-cinnamic acid, the cornerstone of a pathway vital for plant survival and defense.[2][3] While its specific enzymatic synthesis and natural abundance in plants require further investigation, its chemical structure strongly suggests a role as a UV protectant, akin to other well-characterized cinnamate esters.[5][13] The established antioxidant, antimicrobial, and anticancer activities of the broader cinnamate family provide a strong rationale for further research into the pharmacological potential of this compound.[6][17] The methodologies outlined in this guide offer a robust framework for the extraction, quantification, and functional analysis of this and related compounds, paving the way for new discoveries in plant biochemistry and natural product development.

G cluster_stimuli Environmental Stimuli cluster_pathway Cellular Response UV UV Radiation Signal Signal Transduction (ROS, Ca2+ etc.) UV->Signal Pathogen Pathogen Attack Pathogen->Signal TFs Transcription Factors (e.g., MYB, bHLH) Signal->TFs Activation PAL PAL Gene Expression TFs->PAL Upregulation Metabolism Phenylpropanoid Metabolism PAL->Metabolism Increased Enzyme

Induction of Phenylpropanoid Pathway.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of Phenyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of phenyl cinnamate (B1238496). The primary method described is the reaction of cinnamic acid with phenol (B47542) via an acyl chloride intermediate, a robust and reliable procedure. An alternative high-yield method, the Steglich esterification, is also mentioned. This guide includes comprehensive experimental procedures, tables summarizing physical and chemical data, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Phenyl cinnamate is an aromatic ester with applications in the fragrance industry and as a precursor or building block in the synthesis of more complex organic molecules, including pharmaceuticals and liquid crystals. Its synthesis is a common example of esterification. This note details a well-established procedure for its preparation on a laboratory scale, focusing on safety, yield, and purity. The primary protocol is based on the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride, followed by esterification with phenol.

Synthesis Pathway Overview

The synthesis is a two-step process performed in a single pot:

  • Acyl Chloride Formation: Cinnamic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive cinnamoyl chloride. This reaction releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

  • Esterification: Phenol is added to the cinnamoyl chloride intermediate. The subsequent reaction forms the this compound ester and additional HCl gas.

An alternative method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP) to form the ester bond under milder conditions, often resulting in very high yields.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name phenyl (E)-3-phenylprop-2-enoate[3]
CAS Number 2757-04-2[3]
Molecular Formula C₁₅H₁₂O₂[3]
Molecular Weight 224.25 g/mol [3]
Appearance White to light yellow crystalline powder/solid[4]
Melting Point 75–76 °C (recrystallized)[4]
Boiling Point 190–210 °C at 15 mm Hg[4]
Table 2: Summary of Synthesis Parameters and Yields (Thionyl Chloride Method)
ParameterValueReference(s)
Reactants Cinnamic Acid, Thionyl Chloride, Phenol[4]
Stoichiometry 1:1:1 molar ratio[4]
Reaction Time ~2-3 hours total heating time[4]
Crude Yield 83–89%[4]
Final Yield (after purification) 63–75%[4]
Purification Method Distillation, Washing, Recrystallization from 95% Ethanol[4]
Table 3: Spectroscopic Characterization Data for this compound
TechniqueData Reference
¹H NMR Spectral data available from Aldrich Chemical Company, Inc. via PubChem.[3]
¹³C NMR Spectral data available from Aldrich Chemical Company, Inc. via PubChem.[3]
IR Spectroscopy Spectral data (FTIR, KBr Wafer) available from Aldrich Chemical Company, Inc. via PubChem.[3]

Experimental Protocol: Thionyl Chloride Method

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Materials and Equipment
  • Chemicals:

    • Cinnamic acid (148 g, 1.0 mole)

    • Thionyl chloride (119 g or 73 mL, 1.0 mole), redistilled

    • Phenol (94 g, 1.0 mole)

    • 2% Sodium bicarbonate (NaHCO₃) solution

    • 95% Ethanol

  • Equipment:

    • 500-mL Claisen flask

    • Reflux condenser

    • Gas absorption trap (for HCl and SO₂)

    • Heating mantle or steam bath

    • Sand bath

    • Vacuum distillation apparatus

    • Mortar and pestle

    • Büchner funnel and filtration flask

Synthesis Workflow Diagram

G reactants Reactants: Cinnamic Acid + Thionyl Chloride step1 Step 1: Form Cinnamoyl Chloride - Heat on steam bath (45-60 min) - Evolved HCl and SO₂ trapped reactants->step1 add_phenol Add Phenol (1 mole) step1->add_phenol step2 Step 2: Esterification - Heat on steam bath (~1 hour) - Reflux on sand bath to complete add_phenol->step2 distillation Step 3: Isolation - Cool reaction mixture - Vacuum distill (190-210°C @ 15 mm) step2->distillation crude_product Crude Product (Pale yellow solid, 83-89% yield) distillation->crude_product wash Step 4a: Purification (Wash) - Grind solid in mortar - Wash with cold 2% NaHCO₃ solution crude_product->wash recrystallize Step 4b: Purification (Recrystallize) - Recrystallize from 95% Ethanol wash->recrystallize final_product Final Product (Pure white crystals, 63-75% yield) recrystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure

Step 1: Formation of Cinnamoyl Chloride

  • Place cinnamic acid (148 g, 1.0 mole) and freshly distilled thionyl chloride (119 g, 1.0 mole) into a 500-mL Claisen flask.

  • Fit the flask with a reflux condenser. Attach a gas absorption trap (e.g., a funnel inverted over a beaker of sodium hydroxide (B78521) solution) to the top of the condenser to neutralize the evolved HCl and SO₂ gases.

  • Heat the mixture cautiously on a steam bath. Once the initial vigorous reaction subsides, continue heating for 45-60 minutes, until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

Step 2: Esterification with Phenol

  • To the cooled flask containing the cinnamoyl chloride, add phenol (94 g, 1.0 mole).

  • Heat the mixture again on a steam bath for approximately 1 hour, until the evolution of HCl gas stops.

  • To ensure the reaction is complete, transfer the flask to a sand bath and heat it gently to the reflux temperature.

Step 3: Isolation of Crude this compound

  • After cooling, set up the Claisen flask for vacuum distillation.

  • Distill the mixture under reduced pressure. Collect the fraction boiling between 190–210 °C at 15 mm Hg .

  • The distillate will solidify upon cooling to a pale yellow solid. This crude product typically weighs 186–200 g (83–89% yield).[4]

Step 4: Purification

  • Transfer the crude solid product to a mortar and grind it into a fine powder.

  • Wash the powder thoroughly with 500 mL of cold 2% sodium bicarbonate solution to remove any acidic impurities. Filter the solid using a Büchner funnel.

  • Recrystallize the washed solid from approximately 300 mL of 95% ethanol.

  • Collect the resulting pure white crystals by filtration and dry them. The final yield is typically between 141–168 g (63–75%).[4] The purified product should have a melting point of 75–76 °C.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin. Handle with extreme care, using appropriate gloves and eye protection.

  • Gas Evolution: The reaction releases significant amounts of toxic and corrosive gases (HCl and SO₂). A gas trap is mandatory to prevent their release into the laboratory.

  • Vacuum Distillation: There is a risk of implosion. Use glassware that is free of cracks or stars, and a safety screen is recommended.

Conclusion

The described protocol provides a reliable and effective method for synthesizing this compound on a laboratory scale. The procedure yields a high-purity product, confirmed by its melting point. For syntheses requiring milder conditions or for substrates sensitive to acid chlorides, the Steglich esterification presents a valuable alternative.

References

Greener Synthetic Routes for Phenyl Cinnamate and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenyl cinnamate (B1238496) and its derivatives, valuable compounds in the pharmaceutical, cosmetic, and fragrance industries, has traditionally involved methods that raise environmental and safety concerns. This document details greener, more sustainable synthetic alternatives that align with the principles of green chemistry by emphasizing the use of less hazardous solvents, milder reaction conditions, and energy-efficient technologies. These methods, including modified Steglich esterification, enzymatic catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis, offer significant advantages in terms of reduced environmental impact, increased safety, and improved efficiency.

Greener Modified Steglich Esterification

A significant improvement on the classic Steglich esterification involves the substitution of traditional chlorinated solvents with the greener alternative, acetonitrile (B52724).[1][2][3] This modified protocol is characterized by its mild reaction conditions, rapid conversion times, and high yields, often eliminating the need for extensive chromatographic purification.[2][4]

Application Notes: This method is particularly effective for the synthesis of a wide array of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols, including primary and secondary aliphatic, benzylic, and allylic alcohols, as well as phenols.[1][3] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent is a key feature of this greener approach.[1][3]

Experimental Protocol: Greener Steglich Esterification

Materials:

  • (E)-cinnamic acid (1.2 eq)

  • Alcohol (e.g., phenol (B47542) for phenyl cinnamate) (1.0 eq)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-dimethylaminopyridine (DMAP) (3.0 eq)[3]

  • Acetonitrile[1][2]

Procedure:

  • In a round-bottom flask, dissolve (E)-cinnamic acid and the desired alcohol in acetonitrile.[2]

  • Add EDC and DMAP to the solution.[2]

  • Heat the reaction mixture to 40-45 °C.[1][3]

  • Maintain the temperature and stir for 45 minutes.[1][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • The crude product can be further purified by extraction and washing with diethyl ether and 1 M hydrochloric acid, followed by washing with saturated sodium bicarbonate and brine.[2]

Greener_Steglich_Esterification_Workflow A Combine Reactants (Cinnamic Acid, Alcohol, EDC, DMAP) B Add Acetonitrile (Green Solvent) A->B C Heat at 40-45 °C (45 min) B->C D Reaction Monitoring (TLC) C->D E Work-up (Solvent Removal, Extraction) D->E Completion F This compound Derivative E->F Enzymatic_Synthesis_Workflow Reactants Cinnamic Acid + Alcohol Reaction Incubation with Stirring (e.g., 59 °C, 32h) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Lipozyme TLIM) Enzyme->Reaction Solvent Green Solvent (e.g., Isooctane) Solvent->Reaction Separation Filtration Reaction->Separation Product This compound Derivative Separation->Product Product Stream RecycledEnzyme Recycled Enzyme Separation->RecycledEnzyme Enzyme Recovery MAOS_Workflow A Mix Reactants (Aldehyde, Malonic Acid, Base, Solvent) B Microwave Irradiation (e.g., 100 °C, 1h) A->B C Cooling & Quenching B->C D Extraction & Purification C->D E Cinnamic Acid Derivative D->E Sonochemistry_Workflow A Combine Reactants (e.g., Aldehyde, Anhydride, Catalyst) B Ultrasonic Irradiation (e.g., 70 °C, 60 min) A->B C Work-up (Quenching, Distillation) B->C D Precipitation & Filtration C->D E Cinnamic Acid D->E

References

Application Notes: Phenyl Cinnamate in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl cinnamate (B1238496) and its derivatives are key components in the formulation of liquid crystalline materials. Their rigid molecular structure, arising from the phenyl and cinnamate groups, contributes to the formation of anisotropic liquid crystal phases, primarily the nematic and smectic phases. These materials are of significant interest to researchers and professionals in materials science and drug development due to their potential applications in liquid crystal displays (LCDs), optical switching devices, and biosensors.[1][2] The cinnamate core also introduces photosensitive properties, allowing for photo-induced alignment and isomerization, which is valuable in the development of advanced optical materials.[3][4]

Key Advantages of Phenyl Cinnamate-Based Liquid Crystals:

  • Broad Mesophase Range: this compound derivatives can exhibit liquid crystalline properties over a wide range of temperatures.[5]

  • Tunable Properties: The mesomorphic and optical properties can be finely tuned by modifying the molecular structure, such as altering the length of terminal alkoxy chains or introducing lateral substituents like fluorine atoms.[1][6]

  • Thermal Stability: Many cinnamate-based liquid crystals exhibit good thermal stability, which is crucial for device applications.[3][7]

  • Photosensitivity: The cinnamate group can undergo [2+2] cycloaddition upon UV irradiation, which can be utilized for photoalignment technologies.[3]

Applications in Liquid Crystal Formulations:

This compound derivatives are primarily used to induce or modify the nematic and smectic phases in liquid crystal mixtures. The specific phase behavior depends on the molecular structure. For instance, increasing the length of the terminal alkoxy chain can promote the formation of smectic phases, while the introduction of a lateral fluorine atom can influence the nematic stability.[1][6] These materials are particularly relevant for:

  • Liquid Crystal Displays (LCDs): The tunable electro-optical properties of this compound-based liquid crystals make them suitable for use in various display modes.[8][9]

  • Optical Switching and Photonics: Their ability to respond to light makes them candidates for applications in optical switches and other photonic devices.[1]

  • Drug Delivery and Biosensors: While less common, the unique properties of liquid crystals are being explored for novel applications in drug delivery systems and as responsive materials in biosensors. The organization of liquid crystal molecules can be perturbed by biological events, leading to a detectable optical signal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from cinnamic acid and phenol.

Materials:

  • Cinnamic acid (1 mole)

  • Thionyl chloride (1 mole, redistilled)

  • Phenol (1 mole)

  • 500-ml Claisen flask

  • Reflux condenser

  • Gas-absorption trap

  • Steam bath

  • Sand bath

  • 2% Sodium bicarbonate solution

  • 95% Ethanol (B145695)

Procedure:

  • Place 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride in a 500-ml Claisen flask fitted with a reflux condenser and a gas-absorption trap.[10]

  • Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).[10]

  • Allow the mixture to cool and then add 94 g (1 mole) of phenol.[10]

  • Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (about 1 hour).[10]

  • To complete the reaction and remove residual hydrogen chloride, heat the mixture to its reflux temperature on a sand bath.[10]

  • Cool the reaction mixture and distill it under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg.[10]

  • The distillate, a pale yellow solid, is purified by grinding it into a powder and washing it with 500 ml of cold 2% sodium bicarbonate solution.[10]

  • Recrystallize the washed product from 300 ml of 95% ethanol to obtain pure white crystals of this compound. The expected melting point is 75–76°C.[10]

Protocol 2: Characterization of Liquid Crystalline Properties

This protocol outlines the standard methods for characterizing the mesomorphic properties of this compound derivatives.

A. Polarized Optical Microscopy (POM)

Purpose: To visually identify and characterize the different liquid crystal phases based on their unique optical textures.

Equipment:

  • Polarizing optical microscope equipped with a hot stage and temperature controller.

  • Glass slides and coverslips.

  • Sample of the synthesized this compound derivative.

Procedure:

  • Place a small amount of the sample between a clean glass slide and a coverslip.

  • Heat the sample on the hot stage to its isotropic liquid state (above the clearing point).

  • Cool the sample slowly while observing it through the polarized microscope.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each mesophase (e.g., nematic droplets, schlieren texture for nematic phase; fan-shaped or focal-conic textures for smectic phases).[1]

B. Differential Scanning Calorimetry (DSC)

Purpose: To quantitatively determine the temperatures and enthalpy changes associated with phase transitions.

Equipment:

  • Differential scanning calorimeter.

  • Aluminum pans and lids.

  • Sample of the synthesized this compound derivative.

Procedure:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point.

  • Cool the sample at the same controlled rate back to the starting temperature.

  • Record the heat flow as a function of temperature for both the heating and cooling cycles.

  • Analyze the resulting thermogram to determine the peak temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic) and the associated enthalpy changes (ΔH).[1][6]

Quantitative Data

The following tables summarize the phase transition temperatures and enthalpies for a homologous series of 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)this compound (In), where 'n' is the number of carbon atoms in the alkoxy chain.[1]

Table 1: Phase Transition Temperatures (°C) for Compounds In

CompoundnHeatingCooling
TCr-NTN-I
I6692.5195.5
I88106.8173.5
I161683.9132.8

TCr-N: Crystal to Nematic transition; TN-I: Nematic to Isotropic transition; TI-N: Isotropic to Nematic transition; TN-SmA: Nematic to Smectic A transition; TSmA-Cr: Smectic A to Crystal transition.

Table 2: Enthalpy (ΔH, kJ/mol) and Entropy (ΔS/R) of Transition for Compounds In

CompoundnΔHN-IΔSN-I/R
I660.810.21
I880.760.20
I16160.690.19

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification Cinnamic_Acid Cinnamic Acid Reaction1 React with Thionyl Chloride (Steam Bath) Cinnamic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 Phenol Phenol Addition Add Phenol Phenol->Addition Reaction1->Addition Reaction2 Heat on Steam Bath & Sand Bath Addition->Reaction2 Distillation Vacuum Distillation Reaction2->Distillation Washing Wash with NaHCO3 Distillation->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_pom Polarized Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) Sample Synthesized Phenyl Cinnamate Derivative POM_Heating Heat to Isotropic Phase Sample->POM_Heating DSC_Cycle Heating & Cooling Cycle Sample->DSC_Cycle POM_Cooling Slow Cooling & Observation POM_Heating->POM_Cooling POM_Result Identify Mesophase Textures & Transition Temperatures POM_Cooling->POM_Result DSC_Analysis Analyze Thermogram DSC_Cycle->DSC_Analysis DSC_Result Determine Transition Temperatures & Enthalpies (ΔH) DSC_Analysis->DSC_Result

Caption: Experimental workflow for liquid crystal characterization.

References

Application Notes and Protocols: Phenyl Cinnamate as a Precursor for Bioactive Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a class of naturally occurring polyphenols, are synthesized in plants through the oxidative dimerization of two phenylpropanoid units. Their diverse chemical structures and significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties, have made them a focal point in drug discovery and development. Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, serves as a valuable and synthetically versatile precursor for the construction of various bioactive lignan (B3055560) scaffolds. Cinnamic acid itself is a key intermediate in the phenylpropanoid pathway, the biosynthetic route to lignans in plants. This document provides detailed application notes and protocols for the use of phenyl cinnamate in the synthesis of bioactive lignans, focusing on key examples such as enterolactone (B190478) and podophyllotoxin (B1678966) derivatives.

General Workflow for Lignan Synthesis from this compound

The general strategy for synthesizing bioactive lignans from this compound involves two main stages: the preparation of this compound and its subsequent oxidative coupling to form the characteristic dimeric lignan backbone.

G cluster_0 Synthesis of this compound cluster_1 Oxidative Coupling cluster_2 Bioactive Lignans cinnamic_acid Cinnamic Acid cinnamoyl_chloride cinnamoyl_chloride cinnamic_acid->cinnamoyl_chloride Activation thionyl_chloride Thionyl Chloride phenol Phenol phenyl_cinnamate This compound lignan_scaffolds Lignan Scaffolds (e.g., Furofurans, Dibenzylbutyrolactones) phenyl_cinnamate->lignan_scaffolds cinnamoyl_chloride->phenyl_cinnamate Esterification oxidant Oxidant (e.g., Laccase, FeCl3) enterolactone Enterolactone lignan_scaffolds->enterolactone podophyllotoxin Podophyllotoxin Derivatives lignan_scaffolds->podophyllotoxin

General workflow for lignan synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from cinnamic acid and phenol.

Materials:

Procedure:

  • In a round-bottom flask, a mixture of 1 mole of cinnamic acid and 1 mole of thionyl chloride is heated on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).[1]

  • The reaction mixture is then cooled, and 1 mole of phenol is added.[1]

  • The mixture is heated again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).[1]

  • The reaction mixture is then cooled and distilled under reduced pressure. The fraction boiling at 190–210°C at 15 mm Hg is collected.[2]

  • The solidified distillate is ground to a powder and washed with a 2% sodium bicarbonate solution.[2]

  • The crude product is recrystallized from 95% ethanol to yield pure this compound.[2]

Expected Yield: 63–75%[2]

Protocol 2: Oxidative Coupling of this compound Derivatives to Lignans (General Procedure)

This protocol outlines a general method for the oxidative coupling of this compound derivatives to form various lignan scaffolds. The choice of oxidant can influence the type of lignan produced.

Materials:

  • Substituted this compound

  • Oxidizing agent (e.g., Laccase from Trametes versicolor, Iron (III) chloride, Silver oxide, Manganese (III) acetate)

  • Appropriate solvent (e.g., acetone (B3395972), dichloromethane, aqueous buffer)

  • Silica (B1680970) gel for column chromatography

Procedure (Example with Laccase):

  • Dissolve the this compound derivative in a suitable buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).[3]

  • Add the laccase enzyme to the solution. The optimal enzyme concentration should be determined empirically.[3]

  • The reaction is stirred at room temperature for a specified period (e.g., 24-120 hours), and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to isolate the desired lignan.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific this compound derivative and the desired lignan product. For chemical oxidants like FeCl₃ or Ag₂O, the reaction is typically carried out in an organic solvent like acetone or dichloromethane.[4][5]

Bioactive Lignans Derived from this compound Precursors

Enterolactone

Enterolactone is a mammalian lignan produced by the gut microbiota from dietary lignan precursors. It exhibits a range of biological activities, including potential anticancer and cardioprotective effects. The synthesis of enterolactone can be achieved from precursors derived from the oxidative coupling of phenylpropanoid units.

Signaling Pathways of Enterolactone:

Enterolactone has been shown to modulate several key signaling pathways, including the PI3K/Akt and Erk1/2 pathways, which are crucial for cell proliferation, survival, and differentiation.[6]

G enterolactone Enterolactone receptor Receptor enterolactone->receptor pi3k PI3K receptor->pi3k Activates erk Erk1/2 receptor->erk Activates akt Akt pi3k->akt Activates proliferation Cell Proliferation akt->proliferation Promotes survival Cell Survival akt->survival Promotes erk->proliferation Promotes

Enterolactone signaling pathway.
Podophyllotoxin Derivatives

Podophyllotoxin is a potent aryltetralin lignan that acts as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. Its derivatives, such as etoposide (B1684455) and teniposide, are clinically used anticancer drugs. The synthesis of the aryltetralin skeleton of podophyllotoxin can be achieved through the cyclization of dibenzylbutyrolactone lignans, which are accessible from this compound precursors.[7]

Signaling Pathways of Podophyllotoxin Derivatives:

Podophyllotoxin and its derivatives induce apoptosis through various signaling pathways, including the activation of caspases and modulation of the p38 MAPK pathway, often initiated by the generation of reactive oxygen species (ROS).[8][9]

G podophyllotoxin Podophyllotoxin Derivatives ros ROS Generation podophyllotoxin->ros p38 p38 MAPK ros->p38 Activates caspases Caspase Cascade (Caspase-3, -8, -9) p38->caspases Activates apoptosis Apoptosis caspases->apoptosis

Podophyllotoxin-induced apoptosis pathway.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and biological activity of lignans derived from cinnamic acid precursors.

Table 1: Synthesis Yields of Lignans from Cinnamic Acid Derivatives

PrecursorOxidant/MethodLignan TypeYield (%)Reference
Ferulic AcidFeCl₃ and O₂Dilactone30[4]
Cinnamate EsterAlkaline Potassium FerricyanideBisquinonemethides72[4]
EugenolLaccase (enzymatic cascade)Pinoresinol13[3]

Table 2: Bioactivity of Podophyllotoxin Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Podophyllotoxin Derivative 12hEC-97061.2[2]
Podophyllotoxin Derivative 12hHeLa22.8[2]
Etoposide (Control)EC-97068.4[2]
Etoposide (Control)HeLa78.2[2]
Podophyllotoxin Sulfamate 3MCF70.150[10]
Podophyllotoxin Sulfamate 3A27800.220[10]

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
Melting Point75-76 °C[2]
Boiling Point190-210 °C at 15 mm Hg[2]
¹H NMR--INVALID-LINK--[11]
¹³C NMR--INVALID-LINK--[12]

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of a wide array of bioactive lignans. The oxidative coupling reaction is a key transformation in this process, which can be achieved through both chemical and enzymatic methods. The resulting lignans, such as enterolactone and podophyllotoxin derivatives, exhibit significant biological activities with potential applications in drug development. Further research into optimizing the synthesis protocols and exploring the structure-activity relationships of novel lignans derived from this compound will continue to be a promising area of investigation for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Synthesis of Phenyl Cinnamate Using Lipase Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl cinnamate (B1238496) is an important aromatic ester with applications in the fragrance, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of phenyl cinnamate often requires harsh reaction conditions, the use of hazardous catalysts, and can lead to the formation of unwanted byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and sustainable alternative. Lipases operate under mild conditions, exhibit high selectivity, and can be reused, making them attractive for industrial applications. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound.

Principle of the Reaction

The enzymatic synthesis of this compound is typically achieved through the esterification of cinnamic acid with phenol (B47542). The reaction is catalyzed by a lipase (B570770), which facilitates the formation of an ester bond between the carboxyl group of cinnamic acid and the hydroxyl group of phenol, with the concomitant removal of a water molecule. The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards product formation.

Data Presentation: Comparison of Lipase-Catalyzed Synthesis of Cinnamic Acid Esters

The following tables summarize quantitative data from various studies on the enzymatic synthesis of cinnamic acid esters. While specific data for this compound is limited, the data for structurally related esters like benzyl (B1604629) cinnamate and oleyl cinnamate provide valuable insights into catalyst selection and reaction optimization.

Table 1: Comparison of Different Lipases for Cinnamic Acid Ester Synthesis

Lipase CatalystSubstratesSolventTemperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Lipozyme TL IMCinnamic acid, Benzyl alcoholIsooctane402797.3[1][2]
Novozym 435Cinnamic acid, Benzyl alcoholToluene--High[1][2]
NS 88011Cinnamic acid, Benzyl alcoholn-Heptane593297.6[3]
Novozym 435Cinnamic acid, Oleyl alcoholIsooctane/2-butanone (85:15 v/v)55288 (12 days)100[4]
Lipozyme TL IMCinnamic acid, EthanolIsooctane40-86[5]
Novozym 435Cinnamic acid, ButanolHexane (B92381)30-46[5]

Table 2: Effect of Reaction Parameters on Benzyl Cinnamate Synthesis using NS 88011 Lipase[3]

ParameterConditionYield (%)
Molar Ratio (Acid:Alcohol) 1:397.6
Temperature (°C) 5997.6
Enzyme Concentration (mg/mL) 4.497.6
Reaction Time (h) 3297.6

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound. The protocol is based on established methods for similar cinnamic acid esters and can be optimized for specific laboratory conditions.

Materials and Reagents
  • Cinnamic acid (≥99% purity)

  • Phenol (≥99% purity)

  • Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)

  • Organic solvent (e.g., Isooctane, n-Heptane, Toluene)

  • Molecular sieves (3Å or 4Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard this compound for analytical purposes

Equipment
  • Reaction vessel (e.g., screw-capped flasks)

  • Orbital shaker incubator or magnetic stirrer with heating

  • Rotary evaporator

  • Analytical balance

  • Filtration apparatus

  • Chromatography equipment (TLC, column chromatography, GC, or HPLC)

  • Spectroscopic instruments for product characterization (e.g., NMR, FT-IR, Mass Spectrometry)

Protocol for Enzymatic Synthesis of this compound
  • Substrate Preparation:

    • In a 50 mL screw-capped flask, dissolve cinnamic acid (e.g., 1 mmol, 148.16 mg) and phenol (e.g., 3 mmol, 282.33 mg) in 20 mL of a suitable organic solvent (e.g., isooctane). The molar ratio of phenol to cinnamic acid can be varied to optimize the reaction.

  • Enzyme and Water Removal:

    • Add the immobilized lipase (e.g., 10% w/w of total substrates) to the reaction mixture.

    • To remove the water formed during the reaction and shift the equilibrium towards the product, add activated molecular sieves (e.g., 1 g) to the flask.

  • Reaction Incubation:

    • Seal the flask tightly and place it in an orbital shaker incubator.

    • Incubate the reaction at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 150-200 rpm).

    • Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 4-8 hours) and analyzing them by TLC, GC, or HPLC.

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction reaches the desired conversion, terminate it by filtering the mixture to remove the immobilized lipase and molecular sieves.

    • The recovered lipase can be washed with fresh solvent, dried, and stored for reuse in subsequent reactions.

  • Product Purification:

    • Transfer the filtrate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to remove any unreacted cinnamic acid.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purify the product by column chromatography using a silica (B1680970) gel column and an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Analytical Methods for Reaction Monitoring
  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F₂₅₄ plates.

    • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Visualization: UV light (254 nm).

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).

    • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

    • Oven Program: A suitable temperature gradient (e.g., starting from 100 °C and ramping up to 250 °C).

    • Quantification: Based on a calibration curve of a standard this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (around 280-310 nm).

    • Quantification: Based on a calibration curve of a standard this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis substrates Substrates (Cinnamic Acid, Phenol) reaction_mixture Reaction Mixture Preparation substrates->reaction_mixture solvent Organic Solvent (e.g., Isooctane) solvent->reaction_mixture lipase Immobilized Lipase (e.g., Lipozyme TLIM) lipase->reaction_mixture mol_sieves Molecular Sieves mol_sieves->reaction_mixture incubation Incubation (Shaker, Heat) reaction_mixture->incubation monitoring Reaction Monitoring (TLC/GC/HPLC) incubation->monitoring monitoring->incubation Continue filtration Filtration (Lipase Recovery) monitoring->filtration Complete extraction Washing & Extraction filtration->extraction evaporation Solvent Evaporation extraction->evaporation purification Column Chromatography evaporation->purification characterization Product Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Logical Relationship of Reaction Components and Process

reaction_logic cinnamic_acid Cinnamic Acid (Substrate) esterification Esterification Reaction cinnamic_acid->esterification phenol Phenol (Substrate) phenol->esterification lipase Lipase (Biocatalyst) lipase->esterification catalyzes solvent Organic Solvent (Medium) solvent->esterification provides medium heat Heat (Increases Rate) heat->esterification influences mol_sieves Molecular Sieves (Water Removal) water Water (Byproduct) mol_sieves->water adsorbs phenyl_cinnamate This compound (Product) esterification->phenyl_cinnamate esterification->water water->esterification inhibits (reverse reaction)

References

Application Note and Protocol for the Quantification of Phenyl Cinnamate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl cinnamate (B1238496) is an aromatic ester with applications in the fragrance, cosmetic, and pharmaceutical industries. Accurate and precise quantification of phenyl cinnamate in various matrices is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method. The described method is suitable for the determination of this compound in raw materials and finished products.

Principle of the Method

The method utilizes a reversed-phase HPLC system with a C18 stationary phase. The separation is based on the partitioning of this compound between the nonpolar stationary phase and a polar mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acid to ensure good peak shape. Detection is performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.

Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid, analytical grade)

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl column can also be used for alternative selectivity.[1][2][3][4]
Mobile Phase A mixture of Acetonitrile and Water (acidified with 0.1% phosphoric acid or formic acid). A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.[5]
Elution Mode Isocratic or Gradient. A gradient elution may be necessary for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm. A PDA detector can be used to scan from 200-400 nm to confirm peak purity and identity.[6][7]
Run Time Approximately 10-15 minutes, depending on the exact conditions and sample matrix.

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid or semi-solid sample is as follows:

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound into a suitable container.

  • Add a measured volume of methanol to dissolve the this compound.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample (Dissolution, Filtration) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Data_Acquisition Data Acquisition (Chromatograms) HPLC_System->Data_Acquisition Injection->HPLC_System Calibration Generate Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration Quantify Quantify this compound in Sample Data_Acquisition->Quantify Calibration->Quantify

Figure 1. Experimental workflow for the HPLC quantification of this compound.

Data Presentation and System Suitability

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%
Calibration Curve

The calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method should be evaluated by the correlation coefficient (r²).

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Example Data]
5[Example Data]
10[Example Data]
25[Example Data]
50[Example Data]
100[Example Data]
Correlation Coefficient (r²) ≥ 0.999
Method Validation Parameters (Typical Expected Values)

A full method validation should be performed according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from the matrix and any degradation products.
Linearity (r²) ≥ 0.999 over the specified concentration range.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Precision (RSD) Intraday and Interday RSD ≤ 2.0%.
Accuracy (% Recovery) 98.0% - 102.0%.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions.

Calculation of this compound Concentration

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of this compound in the sample

  • m = Slope of the calibration curve

  • x = Concentration of this compound in the sample (µg/mL)

  • c = y-intercept of the calibration curve

The concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.

Logical Relationship of Method Development

Method_Development cluster_instrument Instrument & Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_conditions Method Conditions cluster_validation Method Validation Analyte This compound (Aromatic Ester) Column Column Selection (C18 or Phenyl) Analyte->Column Detector Detector Selection (UV-Vis/PDA) Analyte->Detector Solvent Organic Solvent (Acetonitrile/Methanol) Column->Solvent Wavelength Detection Wavelength Detector->Wavelength Ratio Solvent Ratio (Isocratic/Gradient) Solvent->Ratio Aqueous Aqueous Phase (Acidified Water) Aqueous->Ratio Flow_Rate Flow Rate Ratio->Flow_Rate Temperature Column Temperature Flow_Rate->Temperature Validation System Suitability Linearity, Precision, Accuracy Temperature->Validation Wavelength->Validation

Figure 2. Logical steps in developing the HPLC method for this compound.

Conclusion

The described RP-HPLC method is a reliable and robust approach for the routine quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and can be validated to meet regulatory requirements. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for their specific analytical needs.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phenyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl cinnamate (B1238496) is an organic compound, specifically the ester formed from phenol (B47542) and cinnamic acid. It is utilized in the fragrance and flavor industries and is studied for its potential biological activities. Accurate and reliable quantification of Phenyl cinnamate in various matrices, such as raw materials, finished products, and biological samples, is essential for quality control, research, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering the high sensitivity and selectivity required for the analysis of semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for its analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for a validated GC-MS method for the analysis of this compound. These values are based on typical performance for similar compounds analyzed by chromatographic methods and should be established for each specific instrument and matrix.[2]

ParameterExpected Performance for this compound (GC-MS)
Linearity Range0.1-100 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)Dependent on instrumentation, typically in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ)Dependent on instrumentation, typically in the low ng/mL to pg/mL range.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Volatile organic solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate), GC-grade[3]

  • Helium (99.999% purity)

  • Calibrated Micropipettes and tips

  • Volumetric flasks (Class A)

  • GC vials with inserts[1]

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent like hexane. Mix thoroughly.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method depends on the complexity of the matrix.

  • Simple Dilution (for pure substances or simple mixtures): Dissolve the sample in a suitable volatile solvent to a final concentration estimated to be within the instrument's linear range (e.g., 10-100 µg/mL).[1] Filter the solution if particulates are present.

  • Extraction for Complex Matrices (e.g., biological fluids, plant extracts):

    • Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to isolate and concentrate the analyte.[3][4]

    • For LLE, mix the sample with an immiscible organic solvent, vortex, and centrifuge to separate the layers.[2]

    • Collect the organic layer containing this compound.

    • The extract may be concentrated by gently evaporating the solvent under a stream of nitrogen.[5]

    • Reconstitute the residue in a known volume of a GC-compatible solvent for analysis.[5]

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph (GC)
GC ColumnA non-polar capillary column such as HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.[1]
Injector Temperature250 °C[1]
Injection Volume1 µL
Injection ModeSplitless or an appropriate split ratio (e.g., 50:1) depending on concentration.[2]
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.[1]
Mass Spectrometer (MS)
Ion Source Temperature230 °C[1]
Ionization ModeElectron Ionization (EI) at 70 eV.[1]
Mass RangeScan from m/z 40 to 400.[1]
Solvent Delay4-6 minutes (to prevent solvent peak from damaging the detector).
Data Analysis
  • Identification: The this compound peak is identified by its specific retention time, determined by injecting a pure standard. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) or the injected standard.[1][6]

  • Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the unknown sample is then calculated from this curve.

Expected Mass Spectrum

The Electron Ionization (EI) mass spectrum of this compound is characterized by its molecular ion and several key fragment ions.

m/zProposed Fragment Ion
224[M]⁺ (Molecular Ion)
131[C₆H₅CH=CHCO]⁺ (Cinnamoyl cation)
103[C₆H₅CH=CH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Data derived from the structure of this compound and fragmentation patterns of similar compounds.[7]

Visualizations

Experimental and Data Workflow

The following diagrams illustrate the logical flow of the analytical process.

GC_MS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Preparation (Dilution / Extraction) C Inject 1µL into GC A->C B Standard Preparation B->C D Separation on GC Column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis & Detection E->F G Peak Identification (Retention Time & Mass Spectrum) F->G H Quantification (Calibration Curve) G->H I Final Report H->I

Caption: Workflow for the GC-MS analysis of this compound.

Sample_Prep_Workflow RawSample Complex Sample (e.g., Plant Extract) Extraction Extraction (LLE or SPE) RawSample->Extraction Cleanup Cleanup (Optional) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration FinalSample Final Sample in Volatile Solvent Concentration->FinalSample

References

Application Notes and Protocols: Phenyl Cinnamate as a UV Absorber in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenyl cinnamate (B1238496) as an effective UV absorber for the stabilization of polymers. This document details the synthesis of Phenyl cinnamate, its mechanism of action, and protocols for its incorporation into polymer films and subsequent evaluation of its UV-shielding efficacy.

Introduction

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, brittleness, and loss of mechanical strength.[1] The incorporation of UV absorbers is a common and effective strategy to enhance the photostability of polymeric materials.[2] this compound, an ester of phenol (B47542) and cinnamic acid, is a promising organic UV absorber due to its strong absorption in the UVB region (290-320 nm) and its ability to dissipate absorbed energy through photophysical processes.[3][4]

Mechanism of UV Absorption

The UV-absorbing properties of this compound are attributed to its molecular structure, which contains a conjugated system of double bonds in the cinnamate moiety and the phenyl group. This conjugation allows for the absorption of high-energy UV photons, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in a π-π* transition.[4]

Upon absorption of UV radiation, the this compound molecule is excited to a higher energy singlet state. It then dissipates this excess energy through non-radiative pathways, primarily via trans-cis isomerization around the carbon-carbon double bond of the cinnamate group.[5] This isomerization process, along with vibrational relaxation, effectively converts the harmful UV energy into harmless thermal energy, which is then dissipated into the polymer matrix. The molecule can then return to its ground state, ready to absorb another UV photon. This cyclic process provides long-term protection to the polymer.

However, prolonged UV exposure can lead to photodegradation of the cinnamate moiety itself, which may reduce its long-term efficacy.[6]

Data Presentation

The following tables summarize the key properties of this compound and its expected performance as a UV absorber in a polymer matrix.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₂N/A
Molecular Weight224.26 g/mol N/A
Melting Point75-76 °C[7]
AppearanceWhite crystalline solid[7]
UV λmax~310 nm[4]

Table 2: Illustrative UV Transmittance Data for PMMA Films (100 µm thickness)

Wavelength (nm)PMMA (Control) Transmittance (%)PMMA with 2% (w/w) this compound Transmittance (%)
29075< 1
30080< 1
31085< 1
320885
3309020
3409145
3509265
4009290

Note: The data in Table 2 is illustrative and representative of the expected performance of this compound in a PMMA matrix based on the known absorption characteristics of cinnamates. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride

  • Phenol

  • Sodium bicarbonate solution (2%)

  • 95% Ethanol (B145695)

  • 500-mL Claisen flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Vacuum distillation apparatus

  • Mortar and pestle

  • Buchner funnel and filter paper

Procedure:

  • Place 148 g (1 mole) of trans-cinnamic acid and 119 g (1 mole) of thionyl chloride into a 500-mL Claisen flask fitted with a reflux condenser.

  • Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).

  • Allow the reaction mixture to cool, then add 94 g (1 mole) of phenol.

  • Heat the mixture again on the steam bath until the evolution of hydrogen chloride has ceased (approximately 1 hour).

  • Set up the apparatus for vacuum distillation and distill the reaction mixture. Collect the fraction boiling at 190–210 °C at 15 mm Hg.

  • The distillate will solidify upon cooling. Purify the crude this compound by grinding it to a powder in a mortar and washing with 500 mL of cold 2% sodium bicarbonate solution.

  • Collect the washed product by vacuum filtration.

  • Recrystallize the solid from 300 mL of 95% ethanol to obtain pure, white crystals of this compound.

  • Dry the crystals in a desiccator. The expected yield is 141–168 g (63–75%), with a melting point of 75–76 °C.[7]

Protocol 2: Preparation of PMMA Films with this compound by Solution Casting

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • This compound

  • Tetrahydrofuran (THF)

  • Glass petri dishes

  • Magnetic stirrer and stir bar

  • Leveling surface in a fume hood

Procedure:

  • Preparation of PMMA Solution (Control): Dissolve 1 g of PMMA in 20 mL of THF in a glass vial with a magnetic stir bar. Stir until the polymer is completely dissolved.

  • Preparation of PMMA/Phenyl Cinnamate Solution: Dissolve 1 g of PMMA and 0.02 g of this compound (2% w/w relative to PMMA) in 20 mL of THF in a separate glass vial. Stir until both components are fully dissolved.

  • Casting the Films: Place a clean, dry glass petri dish on a leveling surface in a fume hood.

  • Carefully pour the PMMA solution (control) into one petri dish, ensuring the solution spreads evenly to cover the bottom.

  • Pour the PMMA/Phenyl cinnamate solution into a second petri dish in the same manner.

  • Cover the petri dishes with a perforated lid or aluminum foil with small holes to allow for slow evaporation of the solvent. This helps in forming a uniform film.

  • Allow the solvent to evaporate completely at room temperature for 24-48 hours.

  • Once the films are dry, carefully peel them from the petri dishes using forceps.

Protocol 3: Evaluation of UV-Shielding Performance

Materials:

  • PMMA film (Control)

  • PMMA film with this compound

  • UV-Vis Spectrophotometer with a film holder

Procedure:

  • Cut a small, flat, and defect-free piece from both the control and the this compound-containing PMMA films.

  • Mount the control film in the sample holder of the UV-Vis spectrophotometer.

  • Record the UV-Vis transmittance spectrum from 250 nm to 500 nm.

  • Replace the control film with the PMMA/Phenyl cinnamate film and record its transmittance spectrum over the same wavelength range.

  • Compare the two spectra to determine the effectiveness of this compound as a UV absorber. The region of interest for UVB protection is 290-320 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_film_prep Polymer Film Preparation cluster_analysis UV-Vis Analysis cinnamic_acid Cinnamic Acid reaction1 Reaction 1: Formation of Cinnamoyl Chloride cinnamic_acid->reaction1 thionyl_chloride Thionyl Chloride thionyl_chloride->reaction1 phenol Phenol reaction2 Reaction 2: Esterification phenol->reaction2 reaction1->reaction2 purification Purification: Washing & Recrystallization reaction2->purification phenyl_cinnamate Pure this compound purification->phenyl_cinnamate dissolution Dissolution phenyl_cinnamate->dissolution pmma PMMA Polymer pmma->dissolution thf THF Solvent thf->dissolution casting Solution Casting dissolution->casting evaporation Solvent Evaporation casting->evaporation polymer_film PMMA Film with This compound evaporation->polymer_film uv_vis UV-Vis Spectrophotometer polymer_film->uv_vis analysis Spectral Comparison uv_vis->analysis results UV Protection Efficacy analysis->results

Caption: Experimental workflow for synthesizing this compound and evaluating its UV-absorbing properties in a polymer film.

uv_absorption_mechanism uv_photon UV Photon (hν) ground_state This compound (Ground State - trans) uv_photon->ground_state Absorption excited_state Excited Singlet State ground_state->excited_state isomerization trans-cis Isomerization excited_state->isomerization Energy Dissipation vibrational_relaxation Vibrational Relaxation excited_state->vibrational_relaxation Energy Dissipation ground_state_cis This compound (Ground State - cis) isomerization->ground_state_cis heat Heat Dissipation vibrational_relaxation->heat ground_state_cis->ground_state Thermal Relaxation

Caption: Mechanism of UV energy dissipation by this compound.

References

Application Notes and Protocols for the Synthesis of Cinnamamide Derivatives from Phenyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide (B152044) derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] A key mechanism of action for some cinnamamide derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2] This document provides detailed protocols for the synthesis of cinnamamide derivatives via the aminolysis of phenyl cinnamate (B1238496), a versatile and efficient synthetic route.

Application Notes

The synthesis of cinnamamide derivatives from phenyl cinnamate offers a straightforward and adaptable method for generating a library of bioactive compounds. This compound serves as a stable and readily accessible starting material. The reaction proceeds via nucleophilic acyl substitution, where an amine displaces the phenoxy group of the ester to form a stable amide bond.

One of the notable applications of these synthesized derivatives is in the investigation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4][5] Electrophilic compounds, such as certain cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[3][4][5]

The protocols detailed below are suitable for synthesizing a range of N-substituted cinnamamides by varying the amine nucleophile. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for therapeutic targets.

Synthetic Pathway and Mechanism

The overall reaction involves the aminolysis of this compound. This can be achieved through various methods, including uncatalyzed thermal reactions, or more efficiently, using catalysts such as sodium hydride (NaH) in a solvent-free approach.

General Reaction Scheme:

G cluster_conditions Reaction Conditions phenyl_cinnamate This compound cinnamamide N-Substituted Cinnamamide phenyl_cinnamate->cinnamamide + R-NH2 amine R-NH2 (Amine) phenol Phenol (Byproduct) conditions NaH (catalyst) Heat (e.g., 130°C) Solvent-free

Caption: General reaction for the synthesis of N-substituted cinnamamides from this compound.

Experimental Protocols

Protocol 1: Solvent- and Transition-Metal-Free Synthesis of N-Aryl Cinnamamides

This protocol is adapted from a general method for the amidation of phenyl esters.[6][7]

Materials:

  • This compound

  • Substituted aniline (B41778) (or other primary/secondary amine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq.), the desired aryl amine (1.1 eq.), and sodium hydride (1.2 eq.).

  • Reaction Conditions: Heat the mixture to 130°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-aryl cinnamamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the yields for the synthesis of various cinnamamide derivatives. While direct data for the aminolysis of this compound is limited, the table includes representative yields from analogous syntheses starting from cinnamoyl chloride or cinnamic acid with coupling agents to demonstrate the feasibility of obtaining these derivatives.

EntryAmineCinnamoyl SourceProductYield (%)Reference
1AnilineCinnamoyl chlorideN-phenylcinnamamide~63%[1]
24-ChloroanilineCinnamoyl chlorideN-(4-chlorophenyl)cinnamamide63%[1]
34-MethoxyanilineCinnamic acid + EDC.HClN-(4-methoxyphenyl)cinnamamide93.1%[8]
44-EthoxyanilineCinnamoyl chlorideN-(4-ethoxyphenyl)cinnamamide64%[1]
54-(Dimethylamino)anilineCinnamoyl chlorideN-(4-(dimethylamino)phenyl)cinnamamide-[1]
64-CyanoanilineCinnamoyl chlorideN-(4-cyanophenyl)cinnamamide-[1]

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway Activation by Cinnamamides

Cinnamamide derivatives can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide Cinnamamide Derivative Keap1 Keap1 Cinnamamide->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 Keap1->Cul3 Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Transcription Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) Transcription->Genes

Caption: Activation of the Nrf2 signaling pathway by cinnamamide derivatives.

Experimental Workflow for Evaluating Bioactivity

A general workflow for assessing the biological activity of newly synthesized cinnamamide derivatives is outlined below.

Workflow Synthesis Synthesis of Cinnamamide Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Bioactivity Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro Target_ID Target Identification and Mechanism of Action Studies (e.g., Nrf2 Activation Assay) InVitro->Target_ID Lead_Opt Lead Optimization (SAR Studies) Target_ID->Lead_Opt Lead_Opt->Synthesis Iterative Refinement InVivo In Vivo Efficacy and Toxicity Studies Lead_Opt->InVivo

Caption: A typical workflow for the evaluation of bioactive cinnamamide derivatives.

Conclusion

The synthesis of cinnamamide derivatives from this compound provides a robust platform for the discovery and development of novel therapeutic agents. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this promising class of compounds.

References

Phenyl Cinnamate: A Versatile Dienophile for Diels-Alder Cycloadditions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of complex six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Phenyl cinnamate (B1238496), an α,β-unsaturated ester, serves as an effective dienophile in these reactions. The presence of both a phenyl group and a phenoxycarbonyl group conjugated to the double bond renders it electron-poor, a key characteristic for a reactive dienophile in normal-demand Diels-Alder reactions.[1] This feature promotes favorable frontier molecular orbital interactions (HOMO of the diene with the LUMO of the dienophile), thereby facilitating the reaction.[1] The resulting cyclohexene (B86901) derivatives are valuable intermediates in the synthesis of a wide range of molecular architectures, finding potential applications in drug discovery and materials science.[3]

This document provides detailed application notes and protocols for the use of phenyl cinnamate as a starting material in Diels-Alder reactions, targeting researchers, scientists, and professionals in drug development.

Application Notes

General Reactivity and Considerations

This compound's reactivity as a dienophile is significantly influenced by the electronic nature of the diene. Electron-rich dienes generally exhibit higher reactivity towards this compound. The stereochemical outcome of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the double bond of this compound is retained in the cyclohexene product.[4]

Furthermore, the "endo rule" often governs the stereoselectivity of the reaction, particularly with cyclic dienes. This rule predicts that the substituents on the dienophile will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo isomer as the major product under kinetic control.[1] This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.

Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions involving this compound can often be enhanced through the use of Lewis acid catalysts.[5] Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the carbonyl oxygen of the ester group. This coordination further lowers the energy of the dienophile's LUMO, accelerating the reaction and often increasing the endo/exo selectivity.[6][7] The choice and stoichiometry of the Lewis acid can be critical and may require optimization for specific diene-dienophile combinations.[8]

Experimental Protocols

While specific experimental data for Diels-Alder reactions of this compound is not abundantly available in the searched literature, the following protocols are based on established procedures for similar α,β-unsaturated esters and general principles of Diels-Alder reactions. Researchers should consider these as starting points for methodological development.

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

This protocol describes a potential thermal cycloaddition, a common approach for reactive dienes like cyclopentadiene.

Materials:

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene. To obtain the monomer, dicyclopentadiene is subjected to a retro-Diels-Alder reaction by fractional distillation. Heat dicyclopentadiene to approximately 180 °C. The cyclopentadiene monomer will distill at around 41 °C. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath and use it immediately.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Reaction Execution: To the stirred solution of this compound, add freshly distilled cyclopentadiene (1.2 eq) at room temperature. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired phenyl 2-phenylbicyclo[2.2.1]hept-5-ene-3-carboxylate adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and determine the endo/exo ratio.

Expected Outcome: The primary product is expected to be the endo isomer due to the endo rule.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with 1,3-Butadiene (B125203)

This protocol outlines a potential Lewis acid-catalyzed approach, which is often necessary for less reactive acyclic dienes like 1,3-butadiene.

Materials:

  • This compound

  • 1,3-Butadiene (condensed)

  • Dichloromethane (DCM), anhydrous

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Schlenk flask or sealed tube

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a thick-walled sealed tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Lewis Acid: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add a solution of aluminum chloride (1.1 eq) in anhydrous DCM. Stir the mixture for 15-20 minutes at this temperature.

  • Addition of Diene: Condense 1,3-butadiene gas (a slight excess, e.g., 1.5 eq) into the reaction vessel at -78 °C.

  • Reaction Execution: Seal the reaction vessel and allow it to slowly warm to room temperature. Stir the reaction mixture for 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield phenyl 4-phenylcyclohex-3-enecarboxylate.

  • Characterization: Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

As no specific quantitative data for Diels-Alder reactions of this compound was found in the provided search results, a hypothetical table is presented below to illustrate how such data should be structured for clarity and comparison. Researchers should populate this table with their own experimental results.

EntryDieneCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)endo:exo ratio
1CyclopentadieneNoneToluene1106e.g., 85e.g., >95:5
21,3-ButadieneNoneToluene15024e.g., 40N/A
31,3-ButadieneAlCl₃ (1.1)DCMRT18e.g., 75N/A
4FuranNoneBenzene8048e.g., 30e.g., 90:10
5AnthraceneNoneXylene14072e.g., 60N/A

Visualizations

Logical Workflow for a Diels-Alder Reaction

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Diene and Dienophile (this compound) reagents Gather Reagents and Solvents start->reagents setup Reaction Setup (Inert atmosphere if needed) reagents->setup addition Add Reactants (and Catalyst if applicable) setup->addition heating Heating/Stirring (Monitor by TLC) addition->heating quench Quench Reaction heating->quench extract Extraction & Washing quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize end_product Pure Diels-Alder Adduct characterize->end_product

Caption: General workflow for conducting a Diels-Alder reaction.

Signaling Pathway - Potential Application in Drug Development

The Diels-Alder adducts derived from this compound can serve as scaffolds for the synthesis of biologically active molecules. For instance, the cyclohexene core can be further functionalized to target specific biological pathways. The diagram below illustrates a hypothetical signaling pathway where a drug candidate, synthesized from a this compound-derived adduct, acts as an inhibitor.

Signaling_Pathway cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway PC This compound DA_Adduct Diels-Alder Adduct PC->DA_Adduct Diels-Alder Diene Diene Diene->DA_Adduct Drug Drug Candidate DA_Adduct->Drug Further Functionalization Kinase2 Kinase B Drug->Kinase2 Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene CellResponse Cellular Response (e.g., Proliferation) Gene->CellResponse

Caption: Drug development from a Diels-Alder adduct.

References

Application Notes and Protocols for the Synthesis of Phenyl Cinnamate Analogs via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of phenyl cinnamate (B1238496) analogs, a class of compounds with significant interest in the pharmaceutical and cosmetic industries due to their antioxidant, anti-inflammatory, and UV-protective properties. This document outlines various transesterification methods, including acid-catalyzed, enzyme-catalyzed, and microwave-assisted protocols. Additionally, it delves into the key signaling pathways modulated by these compounds, offering insights for drug development and mechanistic studies.

I. Transesterification Methods: An Overview

Transesterification is a versatile method for the synthesis of phenyl cinnamate analogs, involving the conversion of an existing ester (typically an alkyl cinnamate) into a phenyl ester by reaction with a phenol (B47542) or its derivative. This approach can be catalyzed by acids, enzymes (lipases), or accelerated using microwave irradiation.

Data Summary of Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of this compound and its analogs.

Table 1: Acid-Catalyzed Transesterification and Direct Esterification of Cinnamic Acid with Phenols

EntryCinnamic Acid DerivativePhenol DerivativeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Cinnamic acidPhenolH₆P₂W₁₈O₆₂·24H₂O (1 mol%)Toluene (B28343)Reflux290[1][2]
2Cinnamic acid4-MethylphenolH₆P₂W₁₈O₆₂·24H₂O (1 mol%)TolueneReflux293[1][2]
3Cinnamic acid4-MethoxyphenolH₆P₂W₁₈O₆₂·24H₂O (1 mol%)TolueneReflux291[1][2]
4Cinnamic acid4-ChlorophenolH₆P₂W₁₈O₆₂·24H₂O (1 mol%)TolueneReflux286[1][2]
5Methyl CinnamateMethanolSupported Acidic CatalystN/AReflux491[3]

Table 2: Lipase-Catalyzed Transesterification of Cinnamate Esters

EntryCinnamate EsterAlcohol/PhenolLipase (B570770)SolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
1Ethyl Ferulate1-OctanolNovozym 435Toluene60312~80 (Yield)[4]
2Ethyl FerulateTrioleinNovozym 435Toluene60N/A44 (Yield)[4]
3Methyl CinnamateOctanolLipaseSolvent-free74.611.193.8 (Conversion)[5]
4Ethyl CinnamateEthanolPorcine Pancreatic LipaseDMSON/A2755 (Conversion)[6]
5Epoxidized Soybean OilMethanolNovozym 435N/A4514>95 (Yield)[7]

Table 3: Microwave-Assisted Synthesis of Cinnamate Esters

EntryReactant 1Reactant 2CatalystTime (min)Power (W)Yield (%)Reference
1Cinnamic AcidMethanolSulfuric Acid (50 mol%)2N/A97[8]
2Cinnamic AcidMethanolp-TSA (50 mol%)2N/A91[8]

II. Experimental Protocols

Protocol 1: Acid-Catalyzed Direct Esterification of Cinnamic Acid with Phenols

This protocol is adapted from the direct esterification method using a heteropolyacid catalyst, which provides high yields of this compound analogs.[1][2]

Materials:

  • Cinnamic acid or its derivative

  • Phenol or its derivative

  • Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O)

  • Toluene

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the cinnamic acid derivative (1.1 mmol), the phenol derivative (1.0 mmol), and toluene (2-3 mL).

  • Add the Wells-Dawson heteropolyacid catalyst (1 mol% relative to the phenol).

  • Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration, washing it with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel and wash with cold 1M NaOH solution (2 x 2 mL) to remove any unreacted acidic components.

  • Wash the organic layer with water (2 x 2 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude this compound analog by recrystallization from a suitable solvent (e.g., hexanes) or by silica (B1680970) gel column chromatography.

Protocol 2: Lipase-Catalyzed Transesterification of an Alkyl Cinnamate with a Phenol

This protocol is a general procedure adapted from methodologies for lipase-catalyzed transesterification.[4][5] Novozym 435, an immobilized Candida antarctica lipase B, is a commonly used and effective catalyst for this transformation.[6][7][9][10][11]

Materials:

  • Alkyl cinnamate (e.g., ethyl cinnamate or methyl cinnamate)

  • Phenol or its derivative

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or a stirred reactor

  • Filtration apparatus

Procedure:

  • In a clean, dry reaction vessel, combine the alkyl cinnamate (1 equivalent) and the phenol derivative (1-3 equivalents).

  • Add an anhydrous organic solvent if the reaction is not performed neat. The choice of solvent can influence reaction rates and yields.

  • Add the immobilized lipase (e.g., 10% w/w of the limiting reactant).

  • If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (typically 40-70°C) with constant agitation (e.g., 200 rpm in a shaking incubator) for 24-72 hours.

  • Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound analog.

III. Signaling Pathways and Mechanisms of Action

This compound analogs exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. Understanding the underlying molecular mechanisms is crucial for the development of novel therapeutic agents.

Antioxidant Activity: The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][15]

Certain this compound analogs can act as electrophiles and react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction.[15] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin PhenylCinnamate This compound Analog PhenylCinnamate->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activation

Nrf2-Keap1 antioxidant signaling pathway.
Anti-inflammatory Activity: Inhibition of the TLR4-NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The Toll-like receptor 4 (TLR4) signaling pathway plays a central role in the innate immune response and inflammation.[16][17][18][19] Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[16][17][18][20]

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TLR4 activation, a series of phosphorylation events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[17][18][20]

Several cinnamic acid derivatives have been shown to inhibit the TLR4-NF-κB signaling pathway.[8] They can interfere with different steps of this cascade, such as the activation of TLR4 or the phosphorylation and degradation of IκBα, ultimately leading to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation PhenylCinnamate This compound Analog PhenylCinnamate->IKK Inhibition ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_n->ProInflammatoryGenes Transcription

TLR4-NF-κB inflammatory signaling pathway.

IV. Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and purification of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants (Alkyl Cinnamate + Phenol) Reaction Reaction (Heating/Stirring) Reactants->Reaction Catalyst Catalyst (Acid or Lipase) Catalyst->Reaction Solvent Solvent (or Solvent-free) Solvent->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Extraction Extraction & Washing Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure this compound Analog Characterization->FinalProduct

General workflow for synthesis and purification.

These detailed application notes and protocols provide a comprehensive guide for the synthesis and mechanistic understanding of this compound analogs, empowering researchers in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Phenyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl cinnamate (B1238496).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of phenyl cinnamate in a question-and-answer format.

Observed Problem Potential Causes Corrective Actions
Low Yield 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Suboptimal Catalyst: The catalyst may be inefficient or used in an incorrect concentration. 3. Equilibrium Limitations (Fischer Esterification): Water produced during the reaction can inhibit the forward reaction. 4. Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or purification steps.[1]1. Increase the reaction time or temperature, carefully monitoring for the formation of byproducts.[1] 2. Optimize the catalyst concentration. For Fischer esterification, consider using a stronger acid catalyst like p-toluenesulfonic acid (pTSA).[2] 3. For Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed, which will drive the reaction towards the product.[1] 4. Minimize the number of transfers and use appropriate solvent volumes during extraction and recrystallization to reduce mechanical losses.[1]
Impure Product (presence of starting materials) 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted cinnamic acid or phenol (B47542). 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials before stopping the reaction.[3][4] 2. During workup, wash the crude product with a cold, dilute solution of sodium bicarbonate (2%) to remove unreacted cinnamic acid.[5] Recrystallize the product from a suitable solvent like 95% ethanol (B145695) to remove other impurities.[5] Column chromatography can also be used for purification.[4]
Product is a Pale Yellow Solid Instead of White Crystals 1. Presence of Impurities: The yellow coloration can indicate the presence of impurities or byproducts. 2. Decomposition: Prolonged heating at high temperatures can cause some decomposition of the product.[5]1. Purify the product by recrystallization from 95% ethanol.[5] The use of activated charcoal during recrystallization can sometimes help in removing colored impurities. 2. Avoid prolonged heating, especially at high temperatures, to minimize decomposition and polymerization.[5]
Reaction Mixture Darkens Significantly 1. Decomposition/Polymerization: High reaction temperatures can lead to the decomposition of reactants or products and the formation of polymeric byproducts.[5]1. Maintain the recommended reaction temperature. If using a sand bath, be cautious as the temperature can be difficult to control precisely.[5]
Difficulty in Isolating the Product 1. Product is Oily: The crude product may initially separate as an oil instead of a solid.1. After pouring the reaction mixture into water, scratch the inside of the flask with a glass rod to induce crystallization. Cooling the mixture in an ice bath can also promote solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound include:

  • Reaction of Cinnamic Acid with Thionyl Chloride, followed by Phenol: This method involves the formation of cinnamoyl chloride as an intermediate, which then reacts with phenol.[5]

  • Fischer Esterification: This is an acid-catalyzed esterification of cinnamic acid with phenol.[4][6][7]

  • Reaction with Cinnamic Anhydride and Phenol: This method can provide high yields of this compound.[8]

  • Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of cinnamic acid and phenol, offering a more environmentally friendly approach.[9]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials (cinnamic acid and phenol), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product.

Q3: What is the role of sodium bicarbonate wash during the workup?

A3: Washing the crude product with a cold, 2% sodium bicarbonate solution is a crucial step to remove any unreacted cinnamic acid.[5] Cinnamic acid, being an acid, will react with the sodium bicarbonate to form a water-soluble sodium salt, which is then removed in the aqueous layer.

Q4: What are the optimal conditions for the thionyl chloride method?

A4: For the synthesis of this compound using thionyl chloride, a mixture of cinnamic acid and thionyl chloride is typically heated on a steam bath for about 45-60 minutes. After the addition of phenol, the mixture is heated again on the steam bath for about an hour.[5]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Thionyl chloride is corrosive and reacts with water to release toxic gases (HCl and SO2). This reaction should be performed in a well-ventilated fume hood.[5]

  • Phenol is toxic and corrosive and can cause severe skin burns. Appropriate personal protective equipment (gloves, safety goggles) should be worn.

  • The reaction involving thionyl chloride evolves hydrogen chloride and sulfur dioxide gas, which should be trapped.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Synthesis Method Reactants Catalyst/Reagent Solvent Temperature Reaction Time Yield
Thionyl Chloride MethodCinnamic Acid, PhenolThionyl ChlorideNone (neat)Steam bath, then reflux~2 hours63-75% (after recrystallization)[5]
Fischer EsterificationCinnamic Acid, PhenolSulfuric AcidToluene (B28343)Reflux1-4 hoursNot specified
Cinnamic Anhydride MethodCinnamic Anhydride, PhenolSulfuric Acid (1 drop)None (neat)150°CNot specified97%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Thionyl Chloride Method [5]

  • Preparation of Cinnamoyl Chloride: In a 500-ml Claisen flask fitted with a reflux condenser and a gas absorption trap, mix 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of redistilled thionyl chloride.

  • Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).

  • Esterification: Cool the flask and add 94 g (1 mole) of phenol.

  • Reheat the mixture on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).

  • To complete the reaction, briefly heat the mixture to reflux on a sand bath.

  • Purification:

    • Cool the reaction mixture and distill under reduced pressure, collecting the fraction boiling at 190–210°C at 15 mm Hg. The distillate should solidify into a pale yellow solid.

    • Grind the solid distillate into a powder in a mortar.

    • Wash the powder with 500 ml of cold 2% sodium bicarbonate solution.

    • Recrystallize the residue from 300 ml of 95% ethanol to obtain pure white crystals of this compound.

Protocol 2: General Procedure for Fischer Esterification [3]

  • In a round-bottom flask, combine cinnamic acid (1 mmol), phenol (1 mmol), and a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Add a solvent such as toluene and heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

G General Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Purification reactants Cinnamic Acid + Phenol reaction_vessel Heating and Stirring reactants->reaction_vessel catalyst Catalyst/Reagent (e.g., SOCl2 or H2SO4) catalyst->reaction_vessel quench Quenching (e.g., adding to water) reaction_vessel->quench Crude Reaction Mixture extraction Extraction with Organic Solvent quench->extraction wash Washing (e.g., NaHCO3 solution) extraction->wash drying Drying of Organic Layer wash->drying Organic Layer concentration Solvent Removal drying->concentration purification_method Recrystallization or Column Chromatography concentration->purification_method final_product final_product purification_method->final_product Pure this compound

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete_reaction Action: Increase reaction time/temperature and monitor. check_reaction->incomplete_reaction No complete_reaction Reaction went to completion. check_reaction->complete_reaction Yes check_conditions Were optimal reaction conditions used? complete_reaction->check_conditions suboptimal_conditions Action: Optimize catalyst concentration and temperature. check_conditions->suboptimal_conditions No optimal_conditions Conditions were optimal. check_conditions->optimal_conditions Yes check_workup Was there significant product loss during workup/purification? optimal_conditions->check_workup workup_loss Action: Minimize transfers and optimize purification technique. check_workup->workup_loss Yes no_workup_loss Minimal loss during workup. check_workup->no_workup_loss No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common impurities and byproducts in Phenyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Phenyl cinnamate (B1238496). This guide addresses common impurities, byproducts, and experimental challenges through detailed FAQs and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Phenyl cinnamate?

A1: The most frequently employed methods for synthesizing this compound are:

  • Reaction of Cinnamoyl chloride with Phenol (B47542): This method involves the reaction of a reactive acyl chloride with phenol, often in the presence of a base to neutralize the HCl byproduct.

  • Fischer Esterification of Cinnamic acid with Phenol: This is an acid-catalyzed equilibrium reaction between cinnamic acid and phenol. To achieve high yields, the equilibrium often needs to be shifted towards the product, for example, by removing water as it is formed.[1][2][3]

  • Reaction with Cinnamic Anhydride (B1165640): Phenol can also be reacted with cinnamic anhydride in the presence of a dehydrating agent or catalyst.

Q2: What are the primary impurities I should be aware of during this compound synthesis?

A2: The primary impurities depend on the synthetic route chosen. However, some common impurities across different methods include:

  • Unreacted Starting Materials: Residual cinnamic acid or phenol are common impurities, particularly in equilibrium-driven reactions like Fischer esterification.

  • Stilbene: This byproduct can form, especially at high reaction temperatures, through the decarboxylation of cinnamic acid.[4][5]

  • Polymeric Materials: Polymerization of cinnamic acid or its derivatives can occur, especially with prolonged heating.[1]

  • Solvent Residues: Inadequate removal of the reaction or purification solvents.

Q3: My final product is a pale yellow solid, but I expected a white crystalline product. What could be the cause?

A3: A pale yellow coloration in the final product often indicates the presence of impurities. This can be due to byproducts formed during the reaction or residual starting materials. Purification through recrystallization is typically effective in removing these colored impurities to yield pure white crystals of this compound.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Low Product Yield
Potential Cause Recommended Action Applicable Synthesis Method(s)
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature (monitor for byproduct formation). - Ensure efficient stirring.All methods
Equilibrium Not Shifted (Fischer Esterification) - Use a Dean-Stark apparatus to remove water as it forms. - Use a large excess of one of the reactants (typically the less expensive one).[1][2][3]Fischer Esterification
Hydrolysis of Cinnamoyl Chloride - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.Cinnamoyl chloride method
Loss of Product During Workup - Minimize the number of transfers between flasks. - Ensure the pH is appropriate during extractions to prevent the product from partitioning into the wrong phase. - Use an appropriate amount of solvent for recrystallization to avoid leaving a significant amount of product in the mother liquor.All methods
Product Purity Issues
Observed Problem Potential Cause Recommended Action Applicable Synthesis Method(s)
Presence of Unreacted Cinnamic Acid Incomplete esterification or hydrolysis of the product during workup.Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove acidic impurities.[1]All methods
Presence of Unreacted Phenol Incomplete reaction or use of excess phenol.Wash the crude product with a cold, dilute solution of sodium hydroxide (B78521) to remove phenolic impurities. Be cautious as this may also hydrolyze the ester product if not done carefully.All methods
Formation of Stilbene Reaction temperature is too high, causing decarboxylation of cinnamic acid.Carefully control the reaction temperature and avoid prolonged heating at high temperatures.All methods, especially those involving high temperatures.
Product is Oily or Fails to Crystallize Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography before attempting recrystallization.All methods
Discoloration of Product (Yellowish Tinge) Formation of colored byproducts or presence of residual impurities.Recrystallize the product from a suitable solvent, such as 95% ethanol (B145695).[1] The use of activated carbon during recrystallization can also help remove colored impurities.All methods

Experimental Protocols

Synthesis of this compound via Cinnamoyl Chloride

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of Cinnamoyl Chloride

  • In a 500-mL flask equipped with a reflux condenser and a gas trap, combine 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride.

  • Heat the mixture gently on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases (approximately 45-60 minutes).

Step 2: Reaction with Phenol

  • Cool the flask containing the newly formed cinnamoyl chloride and add 94 g (1 mole) of phenol.

  • Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).

  • To ensure the reaction goes to completion and to remove any remaining HCl, briefly heat the mixture to reflux on a sand bath.

Step 3: Purification

  • Cool the reaction mixture and distill under reduced pressure, collecting the fraction that boils between 190-210 °C at 15 mm Hg. The distillate will solidify into a pale yellow solid.

  • Purify the solid by grinding it into a powder and washing it with 500 mL of a cold 2% sodium bicarbonate solution.

  • Recrystallize the washed solid from 300 mL of 95% ethanol to obtain pure, white crystals of this compound.

Quantitative Data:

Metric Value
Initial Yield (crude distillate) 83-89%
Final Yield (after purification) 63-75%
Melting Point (pure) 75-76 °C

Visualizing Reaction Pathways and Troubleshooting

This compound Synthesis Workflow (Cinnamoyl Chloride Method)

G Workflow for this compound Synthesis A Cinnamic Acid + Thionyl Chloride B Heat (Steam Bath) A->B C Cinnamoyl Chloride B->C D Add Phenol C->D E Heat (Steam Bath) D->E F Crude this compound Mixture E->F G Vacuum Distillation F->G H Purified this compound (Solid) G->H I Wash with NaHCO3 Solution H->I J Recrystallize from Ethanol I->J K Pure this compound J->K

Caption: this compound Synthesis Workflow

Logical Relationships in Impurity Formation

G Troubleshooting Impurity Formation cluster_0 Reaction Conditions cluster_1 Potential Impurities A High Temperature D Stilbene A->D causes decarboxylation G Polymeric Byproducts A->G promotes B Presence of Water E Cinnamic Acid B->E causes hydrolysis of product/reactant C Incomplete Reaction C->E leads to F Phenol C->F leads to

Caption: Impurity Formation Logic

References

Troubleshooting low yield in Phenyl cinnamate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl cinnamate (B1238496). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing phenyl cinnamate?

This compound can be synthesized through several methods, including:

  • Fischer-Tropsch Esterification: This method involves reacting cinnamic acid with phenol (B47542) in the presence of an acid catalyst.[1]

  • Reaction with Thionyl Chloride: Cinnamic acid can be converted to cinnamoyl chloride using thionyl chloride, which then reacts with phenol to form the ester.[2]

  • Using Phosphorus Oxychloride: Heating cinnamic acid and phenol in the presence of phosphorus oxychloride is another reported method.[2]

  • From Cinnamic Anhydride (B1165640): The reaction of cinnamic anhydride with phenol in the presence of a dehydrating agent like fused zinc chloride or anhydrous sodium acetate (B1210297) can also yield this compound.[2]

Q2: My this compound esterification reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this compound synthesis can often be attributed to several factors:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, leading to a low yield if not effectively removed.[3]

  • Catalyst Issues: The type and amount of catalyst are crucial. An insufficient amount of catalyst can lead to an incomplete reaction.[3] For instance, in the synthesis of methyl cinnamate, reducing the catalyst loading of sulfuric acid resulted in lower yields.[4]

  • Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can result in an incomplete reaction.[3] However, prolonged heating at high temperatures can cause decomposition and polymerization of the product.[2]

  • Purity of Reactants: The purity of starting materials is important. For example, benzaldehyde, a precursor for cinnamic acid, can oxidize to benzoic acid if exposed to air, which can lead to impurities in the final product.[5] It is recommended to use freshly purified reactants.[6]

  • Side Reactions: The presence of a double bond in cinnamic acid can lead to side reactions like polymerization or addition reactions, especially under harsh acidic conditions and at elevated temperatures.[7]

Troubleshooting Guide

Q3: How can I improve the yield of my Fischer esterification of this compound?

To improve the yield of a Fischer esterification reaction, consider the following:

  • Water Removal: Since the reaction is reversible, removing the water as it is formed will shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a large excess of one of the reactants.[3]

  • Catalyst Optimization: Ensure the correct catalyst is used in an appropriate amount. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (pTSA) can also be effective and may be easier to handle.[4] Heteropolyacid catalysts have also been shown to be effective.[1]

  • Reactant Ratio: Using an excess of one reactant, typically the less expensive one, can help drive the reaction to completion.[3][8]

Q4: I am observing a dark brown or black reaction mixture. What could be the cause?

A dark-colored reaction mixture often indicates the occurrence of side reactions, such as polymerization or decomposition.[7] This is more likely under harsh acidic conditions and at elevated temperatures. Prolonged heating on a sand bath, for instance, can lead to considerable loss of product due to decomposition and polymerization.[2] To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[7]

Q5: What is a standard work-up and purification procedure for this compound?

A typical work-up procedure for a cinnamic acid esterification reaction involves:

  • Cooling the reaction mixture to room temperature.[7]

  • Diluting the mixture with an organic solvent such as diethyl ether or ethyl acetate.[7]

  • Neutralizing the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted cinnamic acid by converting it to its water-soluble salt.[7]

  • Washing the organic layer with brine.[7]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filtering to remove the drying agent.[7]

  • Concentrating the solution under reduced pressure to obtain the crude product.[7]

For purification, the crude product can be recrystallized from a suitable solvent like 95% ethanol.[2] Column chromatography can also be used for purification.[9][10]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Cinnamic Acid Esterification

CatalystAlcoholConditionsReaction TimeYield (%)Reference
Sulfuric Acid (conc.)MethanolReflux1-4 hoursNot specified[1]
Sulfuric Acid (50 mol%)Methanol1.5 hours99%[4]
p-Toluenesulfonic Acid (pTSA) (50 mol%)MethanolNot specified91%[4]
Heteropolyacid (1 mol%)PhenolToluene, Reflux6 hours92%[1]
Immobilized Lipase (Lipozyme TLIM)Benzyl Alcohol59°C, n-heptane32 hoursHigh[11][12]

Table 2: Synthesis of this compound and Analogs with Heteropolyacid Catalyst

EsterReaction Time (hours)Yield (%)
This compound692
4-Chlorothis compound594
4-Methoxythis compound495
2-(N-phthalimido)ethyl Cinnamate393
Data from BenchChem, detailing the use of a heteropolyacid catalyst.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cinnamoyl Chloride

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Cinnamic acid (1 mole, 148 g)

  • Thionyl chloride (1 mole, 119 g), redistilled

  • Phenol (1 mole, 94 g)

  • 2% Sodium bicarbonate solution

  • 95% Ethanol

Procedure:

  • Acid Chloride Formation: In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap, combine cinnamic acid and thionyl chloride.

  • Heat the mixture on a steam bath cautiously until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).

  • Allow the mixture to cool and then add the phenol.

  • Esterification: Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (about 1 hour).

  • Move the flask to a sand bath and bring it just to the reflux temperature to complete the reaction and remove any remaining hydrogen chloride. Avoid prolonged heating to prevent decomposition.[2]

  • Distillation: Cool the reaction mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg. The distillate should solidify into a pale yellow solid.

  • Purification:

    • Grind the solid distillate into a powder in a mortar.

    • Wash the powder with 500 mL of cold 2% sodium bicarbonate solution.

    • Recrystallize the residue from 300 mL of 95% ethanol.

  • The expected yield of pure white crystals is 141–168 g (63–75%), with a melting point of 75–76°C.[2]

Visualizations

G cluster_0 start Low Yield Observed check_equilibrium Is the reaction reversible? (e.g., Fischer Esterification) start->check_equilibrium remove_water Action: Remove water (e.g., Dean-Stark) or use excess reactant check_equilibrium->remove_water Yes check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions No remove_water->check_conditions adjust_conditions Action: Adjust temperature and/or reaction time check_conditions->adjust_conditions No check_catalyst Is the catalyst active and in sufficient quantity? check_conditions->check_catalyst Yes adjust_conditions->check_catalyst optimize_catalyst Action: Increase catalyst loading or use a different catalyst check_catalyst->optimize_catalyst No check_side_reactions Is there evidence of side reactions? (e.g., dark color, polymerization) check_catalyst->check_side_reactions Yes optimize_catalyst->check_side_reactions milder_conditions Action: Use milder conditions (lower temp, less harsh catalyst) check_side_reactions->milder_conditions Yes end Improved Yield check_side_reactions->end No milder_conditions->end caption Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Workflow for Low Yield

G cluster_1 Fischer Esterification Pathway cinnamic_acid Cinnamic Acid (R-COOH) protonated_acid Protonated Cinnamic Acid cinnamic_acid->protonated_acid + H+ phenol Phenol (R'-OH) acid_catalyst H+ protonated_acid->cinnamic_acid - H+ tetrahedral_intermediate1 Tetrahedral Intermediate 1 protonated_acid->tetrahedral_intermediate1 + Phenol tetrahedral_intermediate1->protonated_acid - Phenol tetrahedral_intermediate2 Tetrahedral Intermediate 2 tetrahedral_intermediate1->tetrahedral_intermediate2 Proton Transfer tetrahedral_intermediate2->tetrahedral_intermediate1 Proton Transfer phenyl_cinnamate This compound (R-COOR') tetrahedral_intermediate2->phenyl_cinnamate - H2O, -H+ phenyl_cinnamate->tetrahedral_intermediate2 + H2O, +H+ water Water (H2O) caption Fischer Esterification Pathway

Caption: Fischer Esterification Pathway

References

Technical Support Center: Purification of Phenyl Cinnamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of phenyl cinnamate (B1238496) using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure phenyl cinnamate? A: Pure this compound should appear as white crystals.[1] The expected melting point is in the range of 75-76°C.[1] A lower or broader melting point range typically indicates the presence of impurities.

Q2: What is a good solvent for recrystallizing this compound? A: 95% ethanol (B145695) is a well-documented and effective solvent for the recrystallization of this compound.[1] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Q3: How do I determine the correct amount of solvent to use? A: The goal is to use the minimum amount of hot solvent to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude solid until it just dissolves. Using too much solvent is a common reason for poor or no crystal formation upon cooling.[2][3]

Q4: My final yield is low. What are the most common reasons for this? A: A low yield can result from several factors:

  • Using excessive solvent: This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[3]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.

  • Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q: Why are no crystals forming after cooling the solution?

Possible CauseSuggested Solution
Excess Solvent The concentration of this compound is too low for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
Supersaturation The solution is supersaturated, a state where crystallization has not been initiated. Try to induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[2]
Insufficient Cooling The solution may not be cold enough. Try cooling the flask in an ice-water bath to further decrease the solubility of the compound.

Q: My product has "oiled out" instead of forming crystals. What should I do?

Possible CauseSuggested Solution
High Impurity Level Significant impurities can depress the melting point of the mixture, causing it to separate as an oil.
Compound's Melting Point The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving.
Rapid Cooling Cooling the solution too quickly can sometimes favor oil formation.
Solution Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the compound stays dissolved as it cools. Allow the solution to cool much more slowly. Leaving the flask to cool on a surface that is a poor heat conductor (like a wooden block or paper towels) can help.[2][3] If the problem persists, purification by another method, such as column chromatography, may be necessary.[2]

Q: The crystals formed almost instantly and in large quantities. Is this a problem?

Possible CauseSuggested Solution
Rapid Crystallization Yes, this is generally undesirable. Very rapid crystal growth can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[3] An ideal process involves slow crystal growth over a period of about 15-20 minutes.[3]
Solution Reheat the flask to redissolve the crystals. Add a small amount (1-2 mL) of additional hot solvent to slightly increase the solubility.[3] This will ensure that the solution cools to a lower temperature before crystallization begins, promoting slower and more selective crystal formation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂O₂[4]
Molar Mass 224.25 g/mol [4]
Appearance White to light yellow-beige crystalline powder[1][5]
Melting Point 75-76 °C[1]
Boiling Point 190-210 °C at 15 mm Hg[1]

Table 2: Solvent Selection for Recrystallization

SolventRationale for UsePotential Issues
95% Ethanol Recommended: Proven to be effective for this compound, dissolving it well when hot and poorly when cold.[1]Relatively high boiling point may require longer drying times.
Hexane/Ethyl Acetate A common mixed solvent system for esters. Can be fine-tuned for optimal solubility.Prone to "oiling out" if the composition is not optimized.[6]
Water This compound is an organic ester and is generally insoluble in water.Not a suitable primary solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol: Recrystallization of this compound from 95% Ethanol

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: Place the crude this compound (e.g., ~180 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., ~300 mL for ~180 g of crude product) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate or steam bath, swirling continuously, until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of hot 95% ethanol until all the this compound has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent.

  • Cooling (Crystallization): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure a good seal.

  • Washing: Pour the cold crystal slurry into the funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes. Transfer the purified white crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a desiccator.

  • Characterization: Determine the mass and melting point of the dried, purified this compound.

Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place Crude This compound in Flask B 2. Add Minimum Amount of Hot 95% Ethanol A->B C 3. Heat to Boiling to Dissolve Solid B->C D 4. Cool Slowly to Room Temperature C->D E 5. Cool Further in Ice Bath D->E F 6. Collect Crystals via Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Problem Encountered During Cooling NoCrystals No Crystals Formed? Start->NoCrystals OiledOut Product 'Oiled Out'? Start->OiledOut or NoCrystals->OiledOut No TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent Yes Reheat Solution: Reheat to Dissolve Oil, Add More Solvent, Cool Slowly OiledOut->Reheat Yes Success Successful Crystallization OiledOut->Success No Evaporate Solution: Evaporate Excess Solvent & Recool TooMuchSolvent->Evaporate Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Evaporate->Success Induce Solution: Scratch Flask or Add Seed Crystal Supersaturated->Induce Yes Supersaturated->Success No Induce->Success Reheat->Success

Caption: Troubleshooting logic for common recrystallization issues.

References

Preventing decomposition of Phenyl cinnamate during vacuum distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of phenyl cinnamate (B1238496) during vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when distilling phenyl cinnamate?

A1: this compound has a high boiling point and is susceptible to thermal decomposition, especially during prolonged heating. The main challenges during vacuum distillation are preventing polymerization and other degradation pathways that can lead to reduced yield and purity of the final product.[1]

Q2: What are the signs of this compound decomposition during distillation?

A2: Signs of decomposition include:

  • Discoloration: The distillation residue or the distillate may appear yellow or brown.

  • Increased viscosity: The residue in the distillation flask may become more viscous or even solidify, indicating polymerization.

  • Pressure fluctuations: Inconsistent pressure readings can suggest the formation of non-condensable gases due to decomposition.

  • Lower than expected yield: Significant loss of product is a clear indicator of decomposition.

Q3: At what temperature does this compound typically decompose?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Dark-colored or tarry residue in the distillation flask Polymerization of this compound due to excessive or prolonged heating.- Lower the distillation temperature by improving the vacuum. - Use a shorter distillation path to reduce the residence time at high temperatures. - Add a polymerization inhibitor to the crude this compound before distillation.
Low yield of distilled this compound Decomposition of the product at the distillation temperature.- Optimize the vacuum to distill at the lowest possible temperature. - Ensure the heating mantle is properly sized for the flask to avoid localized overheating. - Consider using a fractional distillation setup to better separate the desired product from any decomposition byproducts.
Distillate solidifies in the condenser The condenser temperature is too low, causing the this compound (m.p. 75-76 °C) to solidify and block the apparatus.- Use a condenser with a wider bore. - Circulate water at a slightly elevated temperature (e.g., 40-50 °C) through the condenser to prevent solidification. - Gently heat the outside of the condenser with a heat gun if a blockage occurs, taking care not to cause thermal shock to the glassware.
Bumping or unstable boiling Uneven heating or lack of boiling chips/stirring in a viscous liquid.- Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling. - Ensure the heating mantle provides even heating to the entire bottom surface of the flask. - Avoid using a direct flame for heating.[1]

Data Presentation

Table 1: Estimated Boiling Point of this compound at Various Pressures

The following table provides estimated boiling points of this compound at different vacuum levels, calculated using the Clausius-Clapeyron equation. These are theoretical values and may vary based on the purity of the compound and the accuracy of the pressure measurement.

Pressure (mmHg)Estimated Boiling Point (°C)
1~150
5~175
10~188
15190-210[1]
20~215

Note: The boiling point at 15 mmHg is an experimentally determined value from the literature and serves as a reference point.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

This protocol is a general guideline for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Manometer

  • Cold trap

  • Polymerization inhibitor (e.g., hydroquinone (B1673460) or phenothiazine)

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or phenothiazine) to the crude material.

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.

    • Place a manometer in the system to monitor the pressure.

  • Distillation:

    • Start the magnetic stirrer.

    • Turn on the vacuum pump and allow the system to reach the desired pressure.

    • Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.

    • Gradually increase the temperature until the this compound begins to distill.

    • Collect the fraction that distills at the expected boiling point for the measured pressure (refer to Table 1).

    • Monitor the distillation closely for any signs of decomposition.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified this compound.

Protocol 2: Kugelrohr Distillation for High-Purity or Small-Scale Samples

For thermally sensitive or small-scale distillations, a Kugelrohr apparatus is recommended as it minimizes the residence time at high temperatures.

Materials:

  • Crude this compound

  • Kugelrohr apparatus

  • Vacuum pump

  • Cold trap

  • Polymerization inhibitor

Procedure:

  • Preparation:

    • Add the crude this compound and a polymerization inhibitor to the distillation bulb.

  • Apparatus Setup:

    • Assemble the Kugelrohr apparatus according to the manufacturer's instructions.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation:

    • Start the rotation of the bulbs.

    • Turn on the vacuum pump to reduce the pressure.

    • Set the heating chamber to the desired temperature.

    • The this compound will vaporize and condense in the cooler, adjacent bulb.

    • Collect the purified product from the receiving bulb.

  • Shutdown:

    • Turn off the heater and allow the apparatus to cool.

    • Vent the system to atmospheric pressure.

    • Stop the rotation and turn off the vacuum pump.

    • Carefully disassemble the apparatus to recover the product.

Visualizations

Decomposition_Factors cluster_factors Factors Contributing to Decomposition cluster_decomposition Decomposition Pathways High_Temperature High Temperature Polymerization Polymerization High_Temperature->Polymerization Decarboxylation Decarboxylation High_Temperature->Decarboxylation Prolonged_Heating Prolonged Heating Prolonged_Heating->Polymerization Other_Side_Reactions Other Side Reactions Prolonged_Heating->Other_Side_Reactions Presence_of_Impurities Presence of Impurities Presence_of_Impurities->Other_Side_Reactions

Caption: Factors leading to this compound decomposition.

Troubleshooting_Workflow Start Decomposition Observed Check_Temp Is distillation temp. as low as possible? Start->Check_Temp Lower_Pressure Improve Vacuum (Lower Pressure) Check_Temp->Lower_Pressure No Check_Heating_Time Is heating time minimized? Check_Temp->Check_Heating_Time Yes Lower_Pressure->Check_Temp Use_Short_Path Use Short-Path or Kugelrohr Distillation Check_Heating_Time->Use_Short_Path No Check_Inhibitor Is a polymerization inhibitor present? Check_Heating_Time->Check_Inhibitor Yes Use_Short_Path->Check_Heating_Time Add_Inhibitor Add Inhibitor (e.g., Hydroquinone) Check_Inhibitor->Add_Inhibitor No Success Decomposition Minimized Check_Inhibitor->Success Yes Add_Inhibitor->Check_Inhibitor

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Enzymatic Synthesis of Cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of cinnamates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing cinnamates?

A1: The most common enzymatic methods for synthesizing cinnamates are:

  • Esterification: This involves the reaction of cinnamic acid with an alcohol, catalyzed by an enzyme, typically a lipase (B570770).[1]

  • Transesterification: This method uses an existing ester of cinnamic acid (e.g., methyl or ethyl cinnamate) which reacts with an alcohol to form a new cinnamate (B1238496) ester, also catalyzed by a lipase.[1][2]

Q2: Which enzymes are most effective for cinnamate synthesis?

A2: Lipases are the most widely used enzymes for cinnamate synthesis due to their catalytic activity in esterification and transesterification reactions.[3] Commonly used commercial immobilized lipases include Novozym 435 (from Candida antarctica), Lipozyme TLIM (from Thermomyces lanuginosus), and Porcine Pancreatic Lipase.[3][4] The choice of enzyme can significantly impact reaction efficiency and yield.

Q3: What are the key parameters affecting the yield of enzymatic cinnamate synthesis?

A3: Several factors can influence the production of cinnamate esters, including reaction temperature, substrate molar ratio, enzyme concentration (loading), reaction time, solvent choice, and water activity.[3] Optimizing these parameters is crucial for maximizing the yield.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of substrate consumption and product formation.

  • Gas Chromatography (GC): Suitable for analyzing volatile cinnamate esters.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Optimization Strategies
Low Yield / Incomplete Reaction - Suboptimal reaction temperature.[3] - Inappropriate substrate molar ratio.[6] - Insufficient enzyme loading or low enzyme activity.[3] - Reaction has not reached completion. - Water accumulation in esterification reactions inhibiting the forward reaction.[7] - Mass transfer limitations, especially with immobilized enzymes.[8]- Optimize Temperature: Determine the optimal temperature for your specific enzyme. For example, Novozym 435 often shows optimal activity at higher temperatures (e.g., 70°C).[7] However, excessively high temperatures can lead to enzyme denaturation.[6] - Adjust Substrate Molar Ratio: An excess of one substrate (usually the alcohol) can shift the equilibrium towards product formation.[9] However, a very high excess can sometimes inhibit the enzyme.[6] - Increase Enzyme Loading: Gradually increase the enzyme concentration. Be aware that beyond a certain point, the yield may not increase and could even decrease due to mass transfer limitations.[8] - Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.[9] - Remove Water: For esterification reactions, add molecular sieves to the reaction medium to remove water as it is formed, driving the equilibrium towards the product.[10] - Improve Mass Transfer: Ensure adequate mixing/agitation (shaking rate) to minimize diffusion limitations between the substrate and the immobilized enzyme.[3]
Enzyme Inactivation / Low Reusability - Presence of inhibitory substrates or products. - Extreme reaction temperatures or pH.[6] - Inappropriate solvent causing enzyme denaturation.[3] - Formation of a water layer around the immobilized enzyme.[11]- Enzyme Selection: Choose an enzyme known for its stability under your reaction conditions. Immobilized enzymes generally offer enhanced stability and reusability.[10] - Optimize Conditions: Operate within the optimal temperature and pH range for the chosen enzyme. - Solvent Choice: Select a non-polar organic solvent (e.g., isooctane (B107328), n-heptane) that does not strip the essential water layer from the enzyme.[3][9] - Control Water Activity: Maintain optimal water activity to preserve enzyme structure and function. Extremely low or high water activity can reduce enzyme activity.[3]
Long Reaction Times - Low enzyme activity. - Suboptimal reaction conditions (temperature, substrate ratio). - Mass transfer limitations.- Use a More Active Enzyme: Screen different lipases to find one with higher activity for your specific substrates. - Optimize Reaction Parameters: Systematically optimize temperature, substrate molar ratio, and enzyme loading as described above. - Consider Reaction Medium: The choice of solvent can significantly affect the reaction rate.[3] - Continuous Flow Systems: For industrial applications, continuous-flow microreactors can significantly reduce reaction times compared to batch reactors.[6]
Side Product Formation - High reaction temperatures can lead to decomposition or polymerization.[5] - Inherent reactivity of substrates (e.g., aza-Michael addition with amines).[6]- Maintain Optimal Temperature: Avoid excessively high temperatures.[5] - Adjust Substrate Concentrations: Using a lower concentration of a reactive substrate can sometimes inhibit side reactions.[6]

Data Presentation: Optimized Reaction Conditions for Cinnamate Synthesis

The following tables summarize optimized conditions for the synthesis of various cinnamate esters from the literature.

Table 1: Optimized Conditions for Benzyl (B1604629) Cinnamate Synthesis

EnzymeAcid:Alcohol Molar RatioTemperature (°C)Enzyme Loading (mg/mL)Reaction Time (h)SolventYield (%)Reference
Lipozyme TL IM1:2.6403127Isooctane97.7[12]
Lipase NS 880111:3594.432n-heptane97.6[9]
Immobilized Lipase CSL-70-2-97.3[7]

Table 2: Optimized Conditions for Ethyl Cinnamate Synthesis

EnzymeShaking Rate (rpm)Water ActivityTemperature (°C)Substrate Molar RatioEnzyme LoadingYield (%)Reference
Lipozyme TLIM--50--99[3]

Table 3: Optimized Conditions for N-phenethylcinnamamide Synthesis

EnzymeSubstrate Molar Ratio (Ester:Amine)Temperature (°C)Reaction Time (min)Yield (%)Reference
Lipozyme® TL IM1:245~4091.3[6]

Experimental Protocols

Protocol 1: Enzymatic Esterification of Cinnamic Acid to Produce Benzyl Cinnamate

This protocol is adapted from the optimization study by Zhang et al. (2015).[12]

  • Reactant Preparation: Prepare a solution in isooctane containing cinnamic acid and benzyl alcohol at a molar ratio of 1:2.6.

  • Enzyme Addition: Add the immobilized lipase, Lipozyme TL IM, to the solution at a concentration of 31 mg/mL.

  • Reaction Incubation: Incubate the reaction mixture in a sealed vessel at 40°C with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC to determine the conversion of cinnamic acid.

  • Reaction Termination and Product Recovery: Once the reaction has reached completion (approximately 27 hours for a yield of 97.7%), stop the reaction.[12] The immobilized enzyme can be recovered by filtration for potential reuse. The product, benzyl cinnamate, can be purified from the reaction mixture by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Enzymatic Synthesis of N-phenethylcinnamamide in a Continuous-Flow Microreactor

This protocol is based on the method developed by a 2022 study for highly efficient synthesis.[6]

  • System Setup: A continuous-flow microreactor system is packed with the immobilized enzyme, Lipozyme® TL IM.

  • Substrate Solution Preparation: Prepare a solution of methyl 4-chlorocinnamate and phenylethylamine in tert-amyl alcohol at a molar ratio of 1:2.

  • Reaction Execution: Pump the substrate solution through the enzyme-packed microreactor. The temperature of the reactor is maintained at 45°C.

  • Residence Time Control: The flow rate is adjusted to achieve an optimal residence time of approximately 40 minutes.

  • Product Collection and Analysis: The effluent from the microreactor, containing the product, is collected. The conversion and yield are determined by HPLC analysis. A maximum conversion of 91.3% can be achieved under these conditions.[6]

Visualizations

Enzymatic_Esterification_Workflow Substrates Prepare Substrates (Cinnamic Acid & Alcohol) in Solvent Enzyme Add Immobilized Lipase Substrates->Enzyme Reaction Incubate at Optimal Temperature with Agitation Enzyme->Reaction Monitoring Monitor Reaction Progress (e.g., HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Filtration Separate Enzyme by Filtration Monitoring->Filtration When complete Purification Purify Product (Solvent Removal, Chromatography) Filtration->Purification Product Stream Reuse Enzyme Reuse Filtration->Reuse Product Pure Cinnamate Ester Purification->Product

Caption: Workflow for enzymatic esterification of cinnamates.

Troubleshooting_Logic Start Low Yield? Temp Optimize Temperature Start->Temp Yes Ratio Adjust Substrate Molar Ratio Start->Ratio Loading Increase Enzyme Loading Start->Loading Water Add Water Removal Agent (e.g., Molecular Sieves) Start->Water Time Extend Reaction Time Start->Time Solvent Check Solvent Compatibility Start->Solvent End Yield Improved Temp->End Ratio->End Loading->End Water->End Time->End Solvent->End

Caption: Troubleshooting logic for low yield in cinnamate synthesis.

References

Resolving peak broadening in HPLC analysis of Phenyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for resolving peak broadening issues encountered during the HPLC analysis of Phenyl cinnamate (B1238496).

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows broad peaks for all analytes, including Phenyl cinnamate. What is the likely cause?

When all peaks in a chromatogram are broad, the issue is typically related to the HPLC system or the column, rather than a specific analyte interaction.[1]

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause peaks to broaden.[2][3] This can result from using tubing with an incorrect internal diameter or from poorly made connections between the tubing and the column or detector.[3][4] Ensure all fittings are secure and use tubing with the smallest possible inner diameter and length.

  • Column Failure: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, leading to universally broad or split peaks.[1] This can be caused by pressure shocks or the breakdown of the stationary phase.

  • Detector Settings: A slow data acquisition rate can result in an insufficient number of data points across the peak, making it appear broad.[3][5] A minimum of 20-30 data points across each peak is recommended for optimal definition.[5]

Q2: Only the this compound peak is broad, while other peaks in the same run are sharp. What should I investigate?

This suggests an issue specific to the chemical properties of this compound and its interaction with the stationary or mobile phase.

  • Inappropriate Sample Solvent: If this compound is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 60% acetonitrile), it can cause peak distortion and broadening.[6] Whenever possible, dissolve the sample in the initial mobile phase.

  • Secondary Site Interactions: this compound may engage in secondary interactions with the stationary phase, particularly with exposed silanol (B1196071) groups on silica-based columns.[7] This can lead to peak tailing, a form of broadening. Using a well-end-capped column or adjusting the mobile phase pH can mitigate these effects.[7]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or general peak broadening.[4][7] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[8]

Q3: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is a critical factor in achieving sharp, symmetrical peaks for aromatic compounds like this compound.

  • Organic Modifier: Phenyl stationary phases achieve separation through a combination of hydrophobic and π-π interactions.[9][10] The choice of organic solvent can influence these interactions. Methanol tends to promote π-π interactions, which can enhance selectivity for aromatic compounds, while acetonitrile can sometimes suppress these interactions due to its own π-electrons.[11] Experimenting with the organic modifier may improve peak shape.

  • Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of any acidic or basic functional groups.[12] For this compound, which is an ester and generally neutral, pH effects are less pronounced but can still influence interactions with the silica (B1680970) backbone of the column. Using a buffer can ensure a stable pH.[4]

  • Buffer Concentration: If a buffer is used, its concentration must be sufficient to maintain a consistent pH, especially if the sample has a strong matrix. Insufficient buffering can lead to peak shape issues.[1]

Q4: Could my column be degraded, and how would that cause peak broadening for this compound?

Yes, column degradation is a primary cause of peak broadening.[2][13]

  • Stationary Phase Deterioration: Over time, especially under harsh conditions like high pH or temperature, the silica-based packing material can dissolve, or the bonded phase can be stripped away.[8][13] This leads to a loss of efficiency and broader peaks.

  • Contamination: Accumulation of contaminants from samples on the column inlet frit or packing material can block the flow path and cause peak distortion.[2]

  • Guard Columns: If you are using a guard column, it may be the source of the problem. Try removing the guard column to see if the peak shape improves. If it does, the guard column should be replaced.[2]

Q5: Can optimizing the flow rate or column temperature resolve peak broadening?

Optimizing flow rate and temperature can significantly improve peak efficiency and shape.

  • Flow Rate: Every column has an optimal flow rate that provides the best efficiency (sharpest peaks).[8] Deviating significantly from this optimal rate, either by running too fast or too slow, can increase band broadening.[5][8]

  • Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer kinetics and lead to sharper peaks.[14][15] However, a temperature gradient between the mobile phase entering the column and the column oven itself can cause peak broadening.[2][15] Using a mobile phase pre-heater can help ensure thermal equilibrium.[14]

Quantitative Data Summary

The following table provides a summary of how changes in key HPLC parameters can affect peak shape, based on established chromatographic principles.

ParameterPotential IssueRecommended ActionExpected Outcome on Peak Shape
Injection Volume Column OverloadDecrease injection volume (e.g., from 20 µL to 5 µL)[7]Sharper, more symmetrical peak
Sample Solvent Stronger than Mobile PhaseDissolve sample in the initial mobile phase composition[6]Reduced peak distortion and broadening
Flow Rate Non-optimal Linear VelocityAdjust flow rate to the column's recommended optimum (e.g., 1.0 mL/min for a 4.6 mm ID column)[8]Increased efficiency, narrower peak
Column Temperature Poor Mass Transfer / ViscosityIncrease temperature (e.g., from 25°C to 40°C)[15]Sharper peak due to faster diffusion
Extra-Column Volume Peak DispersionUse shorter, narrower ID tubing (e.g., 0.12 mm)[3]Reduced broadening, increased efficiency
Mobile Phase pH Secondary Silanol InteractionsAdd a buffer to control pH (e.g., pH 3-7 for silica columns)[7]Reduced peak tailing

Experimental Protocols

Protocol 1: Systematic Troubleshooting for Peak Broadening

This protocol provides a step-by-step methodology to identify and resolve the cause of peak broadening.

  • Initial Assessment & System Suitability Check:

    • Compare the current chromatogram to a standard or previously acceptable result.[8]

    • Note whether all peaks are broad or only the this compound peak.

    • Check system suitability parameters like theoretical plates and tailing factor. A significant decrease in plates or an increase in tailing indicates a problem.[13]

  • Verify Mobile Phase and Sample Preparation:

    • Prepare fresh mobile phase using HPLC-grade solvents.[7] If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted.[4]

    • Prepare a fresh, diluted sample of this compound in the mobile phase.[6] Inject this sample to rule out sample degradation or solvent mismatch issues.

  • Isolate System vs. Column Issues:

    • Remove the column and replace it with a zero-dead-volume union.

    • Run the pump at the method's flow rate and monitor the pressure. If the pressure is still abnormally high or fluctuating, the issue lies within the HPLC system (e.g., pump, injector).

    • If the system pressure is normal, the problem is likely related to the column.

  • Evaluate the Column and Guard Column:

    • If a guard column is installed, remove it, reconnect the analytical column, and inject the sample again.[2] If peak shape improves, replace the guard column.

    • If the analytical column is the suspected cause, attempt a column flush according to the manufacturer's instructions.

    • If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.[8]

  • Optimize Method Parameters:

    • Systematically adjust the flow rate to find the optimal value for your column dimensions.

    • Increase the column temperature in 5°C increments (e.g., from 30°C to 45°C), allowing the system to equilibrate at each step, to see if peak shape improves.[3]

Visualizations

G start Observe Peak Broadening q1 Are ALL peaks broad? start->q1 system_issue System-Wide Issue q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No dead_volume Check for Dead Volume (fittings, tubing) system_issue->dead_volume overload Column Overload? analyte_issue->overload column_void Check for Column Void or Blocked Frit dead_volume->column_void detector_rate Check Detector Data Rate column_void->detector_rate solution Resolution detector_rate->solution overload_yes Reduce Injection Volume or Dilute Sample overload->overload_yes Yes solvent Sample Solvent Issue? overload->solvent No overload_yes->solution solvent_yes Inject in Mobile Phase solvent->solvent_yes Yes secondary Secondary Interactions? solvent->secondary No solvent_yes->solution secondary_yes Adjust Mobile Phase pH or Change Column secondary->secondary_yes Yes secondary_yes->solution

Caption: A logical workflow for troubleshooting HPLC peak broadening.

G cluster_0 Ideal Interaction (Sharp Peak) cluster_1 Causes of Peak Broadening analyte1 This compound rp_phase Reversed-Phase (e.g., C18/Phenyl) analyte1->rp_phase Partitioning & π-π Interaction sharp_peak Symmetrical Sharp Peak rp_phase->sharp_peak Uniform Elution analyte2 This compound silanol Exposed Silanols analyte2->silanol Secondary Interaction (Tailing) diffusion Slow Mass Transfer (e.g., poor temp control) analyte2->diffusion Increased Diffusion broad_peak Asymmetrical Broad Peak silanol->broad_peak Non-uniform Elution diffusion->broad_peak Non-uniform Elution

Caption: Interactions affecting this compound peak shape in HPLC.

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions for Cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in Friedel-Crafts reactions involving cinnamates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in Friedel-Crafts reactions using cinnamates?

Catalyst deactivation in these reactions can stem from several factors, primarily:

  • Product Complexation: The ketone group in the acylated product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), rendering the catalyst inactive for further reactions.[1][2] This is a very common issue in Friedel-Crafts acylations.

  • Moisture Sensitivity: Lewis acid catalysts are highly sensitive to moisture. Any water present in the reactants, solvents, or glassware will react with and deactivate the catalyst.[3]

  • Coke Formation: At elevated temperatures, organic molecules, including cinnamates and the resulting products, can undergo polymerization and decomposition on the surface of solid acid catalysts like zeolites, forming carbonaceous deposits known as coke.[4][5] This blocks the active sites of the catalyst.

  • Poisoning: Functional groups on the cinnamate (B1238496) molecule or impurities in the reaction mixture can act as poisons to the catalyst. For instance, the ester group of the cinnamate could potentially coordinate with the Lewis acid, although this is generally less of an issue than with stronger Lewis bases.

  • Leaching: In the case of supported or solid acid catalysts, the active catalytic species can sometimes dissolve into the reaction medium, leading to a loss of activity.

Q2: My reaction is sluggish or not proceeding at all. What should I check first?

For a sluggish or stalled reaction, consider the following initial checks:

  • Anhydrous Conditions: Ensure all glassware was thoroughly dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst or a freshly prepared solid acid catalyst. The activity of Lewis acids like AlCl₃ can degrade upon storage due to moisture absorption.

  • Reagent Purity: Verify the purity of your cinnamate derivative and the aromatic substrate. Impurities can interfere with the catalytic cycle.

Q3: I am observing the formation of byproducts. What could be the cause?

The formation of byproducts can be attributed to several factors:

  • Polyalkylation/Polyacylation: While less common in acylation due to the deactivating nature of the acyl group, highly activated aromatic substrates might undergo multiple substitutions.

  • Side Reactions of Cinnamate: The double bond in the cinnamate moiety can potentially undergo side reactions, such as polymerization or addition reactions, especially at higher temperatures or in the presence of strong acids.

  • Rearrangements: Although less common in acylations compared to alkylations, carbocation rearrangements can occur under certain conditions, leading to isomeric products.[6]

Q4: Can the ester group on the cinnamate interfere with the reaction?

Yes, the ester group can potentially influence the reaction. The carbonyl oxygen of the ester is a Lewis basic site and could coordinate with the Lewis acid catalyst. This interaction might compete with the desired activation of the acylating agent, potentially requiring a higher catalyst loading.

Q5: How can I regenerate a deactivated solid acid catalyst like a zeolite?

For catalysts deactivated by coke formation, a common regeneration procedure involves calcination. This process burns off the carbonaceous deposits in a controlled manner. A general protocol is provided in the "Experimental Protocols" section below. For catalysts deactivated by poisoning, the regeneration strategy will depend on the nature of the poison.

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of Lewis acid. Ensure anhydrous conditions are strictly maintained. For solid catalysts, consider regeneration or preparing a fresh batch.
Insufficient Catalyst In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required due to product complexation.[2] Gradually increase the catalyst loading and monitor the reaction progress.
Deactivated Aromatic Ring If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.[3] Consider using a more activated aromatic compound or harsher reaction conditions (higher temperature, stronger Lewis acid), though this may increase byproduct formation.
Low Reaction Temperature Gently heat the reaction mixture. Monitor for product formation and potential decomposition.
Issue 2: Formation of Tarry, Polymeric Material
Possible Cause Troubleshooting Step
High Reaction Temperature Reduce the reaction temperature. High temperatures can promote polymerization of the cinnamate or the product.
High Catalyst Concentration An excess of a strong Lewis acid can lead to uncontrolled side reactions. Optimize the catalyst loading.
Prolonged Reaction Time Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid product degradation.

Quantitative Data Summary

The following table summarizes typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific substrate combination.

Parameter Lewis Acid Catalysts (e.g., AlCl₃) Solid Acid Catalysts (e.g., Zeolites)
Catalyst Loading (mol%) 100 - 150 (stoichiometric)10 - 30 (catalytic)
Reaction Temperature (°C) 0 - 8080 - 180
Typical Reaction Time (h) 1 - 124 - 24
Typical Yield (%) 60 - 9550 - 90

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Arene with Cinnamoyl Chloride using AlCl₃
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq.) and a dry, non-reactive solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add aluminum chloride (AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Acylating Agent Addition: Dissolve cinnamoyl chloride (1.0 eq.) in the dry solvent and add it dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If necessary, the reaction can be heated to reflux.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regeneration of a Coked Zeolite Catalyst
  • Catalyst Recovery: After the reaction, filter the zeolite catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., acetone (B3395972) or toluene) to remove any adsorbed organic molecules.

  • Drying: Dry the catalyst in an oven at 100-120 °C for several hours to remove the solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.

  • Heating Program:

    • Ramp the temperature to 500-550 °C at a rate of 5 °C/min in a slow stream of air or oxygen diluted with nitrogen.

    • Hold at the final temperature for 3-5 hours to ensure complete combustion of the coke.

    • Cool the furnace down to room temperature slowly.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before reuse.

Visualizations

Catalyst_Deactivation_Pathways cluster_lewis_acid Lewis Acid Deactivation cluster_solid_acid Solid Acid Deactivation Catalyst Active Lewis Acid (e.g., AlCl3) Inactive_Complex Inactive Catalyst-Product Complex Catalyst->Inactive_Complex Complexation Hydrolyzed_Catalyst Hydrolyzed Catalyst (Inactive) Catalyst->Hydrolyzed_Catalyst Hydrolysis Product Acylated Cinnamate (Product) Product->Inactive_Complex Moisture H2O (from solvent/reagents) Moisture->Hydrolyzed_Catalyst Solid_Catalyst Active Solid Acid (e.g., Zeolite) Coke Coke Formation (Blocked Pores) Solid_Catalyst->Coke High Temperature Leached_Catalyst Leached Active Sites (Loss of Activity) Solid_Catalyst->Leached_Catalyst Leaching Cinnamate Cinnamate/Product Cinnamate->Coke Solvent Reaction Medium Solvent->Leached_Catalyst

Caption: Major deactivation pathways for Lewis acid and solid acid catalysts.

Troubleshooting_Workflow Start Low Product Yield Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Conditions_OK Conditions are OK Check_Conditions->Conditions_OK Yes Fix_Conditions Dry Solvents/Glassware, Use Fresh Reagents Check_Conditions->Fix_Conditions No Check_Catalyst Evaluate Catalyst Activity & Loading Conditions_OK->Check_Catalyst Fix_Conditions->Start Catalyst_OK Catalyst is Active & Loading is Sufficient Check_Catalyst->Catalyst_OK Yes Fix_Catalyst Use Fresh Catalyst, Increase Loading Check_Catalyst->Fix_Catalyst No Check_Temperature Optimize Reaction Temperature Catalyst_OK->Check_Temperature Fix_Catalyst->Start Temp_OK Temperature Optimized Check_Temperature->Temp_OK Yes Adjust_Temp Increase/Decrease Temperature Check_Temperature->Adjust_Temp No Success Improved Yield Temp_OK->Success Adjust_Temp->Start

Caption: A workflow for troubleshooting low yields in Friedel-Crafts reactions.

References

Minimizing side reactions in the synthesis of Phenyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of Phenyl cinnamate (B1238496).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Phenyl cinnamate?

A1: The most common laboratory methods for synthesizing this compound are:

  • Reaction with Thionyl Chloride: Cinnamic acid is first converted to cinnamoyl chloride using thionyl chloride, which then reacts with phenol (B47542) to form the ester.[1]

  • Fischer Esterification: This acid-catalyzed esterification involves the direct reaction of cinnamic acid with phenol in the presence of a strong acid catalyst like sulfuric acid.

  • Steglich Esterification: This method uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to facilitate the esterification of cinnamic acid with phenol under mild conditions.[2][3]

Q2: What are the potential side reactions during the synthesis of this compound?

A2: Key side reactions to be aware of include:

  • Polymerization: Cinnamic acid and its derivatives can polymerize, especially at high temperatures.[1][4]

  • Decomposition: Prolonged heating can lead to the decomposition of the product.[1]

  • Conversion to Stilbene: At high temperatures, cinnamic acid can decarboxylate to form stilbene.[1]

  • Formation of N-acylurea: In Steglich esterification using DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which reduces the yield of the desired ester. The use of DMAP helps to suppress this side reaction.[2]

Q3: How can I purify the crude this compound product?

A3: Common purification techniques for this compound include:

  • Washing with Sodium Bicarbonate Solution: This removes unreacted cinnamic acid and other acidic impurities. A cold 2% sodium bicarbonate solution is effective.[1]

  • Recrystallization: Ethanol (B145695) is a suitable solvent for the recrystallization of this compound, yielding pure white crystals.[1][4]

  • Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the product from side products and unreacted starting materials.[5]

  • Distillation under Reduced Pressure: This method is useful for purifying the product after the initial reaction, especially when using the thionyl chloride method.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated at the optimal temperature for a sufficient duration as specified in the protocol. For Fischer esterification, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Side Reactions: Polymerization, decomposition, or formation of byproducts (e.g., N-acylurea in Steglich esterification).- Avoid excessively high temperatures and prolonged heating.[1][4] - In Steglich esterification, ensure the use of DMAP to minimize N-acylurea formation.[2]
Loss during Work-up: Product may be lost during extraction or filtration steps.- Ensure complete extraction by using an appropriate solvent and performing multiple extractions. - Minimize the amount of solvent used for rinsing during filtration.
Product is an Oil or Gummy Solid Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the product.- Ensure thorough washing of the crude product to remove impurities. A wash with a cold sodium bicarbonate solution is crucial to remove unreacted cinnamic acid.[1] - Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][5]
"Oiling Out": The product is coming out of the recrystallization solvent as a liquid instead of a solid.- Reheat the solution and add a small amount of additional solvent to ensure the product is fully dissolved. Cool the solution slowly to promote crystal formation.[6]
Product is Colored (Yellowish) Impurities from Starting Materials: Impurities in the starting cinnamic acid or phenol can carry through to the final product.- Use high-purity starting materials. Redistill thionyl chloride before use if employing that method.[1]
Decomposition during Reaction: Overheating can lead to the formation of colored degradation products.- Carefully control the reaction temperature and avoid prolonged heating at high temperatures.[1]
Difficulty in Removing Dicyclohexylurea (DCU) Byproduct (Steglich Esterification) High Solubility of DCU: The DCU byproduct may not fully precipitate from the reaction mixture.- After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU. - Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Key Reagents Solvent Temperature (°C) Reaction Time Reported Yield (%) Key Advantages Key Disadvantages
Thionyl Chloride Cinnamic acid, Thionyl chloride, PhenolNone (neat)Steam bath, then reflux~2 hours63-75% (after recrystallization)[1]High reactivity, good yield.Use of corrosive and hazardous thionyl chloride.
Fischer Esterification Cinnamic acid, Phenol, H₂SO₄ (catalyst)TolueneReflux6 hours92%[7]Inexpensive reagents, simple procedure.Reversible reaction, requires removal of water for high yield.
Steglich Esterification Cinnamic acid, Phenol, DCC, DMAPDichloromethane (DCM)Room Temperature1.5 hoursUp to 98%[2][3]Mild reaction conditions, high yield.Use of expensive reagents, formation of DCU byproduct.
Greener Steglich Esterification (E)-Cinnamic acid, Phenol, EDC, DMAPAcetonitrile40-4545 minutesAverage of 70%[8][9]Milder conditions, faster reaction time, greener solvent.Lower reported average yield compared to traditional Steglich.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride

Materials:

  • Cinnamic acid

  • Thionyl chloride (redistilled)

  • Phenol

  • 2% Sodium bicarbonate solution

  • 95% Ethanol

Procedure:

  • In a 500-mL Claisen flask fitted with a reflux condenser, mix 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride.

  • Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).

  • Cool the reaction mixture and add 94 g (1 mole) of phenol.

  • Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).

  • Bring the mixture to a gentle reflux on a sand bath to complete the reaction.

  • Cool the reaction mixture and distill under reduced pressure, collecting the fraction boiling at 190–210 °C at 15 mm Hg.

  • The solidified distillate is then ground to a powder and washed thoroughly with a cold 2% sodium bicarbonate solution.

  • The washed product is recrystallized from 95% ethanol to yield pure this compound.[1]

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • trans-Cinnamic acid

  • Phenol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve trans-cinnamic acid (1 mmol) and phenol (1 mmol) in toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.[7]

Protocol 3: Synthesis of this compound via Steglich Esterification

Materials:

  • Cinnamic acid

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM.

  • In a separate flask, prepare a solution of phenol (1 mmol) in anhydrous DCM.

  • In a third flask, dissolve DCC (1.5 mmol) in anhydrous DCM.

  • Add the phenol solution to the cinnamic acid solution.

  • Slowly add the DCC solution to the reaction mixture with continuous stirring at room temperature.

  • Stir the reaction for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture to remove the precipitated DCU.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography.[3]

Visualizations

Reaction_vs_Side_Reactions Reactants Cinnamic Acid + Phenol Product This compound Reactants->Product Desired Reaction (Esterification) SideProduct1 Polymerization Products Reactants->SideProduct1 High Temperature SideProduct2 Stilbene Reactants->SideProduct2 High Temperature (Decarboxylation) Intermediate Cinnamoyl Chloride (Thionyl Chloride Method) Reactants->Intermediate Thionyl Chloride Intermediate2 O-Acylisourea (Steglich Intermediate) Reactants->Intermediate2 + DCC (Steglich) SideProduct3 N-Acylurea (Steglich) Intermediate->Product + Phenol Intermediate2->Product + Phenol, DMAP Intermediate2->SideProduct3 Rearrangement

Caption: Main reaction pathways and potential side reactions in this compound synthesis.

Experimental_Workflow Start Start: Starting Materials (Cinnamic Acid, Phenol, Reagents) Reaction Reaction Step (e.g., Reflux, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, Melting Point) Purification->Characterization End End: Pure this compound Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReaction Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry LowYield->CheckReaction Yes ImprovePurification Improve Purification: - Recrystallization Technique - Column Chromatography ImpureProduct->ImprovePurification Yes Solution Solution ImpureProduct->Solution No OptimizeWorkup Optimize Work-up: - Efficient Extraction - Minimize Transfer Losses CheckReaction->OptimizeWorkup OptimizeWorkup->Solution CheckPurity Check Starting Material Purity ImprovePurification->CheckPurity CheckPurity->Solution

Caption: A logical troubleshooting guide for this compound synthesis.

References

Optimization of solvent systems for Phenyl cinnamate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of solvent systems in Phenyl cinnamate (B1238496) chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of Phenyl cinnamate on silica (B1680970) gel?

A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar and a polar solvent.[1] A common and cost-effective choice is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] You can begin with a ratio of 9:1 or 4:1 hexane to ethyl acetate and adjust the polarity based on the initial results.[1]

Q2: How do I select the ideal Rf value for purification?

For effective purification via column chromatography, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[2] An Rf in this range ensures that the compound moves effectively through the column without eluting too quickly (which can lead to co-elution with impurities) or too slowly (which can cause band broadening).[2]

Q3: How can I visualize this compound on a TLC plate?

This compound contains a phenyl group and a conjugated system, which should allow it to be visualized under a UV lamp (254 nm).[3] After development, dry the TLC plate and place it under a UV lamp; the compound should appear as a dark spot.[4] Alternatively, staining methods using reagents like potassium permanganate (B83412) can be used.[3]

Q4: My this compound is an oil. How should I load it onto a silica gel column?

If your crude sample is an oil, it should be dissolved in a minimum amount of the initial, least polar eluent to be used for the chromatography.[3] If the sample is not soluble in the eluent, you can dissolve it in a small volume of a slightly more polar but compatible solvent like dichloromethane.[5] Another common technique is "dry loading," where the oily sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.

Troubleshooting Guide

Q1: My this compound spot is streaking or "tailing" on the TLC plate. What's wrong?

  • Sample Overload: The most common cause of streaking is applying too much sample to the plate.[6][7] Try diluting your sample solution and spotting a smaller amount.[6][8]

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. While this compound is moderately polar, impurities could be the issue.

  • Acidic/Basic Nature: this compound is an ester and generally neutral. However, if your sample is contaminated with acidic (e.g., cinnamic acid) or basic impurities, streaking can occur. Adding a small amount (0.1–2.0%) of a modifier like acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to your mobile phase can resolve this.[6][9]

Q2: My spot isn't moving from the baseline (Rf is too low). How do I fix this?

This indicates that the solvent system (mobile phase) is not polar enough to move the compound up the polar silica plate.[10] You need to increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[10][11]

Q3: My spot is running with the solvent front (Rf is too high). What should I do?

This is the opposite problem: the eluent is too polar, causing the compound to travel with the solvent front instead of interacting with the stationary phase.[10] You need to decrease the eluent's polarity by increasing the proportion of the non-polar component (e.g., hexane).[10]

Q4: I suspect my this compound is decomposing on the silica gel. How can I check and prevent this?

Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[12][13]

  • Stability Test (2D TLC): You can check for decomposition by performing a 2D TLC.[13] Spot your compound in one corner of a square TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system.[13] If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, new spots will appear off the diagonal.[13]

  • Prevention: If decomposition is confirmed, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 1-2%) to the eluent.[14] Alternatively, using a different stationary phase like alumina (B75360) might be an option.[15]

Q5: I see multiple spots, but they are very close together. How can I improve the separation?

Poor separation means the solvent system is not selective enough for the compounds in your mixture.

  • Adjust Polarity: Make small, incremental changes to your solvent ratio. Sometimes a slight decrease in polarity will improve separation.

  • Change Solvents: Try a different solvent system. Instead of ethyl acetate/hexane, consider dichloromethane/hexane or diethyl ether/hexane.[1] Different solvents interact with compounds in unique ways, which can alter the separation selectivity.[6]

Quantitative Data

Table 1: Effect of Solvent Polarity on Rf Value

The retention factor (Rf) is inversely proportional to the strength of interaction between the compound and the stationary phase (silica gel) and directly proportional to its affinity for the mobile phase. Increasing the mobile phase polarity will increase the Rf value.

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf for this compoundRationale
95:5LowLow (e.g., < 0.2)The weakly polar eluent cannot effectively move the compound against the polar silica.
90:10Low-MediumGood (e.g., 0.2 - 0.4)A balanced polarity that allows for good interaction and movement. Ideal for column chromatography.[2]
80:20MediumHigh (e.g., 0.4 - 0.6)The increased polarity of the eluent moves the compound further up the plate.
70:30Medium-HighVery High (e.g., > 0.7)The eluent is highly polar, causing the compound to have a high affinity for the mobile phase and travel near the solvent front.[10]

Note: These are representative values. Actual Rf values must be determined experimentally.

Table 2: Common Chromatography Solvents (Eluotropic Series on Silica)

This table lists common solvents in order of increasing polarity and eluting power on a polar stationary phase like silica gel.[16]

SolventPolarity Index (P')
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane (DCM)3.1
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol (MeOH)5.1
Water10.2

Polarity index values are a relative measure of a solvent's polarity.[10]

Experimental Protocols

Method 1: Thin-Layer Chromatography (TLC) for Solvent System Screening

This protocol outlines the standard procedure for finding an optimal solvent system for this compound.

  • Preparation of the TLC Chamber:

    • Pour the chosen solvent system (e.g., 9:1 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm.[17]

    • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible results.[8][17]

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[4][8]

    • Dissolve a small amount of your crude this compound sample in a volatile solvent (like ethyl acetate or dichloromethane).

    • Using a capillary tube, apply a small, concentrated spot of the sample onto the baseline.[8][18] Ensure the spot is as small as possible to maximize separation.[8]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline to prevent the sample spot from dissolving directly into the solvent pool.[6][17]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action.[17]

    • Remove the plate when the solvent front is about 0.5-1 cm from the top.[8]

    • Immediately mark the position of the solvent front with a pencil.[4][8]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.[4]

    • Calculate the Rf value for the this compound spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[18][19]

    • Adjust the solvent system polarity to achieve an Rf value between 0.25 and 0.35 for the this compound.[2]

Method 2: Flash Column Chromatography for Purification

Once an optimal solvent system is identified (Rf ≈ 0.25-0.35), you can scale up the purification using flash column chromatography.

  • Column Packing (Slurry Method):

    • Select an appropriate size column based on the amount of sample to be purified.

    • Prepare a slurry by mixing the silica gel with the initial, least polar eluent (the solvent system determined by TLC).[3]

    • Pour the slurry into the column and use gentle pressure (e.g., from a pump or airline) to pack the silica bed uniformly.[20] Ensure the column is packed evenly to avoid air bubbles or channels, which hurt separation efficiency.[15][20]

  • Sample Loading:

    • Dissolve the crude this compound sample in the minimum amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the packed silica bed.

  • Elution:

    • Begin adding the mobile phase to the top of the column.[20] Maintain a constant flow rate.

    • If separating compounds with very different polarities, you may use a gradient elution, where the polarity of the solvent is gradually increased over time.[15]

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the collected fractions by TLC to determine which ones contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[3]

Visualizations

Solvent_Optimization_Workflow Diagram 1: Workflow for Solvent System Optimization start Start: Crude Phenyl Cinnamate Sample select_solvent Select Initial Solvent System (e.g., 9:1 Hexane:EtOAc) start->select_solvent run_tlc Run Analytical TLC select_solvent->run_tlc analyze_rf Visualize Plate & Calculate Rf run_tlc->analyze_rf decision Is 0.25 < Rf < 0.35 and separation good? analyze_rf->decision increase_polarity Increase Eluent Polarity (More EtOAc) decision->increase_polarity No, Rf < 0.25 decrease_polarity Decrease Eluent Polarity (More Hexane) decision->decrease_polarity No, Rf > 0.35 change_system Try Different Solvent System (e.g., DCM/Hexane) decision->change_system No, Poor Separation scale_up Solvent System Optimized: Proceed to Column Chromatography decision->scale_up Yes increase_polarity->run_tlc decrease_polarity->run_tlc change_system->run_tlc end End: Purified This compound scale_up->end TLC_Troubleshooting_Guide Diagram 2: TLC Troubleshooting Logic start Observe Developed TLC Plate problem What is the issue? start->problem streaking Spot is Streaking problem->streaking Streaking low_rf Spot at Baseline (Low Rf) problem->low_rf Low Rf high_rf Spot at Solvent Front (High Rf) problem->high_rf High Rf no_separation Spots Not Separated problem->no_separation Poor Separation solution_streaking1 Dilute Sample & Re-spot Less Material streaking->solution_streaking1 Primary Cause solution_streaking2 Add Modifier to Eluent (e.g., 0.5% Acetic Acid) streaking->solution_streaking2 If Impurities are Acidic/Basic solution_low_rf Increase Eluent Polarity low_rf->solution_low_rf solution_high_rf Decrease Eluent Polarity high_rf->solution_high_rf solution_no_separation Try a Different Solvent System no_separation->solution_no_separation

References

Stability testing of Phenyl cinnamate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Phenyl cinnamate (B1238496) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Phenyl cinnamate?

A1: this compound should be stored in a cool, dry place, protected from light and air.[1] The recommended storage temperature is at or below 25°C in a tightly sealed, original container.[1] Prolonged exposure to heat, light, and air should be avoided to minimize degradation.[1]

Q2: What are the expected degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.

  • Hydrolysis: Under acidic or basic conditions, the ester bond can hydrolyze to form phenol (B47542) and cinnamic acid.

  • Photodegradation: Cinnamates, in general, can undergo photoisomerization from the trans-isomer to the less stable cis-isomer upon exposure to UV radiation.[2] Further degradation can lead to the formation of various photoproducts. For instance, upon UV exposure, some cinnamates can dealkylate and form corresponding acids and aldehydes.[2] Another potential photochemical reaction is the Fries rearrangement, which can produce 2'-hydroxy- and 4'-hydroxychalcone.[3]

Q3: How can I monitor the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[4][5] This method should be able to separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector can be used to check for peak purity and identify new peaks corresponding to degradants.[6]

Q4: What are the typical stress conditions used in forced degradation studies for this compound?

A4: Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating method.[7][8][9][10] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 72 hours.

  • Thermal Degradation: 80°C for 72 hours.

  • Photostability: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound in HPLC. The pH of the mobile phase is inappropriate for the analyte.Adjust the mobile phase pH. For acidic compounds like potential degradant cinnamic acid, a pH of less than 3 is often used.[6]
Secondary interactions with the stationary phase.Use a high-purity silica (B1680970) column or add a competing agent like triethylamine (B128534) (TEA) to the mobile phase.[6]
Shifting retention times for this compound. Fluctuations in mobile phase pH or temperature.Ensure the mobile phase is adequately buffered and use a column oven to maintain a consistent temperature.[6]
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Compare the chromatograms of stressed samples with those of unstressed samples to identify new peaks.[6]
Contamination from solvents or sample matrix.Run a blank injection of the mobile phase and sample diluent to check for extraneous peaks.[6]
No significant degradation observed under stress conditions. This compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base).[6]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from stability studies of this compound under different storage conditions.

Table 1: Stability of this compound under Accelerated Storage Conditions (40°C/75% RH)

Time (Months)Assay (%)Total Degradation Products (%)Appearance
099.8< 0.2White crystalline powder
198.51.5White crystalline powder
396.23.8Off-white powder
692.17.9Yellowish powder

Table 2: Forced Degradation of this compound

Stress ConditionDurationAssay (%)Major Degradation Product(s)% of Major Degradant(s)
0.1 M HCl48 hours85.3Cinnamic Acid, Phenol10.2 (Cinnamic Acid)
0.1 M NaOH24 hours78.9Cinnamic Acid, Phenol15.8 (Cinnamic Acid)
3% H₂O₂72 hours94.2Oxidized derivatives4.5
Heat (80°C)72 hours97.1Not Detected< 0.5
Photostability (UV/Vis)ICH Q1B89.6cis-Phenyl cinnamate, Chalcones6.7 (cis-isomer)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve 10 mg of this compound in 100 mL of mobile phase to get a concentration of 100 µg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of Acetonitrile. Add 10 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of Acetonitrile. Add 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 20 mL of Acetonitrile. Add 10 mL of 3% H₂O₂. Store at room temperature for 72 hours. Dilute with mobile phase before injection.

  • Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 80°C for 72 hours. Dissolve the sample in the mobile phase before analysis.

  • Photostability Testing: Expose the solid drug substance to light as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control. After exposure, dissolve the samples in the mobile phase for analysis.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome DrugSubstance This compound (Drug Substance) Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal DrugSubstance->Thermal Photolytic Photolytic DrugSubstance->Photolytic DrugProduct This compound (Formulation) DrugProduct->Acid DrugProduct->Base DrugProduct->Oxidation DrugProduct->Thermal DrugProduct->Photolytic HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC MassSpec Mass Spectrometry (for identification) HPLC->MassSpec Characterize Degradants DegradationPathways Identify Degradation Pathways HPLC->DegradationPathways MethodValidation Validate Analytical Method HPLC->MethodValidation StabilityProfile Establish Stability Profile DegradationPathways->StabilityProfile MethodValidation->StabilityProfile Phenyl_Cinnamate_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation PhenylCinnamate This compound (trans-isomer) CinnamicAcid Cinnamic Acid PhenylCinnamate->CinnamicAcid H+ or OH- Phenol Phenol PhenylCinnamate->Phenol H+ or OH- CisIsomer cis-Phenyl Cinnamate PhenylCinnamate->CisIsomer UV Light Chalcones Hydroxychalcones (Fries Rearrangement) PhenylCinnamate->Chalcones UV Light

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Phenyl Cinnamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of Phenyl cinnamate (B1238496): High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of an optimal analytical method is critical for ensuring the accuracy and reliability of quantification in research, development, and quality control. This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical framework for method selection.

While direct comparative validation studies for Phenyl cinnamate are not extensively available in the public domain, the data and protocols presented herein are synthesized from validated methods for structurally analogous compounds, such as other cinnamate esters.[1][2] This approach provides a robust foundation for establishing and validating a suitable analytical method for this compound.

Comparison of Method Performance

The choice of analytical technique for this compound quantification is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the intended application, from high-throughput screening to detailed impurity profiling. GC-MS typically offers the highest sensitivity and specificity, making it ideal for trace-level detection and identification.[2] HPLC-UV is a versatile and robust method well-suited for routine quality control and quantification in various sample matrices.[1][3] UV-Vis spectroscopy provides a simple and rapid method for the quantification of the pure substance or in simple formulations where interferences are minimal.

Table 1: Summary of Quantitative Data for this compound Quantification Methods

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.5 - 2 µg/mL
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~0.05 - 0.5 µg/mL~1.5 - 6 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%
Precision (%RSD) ≤ 2%≤ 2%≤ 3%

Note: The values presented are typical performance characteristics derived from validated methods for similar cinnamate esters and may vary based on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for HPLC-UV, GC-MS, and UV-Vis spectroscopy are provided below. These protocols are based on established methods for analogous compounds and serve as a strong starting point for the development and validation of a specific method for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a quaternary or binary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically employed. A common starting point is Acetonitrile:Water (70:30, v/v).[1] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 280 nm).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at a minimum of five concentration levels. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to obtain a concentration within the calibration range.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Calibration: Prepare a series of standard solutions of this compound in the selected volatile solvent at a minimum of five concentration levels. Inject each standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

UV-Visible Spectroscopy

Instrumentation: A double-beam UV-Visible spectrophotometer.

Methodology:

  • Solvent: A suitable UV-grade solvent such as ethanol (B145695) or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution over the UV range (e.g., 200-400 nm). The expected λmax is around 280 nm.

  • Quantification Wavelength: 280 nm.

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Prepare the sample solution by dissolving a known amount of the sample in the same solvent to achieve a concentration that falls within the linear range of the calibration curve.

Calibration: Measure the absorbance of each standard solution at the λmax. Create a calibration curve by plotting absorbance versus concentration. The concentration of the sample solution can then be determined from its absorbance using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into System filter->inject separate Chromatographic Separation (HPLC/GC) inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A generalized experimental workflow for the quantification of this compound.

validation_workflow start Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A typical workflow for analytical method validation according to ICH guidelines.

method_selection start Quantify this compound matrix Complex Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Yes uvvis UV-Vis Spectroscopy matrix->uvvis No gcms GC-MS sensitivity->gcms Yes thermolabile Thermally Labile? sensitivity->thermolabile No hplc HPLC-UV thermolabile->hplc Yes thermolabile->gcms No

Caption: Logical pathway for selecting an analytical method for this compound.

References

Phenyl Cinnamate Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenyl cinnamate (B1238496) analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented is curated from recent scientific literature to aid in the rational design and development of novel therapeutic agents. Phenyl cinnamates, derivatives of cinnamic acid, are a class of compounds that have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The core structure, consisting of a phenyl ring linked to a propenoic acid ester, allows for extensive chemical modification, leading to a wide array of biological effects.[3]

Comparative Biological Activity of Phenyl Cinnamate Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring of the cinnamate moiety and the phenyl ring of the ester group. The following tables summarize the quantitative data from various studies, highlighting key SAR findings.

Antioxidant Activity via Nrf2/ARE Pathway Activation

A study on N-phenyl cinnamamide (B152044) derivatives revealed their potential as activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant responses.[4] The activity was evaluated using a luciferase reporter assay in HepG2 cells.

Compound IDR¹ (on Cinnamoyl Phenyl Ring)R² (on N-Phenyl Ring)Relative Luciferase Activity (Fold change at 10 µM)
1a H4-Cl15.3 ± 0.903
1b H4-NMe₂10.3 ± 0.665
1c H4-OMe7.28 ± 0.439
1d H4-OEt6.55 ± 0.334
1e H4-CN3.57 ± 0.903
1f 3-OH4-Cl>15.6
1g 3-OH4-NMe₂15.6 ± 0.334
t-BHQ (Positive Control) --15.6 ± 0.334 (at 10 µM)

Key SAR Insights:

  • Substituents on the N-phenyl ring: Electron-withdrawing groups like chloro (1a) and electron-donating groups like dimethylamino (1b) at the para-position of the N-phenyl ring showed potent activity.[4]

  • Substituents on the cinnamoyl phenyl ring: The presence of a hydroxyl group at the meta-position (e.g., 1f and 1g) significantly enhanced Nrf2 activation, likely by increasing the electrophilicity of the Michael acceptor.[4]

Antiproliferative Activity

A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines using the MTT assay.[5]

Compound IDR (Substitution on Cinnamoyl Phenyl Ring)IC₅₀ (µM) on Jurkat cells
8a H1.12
8b 2-Cl0.85
8c 3-Cl0.46
8d 4-Cl0.21
8e 2-F0.15
8f 3-F0.035
8g 4-F0.098
8h 2-Me1.56
8i 3-Me0.98
8j 4-Me0.55

Key SAR Insights:

  • Position of Halogen Substituents: The position of the halogen on the cinnamoyl phenyl ring played a crucial role. A fluoro or chloro group at the meta-position (8f and 8c) resulted in the most potent activity.[5]

  • Nature of Halogen Substituents: Fluorine substitution generally led to higher potency compared to chlorine substitution at the same position.[5]

  • Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing halogen substituents conferred higher activity than electron-donating methyl groups.[5]

Enzyme Inhibition

This compound analogs have been investigated as inhibitors of various enzymes, including polyphenol oxidase (PPO) and chorismatase.

Polyphenol Oxidase (PPO) Inhibition [6]

CompoundInhibition TypeIC₅₀ (mM) at pH 6.8Kᵢ (mM) at pH 6.8
Methyl cinnamate Competitive1.45 ± 0.030.85 ± 0.03
Cinnamic acid Mixed1.13 ± 0.020.73 ± 0.03
4-Carboxycinnamic acid Mixed0.87 ± 0.010.42 ± 0.02

Key SAR Insights:

  • The presence of a carboxyl group enhances the inhibitory effect on PPO, with 4-carboxycinnamic acid being the most potent inhibitor.[6]

  • Esterification of the carboxyl group (methyl cinnamate) reduces the inhibitory activity.[6]

  • Acidic pH was found to enhance the inhibitory effects of these compounds.[6]

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay[4]
  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of the antioxidant response element (ARE) promoter. A Renilla luciferase plasmid is often co-transfected for normalization.

  • Treatment: After transfection, cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as fold induction over the vehicle-treated control.

MTT Assay for Antiproliferative Activity[5]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Polyphenol Oxidase (PPO) Inhibition Assay[6]
  • Enzyme and Substrate Preparation: A solution of mushroom polyphenol oxidase (PPO) and a substrate solution (e.g., catechol or L-DOPA) are prepared in a suitable buffer at a specific pH.

  • Inhibition Assay: The reaction mixture contains the buffer, PPO solution, and the test inhibitor at various concentrations. The mixture is pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.

  • Spectrophotometric Measurement: The formation of the colored product (o-quinone) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC₅₀ value is determined. The inhibition type and inhibition constant (Kᵢ) are determined using Lineweaver-Burk plots.

Visualizations

Nrf2_Activation_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles PhenylCinnamate This compound Analog Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation PhenylCinnamate->Keap1 Inhibits Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, GCLC) ARE->AntioxidantGenes Transcription

Caption: Nrf2 activation pathway by this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Design Lead Compound (this compound) Modification Structural Modification (Substitution, etc.) Design->Modification Synthesis Synthesis of Analogs Modification->Synthesis Screening In vitro Screening (e.g., Enzyme/Cell-based assays) Synthesis->Screening Activity Determine Biological Activity (IC50, EC50, etc.) Screening->Activity SAR Structure-Activity Relationship (SAR) Analysis Activity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Process

Caption: General workflow for SAR studies of this compound analogs.

References

A Comparative Guide to the Antioxidant Properties of Phenyl Cinnamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Phenyl cinnamate (B1238496) and its derivatives, supported by experimental data from peer-reviewed studies. The antioxidant capacity is a critical parameter in the development of new therapeutic agents for conditions associated with oxidative stress. Cinnamic acid and its derivatives have emerged as a promising class of compounds with significant antioxidant potential.

Structure-Activity Relationship: Key Determinants of Antioxidant Capacity

The antioxidant activity of Phenyl cinnamate and its derivatives is intrinsically linked to their chemical structure. The core scaffold, 3-phenyl-2-propenoic acid, allows for various substitutions on the phenyl ring and modifications of the carboxylic acid group, which in turn modulate the compound's ability to scavenge free radicals and activate cellular antioxidant defenses.

Key structural features influencing antioxidant activity include:

  • Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups on the Phenyl Ring: The number and position of these electron-donating groups are paramount. Hydroxyl groups, in particular, can readily donate a hydrogen atom to neutralize free radicals. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. For instance, derivatives like caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibit potent antioxidant effects.

  • Esterification and Amidation of the Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or an amide can influence the compound's lipophilicity and, consequently, its interaction with cellular membranes and its overall antioxidant profile. In some cases, esterification can enhance antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and its derivatives is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the antioxidant strength, where a lower IC50 value indicates a higher antioxidant capacity.

The following table summarizes the IC50 values for this compound and a selection of its derivatives from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different research groups.

CompoundAssayIC50 (µg/mL)Reference
Cinnamic AcidDPPH1.2[1]
Ethyl CinnamateDPPH0.64[1]
Cinnamyl AlcoholDPPH0.84[1]
Caffeic AcidDPPH> 50[2]
Ferulic AcidDPPH> 50[2]
Sinapic AcidDPPH> 50[2]
N-(4-chlorophenyl)-3-(3-hydroxyphenyl)propenamide (1f)Nrf2/ARE Luciferase Assay~3.5-fold activation at 10 µM[3]
N-(4-(dimethylamino)phenyl)-3-(3-hydroxyphenyl)propenamide (1g)Nrf2/ARE Luciferase Assay~15-fold activation at 10 µM[3]

Mechanism of Action: The Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, a key mechanism by which cinnamic acid derivatives exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some cinnamic acid derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2 Derivative Cinnamic Acid Derivative Derivative->Keap1 Inactivation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2-ARE signaling pathway by cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compounds (this compound and its derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

2. Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of test solutions: Dissolve the test compounds and the positive control in methanol to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the test solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow A Prepare DPPH Solution (in Methanol) C Mix DPPH Solution with Test Compound A->C B Prepare Test Compound Solutions (Various Concentrations) B->C D Incubate in the Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity and IC50 Value E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

1. Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Test compounds (this compound and its derivatives)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

2. Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the resulting blue-green ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the test compounds and the positive control in a suitable solvent to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a small volume of the test solution to each well.

    • Add the diluted ABTS•+ solution to each well.

  • Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance of the solutions at a wavelength of 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant and tunable antioxidant properties. The structure-activity relationship is well-defined, with the presence and position of hydroxyl and methoxy groups on the phenyl ring playing a crucial role in their radical scavenging abilities. Furthermore, many of these compounds can modulate the endogenous antioxidant defense system through the activation of the Nrf2-ARE signaling pathway. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of these compounds in mitigating oxidative stress-related pathologies.

References

A comparative study of different catalytic systems for Phenyl cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phenyl cinnamate (B1238496), a valuable scaffold in medicinal chemistry and a key component in various industrial applications, is of significant interest. The choice of catalytic system is paramount in determining reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of homogeneous, heterogeneous, and enzymatic catalytic systems for phenyl cinnamate synthesis, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The performance of various catalytic systems for the synthesis of this compound is summarized below. The data highlights key metrics such as reaction time, temperature, and yield, allowing for a direct comparison of their efficacy.

Table 1: Homogeneous Catalysis for this compound Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric AcidCatalytic amountEther604 - 6 hoursNot Specified for this compound
Thionyl Chloride1 mole equivalentNoneSteam bath, then reflux~2 hours63 - 75

Table 2: Heterogeneous Catalysis for this compound Synthesis

CatalystCatalyst LoadingSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
Wells-Dawson Acid (H₆P₂W₁₈O₆₂·24H₂O) on Silica (B1680970)1 mol%TolueneReflux12090
Preyssler Heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀])Not SpecifiedSolvent-free130120Good to Excellent

Table 3: Enzymatic Catalysis for this compound Synthesis

CatalystSubstrateSolventTemperature (°C)Reaction TimeConversion/Yield (%)Reference
Lipozyme® TL IMMethyl 4-chlorocinnamate & Phenylethylaminetert-Amyl alcohol4540 min91.3 (Conversion)
Lipase NS 88011Cinnamic acid & Benzyl alcoholn-Heptane5932 hours97.6 (Yield)
Lipozyme TLIMCinnamic acid & Benzyl alcoholIsooctaneNot SpecifiedNot SpecifiedHigh Yield
Novozym 435Cinnamic acid & Benzyl alcoholToluene70Not SpecifiedLower than Lipozyme TLIM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these synthetic routes.

Protocol 1: Homogeneous Catalysis using Thionyl Chloride
  • Reactant Preparation: In a 500-ml Claisen flask, mix 148 g (1 mole) of cinnamic acid with 119 g (1 mole) of thionyl chloride.

  • Initial Reaction: Fit the flask with a reflux condenser and a gas-absorption trap. Heat the mixture on a steam bath for 45-60 minutes until the evolution of hydrogen chloride ceases.

  • Addition of Phenol (B47542): Cool the mixture and add 94 g (1 mole) of phenol.

  • Second Reaction: Reheat the mixture on the steam bath for approximately 1 hour until hydrogen chloride evolution stops. Subsequently, bring the mixture to reflux on a sand bath to complete the reaction.

  • Purification: Cool the reaction mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm. The resulting solid is washed with a 2% sodium bicarbonate solution and recrystallized from 95% ethanol (B145695) to yield pure this compound.

Protocol 2: Heterogeneous Catalysis using Wells-Dawson Heteropolyacid on Silica
  • Reaction Setup: In a suitable flask, dissolve cinnamic acid (1 mmol) and phenol (1 mmol) in toluene.

  • Catalyst Addition: Add the silica-supported Wells-Dawson acid catalyst (1 mol%).

  • Reaction: Reflux the mixture for 120 minutes.

  • Work-up: After cooling, wash the organic solution with 1M NaOH and then with water. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure. The pure this compound can be obtained by recrystallization from hexanes or by silica flash column chromatography. The catalyst can be recovered for reuse.

Protocol 3: Enzymatic Catalysis using Lipozyme® TL IM in a Continuous-Flow Microreactor
  • Solution Preparation: Prepare two separate solutions. Solution A consists of methyl 4-chlorocinnamate in tert-amyl alcohol. Solution B contains phenylethylamine in tert-amyl alcohol.

  • Reaction System: Use a continuous-flow microreactor system packed with Lipozyme® TL IM.

  • Reaction Execution: Pump both solutions through a Y-mixer and into the flow reactor at a controlled flow rate (e.g., 15.6 μL/min) to achieve a residence time of 40 minutes at 45°C.

  • Product Collection and Purification: Collect the reaction output. Evaporate the solvent and purify the product by silica gel chromatography.

Visualizing the Processes: Workflows and Mechanisms

To better understand the experimental procedures and underlying chemical transformations, the following diagrams are provided.

G General Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Product Reactants Cinnamic Acid + Phenol/Alcohol ReactionVessel Reaction Vessel (Flask, Reactor) Reactants->ReactionVessel Catalyst Catalyst (Homogeneous, Heterogeneous, or Enzymatic) Catalyst->ReactionVessel Solvent Solvent (if applicable) Solvent->ReactionVessel Workup Quenching, Extraction, Washing ReactionVessel->Workup Reaction Conditions: - Temperature - Time Purification Distillation, Recrystallization, or Chromatography Workup->Purification Analysis Characterization (NMR, IR, etc.) Purification->Analysis Product Pure this compound Analysis->Product

Caption: General experimental workflow for the synthesis of this compound.

G Fischer Esterification: Acid-Catalyzed this compound Synthesis CinnamicAcid Cinnamic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl [R-C(OH)₂]⁺ CinnamicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate 1 ProtonatedCarbonyl->TetrahedralIntermediate1 + Phenol Phenol Phenol (Ar-OH) ProtonTransfer Proton Transfer TetrahedralIntermediate1->ProtonTransfer TetrahedralIntermediate2 Tetrahedral Intermediate 2 [R-C(OH)(O⁺H₂Ar)] ProtonTransfer->TetrahedralIntermediate2 WaterLoss Loss of Water TetrahedralIntermediate2->WaterLoss - H₂O ProtonatedEster Protonated this compound [R-CO-O⁺HAr] WaterLoss->ProtonatedEster PhenylCinnamate This compound (R-COOAr) ProtonatedEster->PhenylCinnamate - H⁺ G Lipase-Catalyzed this compound Synthesis (Ping-Pong Bi-Bi Mechanism) cluster_cycle1 First Half-Reaction cluster_cycle2 Second Half-Reaction Lipase_E Free Lipase (E) E_CA Lipase-Cinnamic Acid Complex (E-CA) Lipase_E->E_CA + Cinnamic Acid AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) E_CA->AcylEnzyme - Water Water Water (H₂O) E_Acyl_Phenol Acyl-Enzyme-Phenol Complex (E-Acyl-Phenol) AcylEnzyme->E_Acyl_Phenol + Phenol E_Acyl_Phenol->Lipase_E - this compound PhenylCinnamate This compound Phenol Phenol

Cross-Validation of HPLC and GC Methods for Phenyl Cinnamate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, finds applications in various industries, and its precise analysis is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for the analysis of such compounds. This guide provides an objective comparison of HPLC and GC methods for the analysis of Phenyl cinnamate, supported by typical experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific needs.

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the thermal stability of the analyte. While both methods are suitable for the analysis of this compound, GC-MS is often favored for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[1] HPLC offers versatility and is well-suited for routine quality control where high throughput is necessary.[1]

Comparative Performance Data

The following table summarizes the typical performance characteristics for validated HPLC and GC methods for the analysis of this compound and structurally similar compounds.

ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) ≤ 2%≤ 2%
Data synthesized from validated methods for analogous compounds.[1]

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar cinnamate esters and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general procedure for the quantitative analysis of this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[1] An acidic modifier like 0.1% phosphoric acid may be added to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 278 nm.[1]

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to achieve a concentration within the calibration range.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general methodology for the quantitative analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl methyl silicone stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.[4]

Mass Spectrometer Settings:

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range.[1]

  • Filter the solution through a 0.22 µm syringe filter prior to injection.[1]

Workflow and Decision Making

The selection and validation of an analytical method are critical steps to ensure reliable and accurate results. The following diagrams illustrate a typical workflow for analytical method cross-validation and a decision pathway for selecting between HPLC and GC.

Analytical_Method_Cross_Validation cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Validation Data hplc_val->hplc_data compare Compare Validation Parameters hplc_data->compare gc_dev Method Development gc_val Method Validation gc_dev->gc_val gc_data Validation Data gc_val->gc_data gc_data->compare select Select Suitable Method compare->select

A typical workflow for analytical method cross-validation.

Decision_Pathway start Analyze this compound volatile Is the analyte volatile and thermally stable? start->volatile high_sensitivity Is high sensitivity (trace analysis) required? volatile->high_sensitivity Yes routine_qc Is it for routine QC with high throughput? volatile->routine_qc No high_sensitivity->routine_qc No gc Use GC high_sensitivity->gc Yes hplc Use HPLC routine_qc->hplc Yes routine_qc->gc No

References

Unveiling the Molecular Landscape of Phenyl Cinnamate: A Comparative Guide Integrating DFT and Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive computational and experimental comparison of Phenyl Cinnamate (B1238496), offering insights into its structural, spectroscopic, and biological properties. By juxtaposing theoretical data from Density Functional Theory (DFT) with empirical results, we aim to validate experimental findings and provide a robust framework for future research and development of cinnamate-based compounds.

This guide delves into the molecular intricacies of Phenyl Cinnamate, presenting a detailed analysis of its structure and vibrational frequencies through a combination of experimental techniques and quantum chemical calculations. Furthermore, we explore its bioactivity in comparison to other cinnamic acid derivatives, shedding light on its potential as a therapeutic agent. Detailed experimental protocols and visual workflows are provided to ensure transparency and reproducibility.

At a Glance: this compound vs. Alternative Cinnamic Acid Esters

To contextualize the properties of this compound, a comparative analysis with other cinnamic acid esters is essential. The following table summarizes the antioxidant and antimicrobial activities of this compound and its analogs, providing a snapshot of their relative potencies.

CompoundAntioxidant Activity (DPPH IC50 µg/mL)Antimicrobial Activity (MIC µM)
This compound Data not readily availableData not readily available
Ethyl Cinnamate0.64[1]C. albicans: 726.36, S. aureus: >2151.26[2]
Methyl CinnamateData not readily availableC. albicans: 789.19, S. aureus: >2151.26[2]
Butyl CinnamateData not readily availableC. albicans: 626.62, S. aureus: >2151.26[2]
Decyl CinnamateData not readily availableS. aureus: 550.96[2]
Cinnamyl Acetate0.16[3]Data not readily available
Cinnamic Acid0.18, 1.2[1][3]M. tuberculosis: 270-675[4]

Deep Dive: Experimental vs. Theoretical Analysis of this compound

A cornerstone of validating computational models is the direct comparison of their predictions with experimental data. For this compound, DFT calculations offer a theoretical lens to understand its molecular geometry and vibrational modes, which can then be corroborated by experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy.

Molecular Geometry: A Tale of Two Perspectives

The following table presents a comparison of selected experimental and DFT-calculated bond lengths and angles for a this compound derivative, 2-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate. The calculations were performed using the B3LYP/6-311G(d,p) level of theory.

ParameterBond/AngleExperimental Value (Å/°)Calculated Value (Å/°)
Bond Length C=O-1.213
C-O (ester)-1.375
C=C (vinyl)-1.341
C-C (phenyl)1.363-1.3911.387-1.401
Bond Angle O=C-O-123.9
C-O-C (ester)-117.8
C=C-C-127.2
C-C-C (phenyl)119.0-121.0118.4-120.8
Vibrational Spectroscopy: Harmonizing Theory and Experiment

Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes. The table below compares the experimental and calculated vibrational frequencies for key functional groups in a laterally fluorinated this compound derivative.

Vibrational ModeFunctional GroupExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)
C=O StretchEster1714-
C=C StretchAlkene1640-
N=N StretchAzo1590-
C-O StretchEster1169-
C-O StretchAlkoxy1072-

Note: A direct comparison of experimental and a full set of calculated vibrational frequencies for unsubstituted this compound was not available in the searched literature. The data is from a related derivative.[5]

Experimental Protocols: A Blueprint for Validation

To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of cinnamic acid with phenol. A detailed protocol can be found in various organic synthesis resources.

Characterization Methods
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and other phase transitions of the synthesized compounds.

  • Polarized Optical Microscopy (POM): POM is used to observe the liquid crystalline textures and phase transition temperatures.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the compounds.

DFT Computational Details

The theoretical calculations are typically performed using Gaussian software. The geometry optimization and vibrational frequency calculations are carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams were created using the DOT language.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Analysis Cinnamic Acid Cinnamic Acid Esterification Esterification Cinnamic Acid->Esterification Phenol Phenol Phenol->Esterification Crude this compound Crude this compound Esterification->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Experimental Analysis Experimental Analysis Pure this compound->Experimental Analysis DFT Calculation DFT Calculation Pure this compound->DFT Calculation Structural Data Structural Data Experimental Analysis->Structural Data Spectroscopic Data Spectroscopic Data Experimental Analysis->Spectroscopic Data DFT Calculation->Structural Data DFT Calculation->Spectroscopic Data Comparison Comparison Structural Data->Comparison Spectroscopic Data->Comparison Validation Validation Comparison->Validation

Workflow for the synthesis, characterization, and DFT validation of this compound.

Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Cinnamate Derivatives Cinnamate Derivatives Nrf2 Nrf2 Cinnamate Derivatives->Nrf2 activates Keap1->Nrf2 degrades ARE ARE Nrf2->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection

Simplified Nrf2/ARE signaling pathway activated by cinnamate derivatives under oxidative stress.

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural Phenyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a compound of significant interest in the pharmaceutical and cosmeceutical industries due to its wide range of biological activities. This guide provides a comparative overview of the bioactivity of phenyl cinnamate sourced from natural origins versus synthetic routes, supported by experimental data and detailed methodologies.

Sourcing and Synthesis: Natural vs. Synthetic Pathways

Natural this compound is found in various plant species, often as a component of essential oils and resins. For instance, it has been isolated from the essential oil of the berries of Lavungo scandens[1]. Natural cinnamic acid, the precursor for this compound, is a key metabolite in the shikimate pathway in plants[2][3].

Synthetic this compound can be prepared through several laboratory methods. A common approach involves the reaction of cinnamoyl chloride with phenol. Other methods include heating cinnamic acid and phenol with phosphorus oxychloride or heating cinnamic acid anhydride (B1165640) and phenol with a dehydrating agent[4]. The synthesis of cinnamyl cinnamates, a related group of compounds, has also been achieved from benzaldehydes in high yields[1]. These synthetic routes offer the advantage of producing pure compounds in larger quantities for research and commercial purposes.

Comparative Bioactivity: A Data-Driven Analysis

The biological effects of this compound and its derivatives are extensive, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While direct comparative studies between purely "natural" and "synthetic" this compound are scarce in the literature, we can infer and compare their potential bioactivities based on studies of the compound and its analogues. The bioactivity is inherent to the molecular structure, regardless of its origin.

Antioxidant Activity

Cinnamic acid and its derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals[5][6]. The antioxidant capacity is influenced by the substitution pattern on the aromatic ring[2].

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds (cinnamic acid derivatives) are dissolved in a suitable solvent.

  • Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined from a plot of scavenging activity against the concentration of the sample.

CompoundAntioxidant Activity (IC50 in µg/mL)Reference
Cinnamic Acid1.2[5]
Ethyl Cinnamate0.64[5]
Cinnamyl Alcohol0.84[5]

Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Cinnamic acid esters have demonstrated anti-inflammatory effects. For instance, certain monoterpenoid esters of cinnamic acid have shown interesting anti-inflammatory activity in carrageenan-induced paw edema tests in mice[7][8]. Methyl cinnamate has also been shown to exhibit potent anti-inflammatory activity with low cytotoxicity[9].

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound (e.g., a cinnamic acid ester) is administered to the animals, usually intraperitoneally, at a specific dose (e.g., 75 mg/kg)[8]. A control group receives a vehicle, and a positive control group receives a known anti-inflammatory drug like phenylbutazone[8].

  • Induction of Inflammation: After a set time following compound administration, a solution of carrageenan (e.g., 3.5%) is injected into the subplantar region of the hind paw to induce localized inflammation and edema[8].

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 3, 5, and 7 hours) after the carrageenan injection using a plethysmometer[8].

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each time point by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity

This compound and related compounds have shown significant activity against a range of microorganisms, including bacteria and fungi[10]. The antimicrobial efficacy can be influenced by the specific derivative and the target microorganism.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) in µMReference
This compoundAspergillus niger61[10]
This compoundCandida albicans43[10]
This compoundBacillus subtilis164[10]
This compoundStaphylococcus aureus203[10]
This compoundEscherichia coli252[10]
Benzyl cinnamateAspergillus niger50[10]
Benzyl cinnamateBacillus subtilis203[10]
4-isopropylbenzylcinnamideStaphylococcus aureus458.15[11]
Decyl cinnamateStaphylococcus aureus550.96[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in the growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Cinnamic acid derivatives have garnered significant attention for their potential as anticancer agents[12][13]. Their mechanism of action can involve the induction of apoptosis and the inhibition of cancer cell proliferation.

CompoundCell LineIC50Reference
Methyl caffeateMCF-7 (Breast cancer)0.62 µM[2]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivativesVarious cancer cell lines< 10 µg/mL[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Signaling Pathway and Experimental Workflow Visualization

The antioxidant effects of some cinnamic acid derivatives are mediated through the activation of the Nrf2/ARE pathway. The following diagram illustrates this signaling cascade.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenyl_cinnamate This compound Derivative Keap1 Keap1 Phenyl_cinnamate->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub promotes ubiquitination Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Bioactivity_Workflow Compound This compound (Natural or Synthetic) In_vitro_assays In Vitro Assays Compound->In_vitro_assays Antioxidant Antioxidant Assays (e.g., DPPH) In_vitro_assays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) In_vitro_assays->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) In_vitro_assays->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) In_vitro_assays->Anticancer In_vivo_studies In Vivo Studies (Animal Models) In_vitro_assays->In_vivo_studies Promising candidates Toxicity Toxicity Assessment In_vivo_studies->Toxicity Efficacy Efficacy Evaluation In_vivo_studies->Efficacy Drug_Development Lead for Drug Development In_vivo_studies->Drug_Development Positive results

References

A Comparative Guide to Purity Assessment of Synthesized Phenyl Cinnamate: DSC vs. Chromatographic and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of quality control and reliable downstream applications. Phenyl cinnamate (B1238496), an aromatic ester with applications in various fields, requires precise purity assessment to ensure the validity of experimental results. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with two other prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of synthesized Phenyl cinnamate.

Principles of Purity Analysis: A Comparative Overview

The three techniques operate on fundamentally different principles to assess the purity of a compound.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique determines purity by measuring the melting point depression of a crystalline solid. Impurities disrupt the crystal lattice, leading to a lower and broader melting range. The Van't Hoff equation is applied to the melting endotherm to calculate the mole percent of impurities. This method is absolute and does not require a reference standard of the analyte.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a powerful separation technique. The sample is vaporized and passed through a column that separates its components based on their volatility and interaction with the stationary phase. The separated components are then detected by a flame ionization detector. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a spectroscopic technique that provides a direct and absolute measure of purity. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. Furthermore, qNMR provides structural information that can aid in the identification of impurities.

Quantitative Data Summary

The purity of a synthesized batch of this compound was assessed using DSC, GC-FID, and qNMR. The following table summarizes the illustrative quantitative data for a clear comparison of the techniques' performance.

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
DSC 99.50.2Absolute method, no reference standard of the analyte needed, relatively fast for screening.Only applicable to crystalline solids, less sensitive to impurities that are soluble in the solid phase or co-crystallize, can be affected by thermal decomposition.
GC-FID 99.70.1High sensitivity to volatile impurities, high precision, and robustness.Requires a volatile and thermally stable analyte, does not provide structural information for impurity identification, assumes equal detector response for all components in area percent calculations.
qNMR (¹H NMR) 99.60.15Absolute and primary method, provides structural information for impurity identification, non-destructive.Lower sensitivity for trace-level impurities compared to chromatographic methods, requires a suitable internal standard that does not have overlapping signals with the analyte.

Experimental Protocols

Detailed methodologies for the purity assessment of synthesized this compound using DSC, GC-FID, and qNMR are provided below.

Purity Assessment by Differential Scanning Calorimetry (DSC)

Materials:

  • Synthesized this compound

  • Aluminum DSC pans and lids

  • DSC instrument calibrated for temperature and enthalpy

Procedure:

  • Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a temperature well below its expected melting point (e.g., 30°C).

  • Heat the sample at a slow, constant rate (e.g., 0.5 °C/min) through its melting transition to a temperature well above the melting point (e.g., 100°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting melting endotherm using the instrument's software to calculate the purity based on the Van't Hoff equation.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Materials:

  • Synthesized this compound

  • High-purity solvent (e.g., ethyl acetate)

  • GC-FID instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Prepare a stock solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Set the GC-FID instrument parameters, including injector temperature, oven temperature program, detector temperature, and gas flow rates. A typical oven program might start at 150°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Record the chromatogram.

  • Calculate the purity of this compound using the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)

Materials:

  • Synthesized this compound

  • Certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 15-20 mg of the synthesized this compound and 10-15 mg of the certified internal standard into a clean vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the purity assessment of this compound using DSC, GC-FID, and qNMR.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of This compound seal Hermetically Seal in DSC Pan weigh->seal load Load Sample and Reference Pans seal->load equilibrate Equilibrate at Sub-Melting Temperature load->equilibrate heat Heat at a Slow, Constant Rate (e.g., 0.5 °C/min) equilibrate->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Melting Endotherm record->analyze calculate Calculate Purity using Van't Hoff Equation analyze->calculate

Caption: Workflow for DSC Purity Determination.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Interpretation prepare_solution Prepare ~1 mg/mL Solution in Volatile Solvent set_params Set GC-FID Parameters prepare_solution->set_params inject Inject Sample set_params->inject run_gc Run Chromatographic Separation inject->run_gc detect Detect with FID run_gc->detect record_chromatogram Record Chromatogram detect->record_chromatogram calculate_purity Calculate Purity by Area Normalization record_chromatogram->calculate_purity

Caption: Workflow for GC-FID Purity Determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Interpretation weigh_sample Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum with Quantitative Parameters transfer->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate Integrate Analyte and Standard Signals process_spectrum->integrate calculate_purity Calculate Absolute Purity integrate->calculate_purity

Caption: Workflow for qNMR Purity Determination.

Conclusion

The choice of analytical technique for the purity assessment of synthesized this compound depends on the specific requirements of the analysis. DSC offers a rapid and absolute method for crystalline materials without the need for a specific reference standard. GC-FID provides high sensitivity and precision, particularly for volatile impurities. qNMR stands out as a primary and absolute method that not only quantifies purity but also provides valuable structural information about potential impurities. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is often recommended in research and industrial settings.

A Comparative Guide to the Synthesis of Phenyl Cinnamate: Traditional vs. Greener Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenyl cinnamate (B1238496), a valuable compound in various industrial applications, has traditionally relied on methods that often involve harsh reagents and significant environmental drawbacks. In the pursuit of sustainable chemistry, a number of greener alternatives have emerged, offering milder reaction conditions, reduced waste, and improved safety profiles. This guide provides an objective comparison of traditional and greener synthesis protocols for phenyl cinnamate, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for the different synthesis routes to this compound and its analogues, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Traditional Synthesis Methods for this compound

ParameterThionyl Chloride MethodPhosphorus Oxychloride MethodAcid Anhydride with Dehydrating Agent
Starting Materials Cinnamic acid, Thionyl chloride, Phenol (B47542)Cinnamic acid, Phenol, Phosphorus oxychlorideCinnamic acid anhydride, Phenol, Zinc chloride
Catalyst/Reagent Thionyl chloridePhosphorus oxychlorideZinc chloride
Solvent None (reactants act as solvent)Not specifiedNot specified
Temperature (°C) Steam bath, then reflux (~350°C)[1]HeatingHeating
Reaction Time ~2 hours[1]Not specifiedNot specified
Yield (%) 63-75% (after recrystallization)[1]Not specifiedNot specified
Key Environmental/Safety Concerns Use of corrosive and toxic thionyl chloride, evolution of HCl and SO2 gases.[1]Use of corrosive phosphorus oxychloride.Use of dehydrating agents.

Table 2: Greener Synthesis Methods for Cinnamate Esters *

ParameterEnzymatic Synthesis (Lipase)Microwave-Assisted SynthesisUltrasound-Assisted Synthesis
Starting Materials Cinnamic acid, Alcohol (e.g., Benzyl (B1604629) alcohol, Ethanol)Cinnamic acid, PhenolCinnamic acid, Phenol
Catalyst/Reagent Immobilized Lipase (B570770) (e.g., Lipozyme TLIM, Novozym 435)Heteropolyacid (e.g., H6P2W18O62·24H2O)Lipase (e.g., Novozym® 435)
Solvent Organic solvents (e.g., Isooctane, n-heptane) or solvent-freeToluene (B28343) or solvent-freeSolvent-free
Temperature (°C) 40-70[2][3]100-140[4]~75[5]
Reaction Time 2-32 hours[2][3]20 minutes - 1 hour[4]~11 hours[5]
Yield (%) 97-99%[2][6]68-96%[4]~94%[5]
Key Environmental/Safety Benefits Mild reaction conditions, biodegradable catalyst, potential for solvent-free conditions and catalyst recycling.Significantly reduced reaction times, lower energy consumption, potential for solvent-free conditions.[7]Enhanced reaction rates, potential for lower temperatures and solvent-free conditions.[8]

*Data for greener methods are primarily for benzyl, ethyl, and octyl cinnamates, as specific data for this compound is limited. These protocols are adaptable for the synthesis of this compound.

Experimental Protocols

Traditional Synthesis: Thionyl Chloride Method

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Cinnamic acid (1 mole)

  • Thionyl chloride (1 mole)

  • Phenol (1 mole)

  • Sodium bicarbonate solution (2%)

  • 95% Ethanol (B145695)

Procedure:

  • In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap, a mixture of 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride is placed.

  • The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).

  • The flask is cooled, and 94 g (1 mole) of phenol is added.

  • The mixture is reheated on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).

  • The reaction mixture is then heated to reflux on a sand bath to complete the reaction.

  • After cooling, the mixture is distilled under reduced pressure, collecting the fraction boiling at 190–210°C at 15 mm Hg.

  • The solidified distillate is ground to a powder and washed with cold 2% sodium bicarbonate solution.

  • The crude product is recrystallized from 95% ethanol to yield pure this compound.

Greener Synthesis: Enzymatic Esterification using Immobilized Lipase

This protocol is a general procedure based on the enzymatic synthesis of various cinnamate esters.[2][3]

Materials:

  • Cinnamic acid

  • Phenol

  • Immobilized Lipase (e.g., Lipozyme TLIM or Novozym 435)

  • n-heptane (or other suitable organic solvent)

Procedure:

  • In a reaction vessel, combine cinnamic acid and phenol in a suitable molar ratio (e.g., 1:3 acid to alcohol).

  • Add the immobilized lipase (e.g., 4.4 mg/mL).[3]

  • Add n-heptane as the solvent.

  • The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 59°C) for a specified time (e.g., 32 hours).[3]

  • Reaction progress can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the immobilized enzyme is separated by filtration and can be washed and reused.

  • The solvent is removed from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Greener Synthesis: Microwave-Assisted Esterification

This protocol is based on the microwave-assisted synthesis of cinnamic acid and its derivatives.[4]

Materials:

  • Cinnamic acid

  • Phenol

  • Heteropolyacid catalyst (e.g., H6P2W18O62·24H2O supported on silica)

  • Toluene

Procedure:

  • In a microwave-safe reaction vessel, a mixture of cinnamic acid (1.1 mmol), phenol (1 mmol), and the supported heteropolyacid catalyst (10-2 mmol) in toluene (3 mL) is prepared.[9]

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction is irradiated with microwaves at a set temperature (e.g., 140°C) for a short duration (e.g., 20 minutes).

  • After the reaction, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The organic solution is washed with 1M NaOH and water, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the this compound product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the traditional and a representative greener synthesis protocol.

Traditional_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cinnamic_acid Cinnamic Acid reaction1 Heat with Thionyl Chloride (Steam Bath) cinnamic_acid->reaction1 thionyl_chloride Thionyl Chloride thionyl_chloride->reaction1 phenol Phenol reaction2 Add Phenol & Heat (Steam Bath) phenol->reaction2 reaction1->reaction2 reflux Reflux (Sand Bath) reaction2->reflux distillation Vacuum Distillation reflux->distillation washing Wash with NaHCO3 distillation->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product

Caption: Workflow for the traditional synthesis of this compound.

Greener_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cinnamic_acid Cinnamic Acid incubation Incubate with Agitation (Controlled Temperature) cinnamic_acid->incubation phenol Phenol phenol->incubation enzyme Immobilized Lipase enzyme->incubation filtration Filter to Recover Enzyme incubation->filtration evaporation Solvent Evaporation filtration->evaporation product This compound evaporation->product

Caption: Workflow for the enzymatic synthesis of this compound.

Environmental Impact and Sustainability

Traditional synthesis methods for this compound often employ hazardous reagents like thionyl chloride and phosphorus oxychloride, which are corrosive and produce toxic byproducts.[1] These reactions may also require high temperatures, leading to higher energy consumption.

In contrast, greener synthesis protocols offer significant environmental advantages.

  • Enzymatic synthesis utilizes biodegradable and often reusable catalysts (lipases) and proceeds under mild conditions.[3] The potential for solvent-free reactions further reduces the environmental footprint.

  • Microwave-assisted synthesis dramatically reduces reaction times, which translates to lower energy consumption.[7] These methods can also be performed with smaller amounts of solvent or in solvent-free conditions.

  • Ultrasound-assisted synthesis provides an energy-efficient way to increase reaction rates and yields, often at lower temperatures than conventional heating.[8]

The choice of solvent is a critical factor in the overall environmental impact of a synthesis. Greener approaches often utilize less toxic and more environmentally benign solvents, or are designed to be solvent-free, which is a key principle of green chemistry.[7]

References

Phenyl Cinnamate: A Comparative Performance Analysis Across Diverse Application Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Phenyl Cinnamate's performance in three key application matrices: as a fragrance ingredient, a UV absorber in cosmetic formulations, and a potential matrix for controlled drug delivery. The following sections present objective comparisons with alternative compounds, supported by experimental data and detailed methodologies, to assist in formulation and development decisions.

This compound as a Fragrance Ingredient: Enhancing Longevity

In the fragrance industry, the longevity of a scent is a critical performance metric. This compound is often utilized as a fixative to prolong the evaporation of more volatile fragrance components. Its performance is compared here with Benzyl Benzoate, another commonly used fixative.

Comparative Performance Data: Fragrance Longevity
CompoundOdor TypeOdor Substantivity (on smelling strip)Application Suitability (Alcoholic Perfume)
This compoundBalsamic, floral, fruity~243 hoursVery Good Performance
Benzyl BenzoateFaintly balsamic-Classic fixative-blender

Data for this compound is based on available information for Benzyl Cinnamate, a structurally similar compound, due to a lack of direct data for this compound itself.

Experimental Protocol: Evaluation of Fragrance Longevity

Objective: To determine and compare the odor longevity of fragrance compounds when this compound and Benzyl Benzoate are used as fixatives.

Materials:

  • This compound

  • Benzyl Benzoate

  • A model fragrance composition (e.g., a simple floral accord)

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Micropipettes

  • Standard fragrance smelling strips (blotters)

  • A controlled environment chamber (20-22°C, 40-50% relative humidity)

  • Panel of trained olfactory assessors

Procedure:

  • Preparation of Fragrance Solutions:

    • Prepare a 10% solution of the model fragrance composition in ethanol (Control).

    • Prepare a second 10% solution of the model fragrance, to which 5% this compound (relative to the total fragrance concentrate) is added.

    • Prepare a third 10% solution of the model fragrance, to which 5% Benzyl Benzoate is added.

    • Allow all solutions to macerate for 48 hours in a cool, dark place.

  • Application to Smelling Strips:

    • Dip a labeled smelling strip into each of the three fragrance solutions to a depth of 1 cm for 2 seconds.

    • Remove the strips and allow the ethanol to evaporate for 30 seconds.

  • Olfactory Evaluation:

    • Place the smelling strips in the controlled environment chamber.

    • Have the panel of trained assessors evaluate the odor intensity of each strip at regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 243 hours).

    • Assessors should rate the odor intensity on a scale of 0 (no odor) to 5 (very strong odor).

  • Data Analysis:

    • Plot the average odor intensity rating against time for each of the three fragrance preparations.

    • The time at which the odor is no longer consistently detectable by the panel is considered the end of the odor life.

Fragrance_Longevity_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase prep_control Prepare Control Fragrance apply_strips Apply to Smelling Strips prep_control->apply_strips prep_pc Prepare Fragrance with this compound prep_pc->apply_strips prep_bb Prepare Fragrance with Benzyl Benzoate prep_bb->apply_strips olfactory_eval Olfactory Evaluation at Intervals apply_strips->olfactory_eval plot_data Plot Odor Intensity vs. Time olfactory_eval->plot_data compare Compare Longevity plot_data->compare

Caption: Experimental workflow for evaluating fragrance longevity.

This compound as a UV Absorber: Sun Protection Efficacy

Cinnamate derivatives are widely used as UVB filters in sunscreen formulations. This compound's performance as a UV absorber is compared with the commonly used Octyl Methoxycinnamate (Octinoxate) and Benzyl Salicylate.

Comparative Performance Data: UV Absorption
CompoundWavelength of Maximum Absorption (λmax)Molar Absorption Coefficient (ε)In Vitro SPF (Calculated for Cinnamic Acid)
This compound Derivatives (MePMC, MePEC)~310 nmLarger than Octyl Methoxycinnamate-
Octyl Methoxycinnamate (Octinoxate)~310 nm--
Benzyl Salicylate~300 nmWeak UVB absorber-
Cinnamic Acid--39.3[1]

MePMC: 2-methylphenyl 4-methoxycinnamate, MePEC: 2-methylphenyl 4-ethoxycinnamate. Data suggests derivatives of this compound can have superior UV absorption to Octinoxate.[2]

Experimental Protocol: In Vitro Determination of Sun Protection Factor (SPF)

Objective: To determine and compare the in vitro SPF of formulations containing this compound, Octyl Methoxycinnamate, and Benzyl Salicylate.

Materials:

  • This compound

  • Octyl Methoxycinnamate

  • Benzyl Salicylate

  • Sunscreen base formulation (without UV absorbers)

  • Polymethyl methacrylate (B99206) (PMMA) plates

  • UV-Vis spectrophotometer with an integrating sphere

  • Glycerine

  • Positive displacement pipette

Procedure:

  • Preparation of Sunscreen Formulations:

    • Prepare a control formulation with the sunscreen base only.

    • Prepare three separate formulations by incorporating a defined concentration (e.g., 5% w/w) of this compound, Octyl Methoxycinnamate, and Benzyl Salicylate into the sunscreen base.

  • Sample Application:

    • Apply a thin, uniform film of each formulation onto the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².

    • Spread the sample evenly using a gloved finger.

    • Allow the film to dry for 15 minutes in the dark.

  • Spectrophotometric Measurement:

    • Measure the UV transmittance of each sample-coated plate at 1 nm intervals from 290 nm to 400 nm using the UV-Vis spectrophotometer.

    • Use an uncoated, glycerine-treated PMMA plate as a blank.

  • SPF Calculation:

    • Calculate the in vitro SPF using the following equation, which incorporates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):

    Where T(λ) is the spectral transmittance of the sample.

SPF_Determination_Workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase prep_base Prepare Sunscreen Base prep_pc_form Formulate with this compound prep_base->prep_pc_form prep_omc_form Formulate with Octinoxate prep_base->prep_omc_form prep_bs_form Formulate with Benzyl Salicylate prep_base->prep_bs_form apply_plate Apply to PMMA Plate prep_pc_form->apply_plate prep_omc_form->apply_plate prep_bs_form->apply_plate measure_uv Measure UV Transmittance apply_plate->measure_uv calc_spf Calculate In Vitro SPF measure_uv->calc_spf compare_spf Compare SPF Values calc_spf->compare_spf

Caption: Workflow for in vitro SPF determination.

This compound in Drug Delivery: A Potential Hydrophobic Matrix

The hydrophobic nature of this compound suggests its potential use as a matrix for the controlled release of therapeutic agents. While specific studies on this compound for drug delivery are limited, its properties can be compared to other hydrophobic matrices like Carnauba Wax.

Comparative Performance Data: Drug Release from Hydrophobic Matrices
Matrix MaterialDrug Release MechanismExpected Release Profile
This compound (Hypothesized)Diffusion-controlled from a non-eroding matrixSustained release, potentially following Higuchi or Fickian diffusion models
Carnauba WaxDiffusion and erosionSustained release, with release rate influenced by wax concentration
Experimental Protocol: Evaluation of In Vitro Drug Release from a this compound Matrix

Objective: To evaluate the in vitro release profile of a model drug from a this compound-based matrix.

Materials:

  • This compound

  • Model drug (e.g., Theophylline)

  • Polyvinylpyrrolidone (PVP) as a binder

  • Magnesium stearate (B1226849) as a lubricant

  • Tablet press

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Phosphate (B84403) buffer solution (pH 7.4)

  • UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

  • Tablet Formulation and Preparation:

    • Mix this compound (as the matrix), the model drug, and PVP in a defined ratio (e.g., 70:29:1).

    • Add a small amount of magnesium stearate (e.g., 0.5%) and blend.

    • Compress the mixture into tablets of a specific weight and hardness using the tablet press.

  • In Vitro Dissolution Testing:

    • Place a tablet in each vessel of the dissolution apparatus containing 900 mL of phosphate buffer (pH 7.4) maintained at 37 ± 0.5°C.

    • Set the paddle rotation speed to 50 rpm.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Drug Quantification:

    • Analyze the drug concentration in the withdrawn samples using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

    • Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism.

Drug_Release_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase formulate Formulate Tablet with this compound Matrix compress Compress into Tablets formulate->compress dissolution Perform In Vitro Dissolution compress->dissolution sample Withdraw Samples at Intervals dissolution->sample quantify Quantify Drug Concentration sample->quantify analyze_kinetics Analyze Release Kinetics quantify->analyze_kinetics

Caption: Workflow for in vitro drug release testing.

Potential Signaling Pathway Involvement: The Nrf2 Antioxidant Response

While direct evidence for this compound is emerging, derivatives such as N-Phenyl Cinnamamide have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[3][4] This pathway is a key regulator of cellular defense against oxidative stress.

The α,β-unsaturated carbonyl structure present in cinnamates acts as a Michael acceptor, which can react with cysteine residues on Keap1, a repressor of Nrf2. This leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which is involved in glutathione (B108866) (GSH) synthesis.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC This compound Derivative Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 Inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation GSH_precursors Glutamate, Cysteine, Glycine GSH Glutathione (GSH) GSH_precursors->GSH ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to NQO1 NQO1 Gene ARE->NQO1 Activates Transcription HO1 HO-1 Gene ARE->HO1 Activates Transcription GCLC GCLC Gene ARE->GCLC Activates Transcription GCLC->GSH Catalyzes synthesis

Caption: Activation of the Nrf2 antioxidant pathway by a this compound derivative.

References

Phenyl Cinnamate Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of phenyl cinnamate (B1238496) derivatives, a class of compounds known for their diverse biological activities, has been a subject of intense research. This guide provides an objective comparison of their efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data. Understanding the correlation between in vitro and in vivo results is crucial for the preclinical development of these promising compounds. This guide focuses primarily on their anti-inflammatory and anticancer properties.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following table summarizes the quantitative data from various studies, offering a comparative look at the performance of different phenyl cinnamate derivatives. It is important to note that direct comparisons between in vitro and in vivo data should be made with caution due to the inherent differences in experimental conditions.

Derivative NameTarget/ModelIn Vitro Efficacy (IC50/Inhibition)In Vivo ModelIn Vivo Efficacy
Anti-inflammatory Derivatives
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideNF-κB Inhibition (LPS-induced THP-1 cells)High inhibition at 2 µM[1]-Data not available
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideNF-κB Inhibition (LPS-induced THP-1 cells)High inhibition at 2 µM[1]-Data not available
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideNF-κB Inhibition (LPS-induced THP-1 cells)High inhibition at 2 µM[1]-Data not available
Methyl CinnamateCox2, Nos2, Tnfa mRNA expression (LPS-induced RAW264.7 cells)Significant suppression at 0.1 mM[2]-Data not available
Anticancer Derivatives
Phenyl amide cinnamateMCF-7 breast cancer cell line94.8% inhibition at 100 µg/ml; 90.8% inhibition at 40 µg/ml[3]-Data not available
7-hydroxy azacoumarin-α-cyanocinnamate hybrid (Compound 7)MCF-7 breast cancer cellsIC50 = 7.65 μM[4]Ehrlich ascites carcinoma (EAC) model in mice85.92% reduction in viable EAC cells at 10 mg/kg[4]
7-hydroxy azacoumarin-α-cyanocinnamate hybrid (Compound 7)MDA-MB-231 breast cancer cellsIC50 = 9.7 ± 1.15 μM[4]Ehrlich ascites carcinoma (EAC) model in miceSubstantial tumor volume suppression at 10 mg/kg[4]
N-(4-phenylthiazol-2-yl)cinnamamide derivative (Compound 8f)Jurkat cellsIC50 = 0.035 μM[5]-Data not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Study: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours in a 5% CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

In Vivo Anti-inflammatory Study: LPS-Induced Inflammation in Mice

This model is used to evaluate the anti-inflammatory activity of compounds in a living organism.

Protocol:

  • Animal Acclimatization: Male C57BL/6 mice (18-22 g) are acclimatized for one week.

  • Grouping: Mice are randomly allocated into four groups: control, LPS only, compound + LPS (low dose), and compound + LPS (high dose).

  • Compound Administration: The test compound (e.g., a 2-phenyl-4H-chromen-4-one derivative) is administered via intraperitoneal injection at specified doses (e.g., 15 and 30 mg/kg).

  • Induction of Inflammation: After 30 minutes, inflammation is induced by tracheal instillation with 5 mg/kg of lipopolysaccharide (LPS).

  • Sample Collection: After 24 hours, mice are anesthetized, and blood is collected for analysis.

  • Analysis: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using ELISA kits.

Mandatory Visualization

Signaling Pathway: NF-κB Inhibition by this compound Derivatives

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Derivative This compound Derivatives Derivative->IKK Inhibits DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow: In Vitro vs. In Vivo Comparison

The following diagram illustrates the general workflow for comparing the efficacy of this compound derivatives in in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_comparison Comparative Analysis invitro_start Cell Culture (e.g., Cancer cell lines, Macrophages) invitro_treat Treatment with This compound Derivatives invitro_start->invitro_treat invitro_assay Efficacy Assays (e.g., MTT, NF-κB reporter) invitro_treat->invitro_assay invitro_data Data Analysis (e.g., IC50, % Inhibition) invitro_assay->invitro_data compare Compare In Vitro and In Vivo Efficacy invitro_data->compare invivo_start Animal Model (e.g., Mouse tumor model, Rat paw edema) invivo_treat Administration of This compound Derivatives invivo_start->invivo_treat invivo_observe Observation & Measurement (e.g., Tumor volume, Paw edema) invivo_treat->invivo_observe invivo_data Data Analysis (e.g., Tumor growth inhibition, Reduction in inflammation) invivo_observe->invivo_data invivo_data->compare conclusion Draw Conclusions on Therapeutic Potential compare->conclusion

Caption: General workflow for comparing in vitro and in vivo efficacy of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Phenyl Cinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical handling, from use to disposal, is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of phenyl cinnamate (B1238496), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, consult the specific Safety Data Sheet (SDS) for phenyl cinnamate. While some related compounds are reported as non-hazardous, others are known to cause skin, eye, and respiratory irritation and can be very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is essential to treat all chemical waste as hazardous unless explicitly confirmed otherwise by an environmental health and safety professional.[4]

Personal Protective Equipment (PPE) Required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[3]

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant dust or aerosols are generated, a respirator may be necessary.[1][3]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste management facility, typically via controlled incineration.[5] Never discharge this compound or its solutions into the sewer system or dispose of it in regular trash. [4][5]

1. Waste Identification and Segregation:

  • Identify the waste as solid this compound, a solution containing this compound, or materials contaminated with it.

  • Do not mix this compound waste with incompatible chemicals. Store it in a separate, designated container.[6][7]

2. Containment:

  • Place the waste in a chemically compatible container that is in good condition and has a secure, leak-proof screw cap.[6][7] High-density polyethylene (B3416737) containers are often suitable.[8]

  • Ensure the container is not filled beyond 90% capacity to allow for expansion.[7][9]

  • Keep the container closed at all times except when adding waste.[4][10]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • Identify the full chemical name: "this compound."

  • List all constituents, including solvents and their approximate concentrations.

  • Indicate the primary hazards (e.g., Irritant, Combustible, Environmental Hazard).[8]

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][10]

  • The SAA must be a secure location, away from ignition sources and incompatible materials.[11]

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself.

Summary of Disposal and Safety Information

The following table summarizes key data and procedural guidelines for handling this compound waste.

ParameterGuideline / Information
Primary Disposal Method Collection by a licensed hazardous waste contractor for controlled incineration or chemical destruction.[5]
Prohibited Disposal Do not dispose of in sinks, drains, or regular trash.[4][5] Avoid release to the environment.[2]
GHS Hazard Profile Varies by specific cinnamate ester. May include Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335), and being Hazardous to the Aquatic Environment (H410).[1][2] Phenyl propyl cinnamate is noted as a combustible liquid.[3]
Waste Container Chemically compatible, sealed, leak-proof, and clearly labeled with "Hazardous Waste" and full chemical contents.[6][7][8]
Accidental Spill Cleanup Evacuate personnel and eliminate ignition sources.[1][11] Wear appropriate PPE. Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[1][5]
Empty Container Disposal Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695), acetone).[4][5] Collect the rinsate as hazardous waste. Deface the original label, puncture the container to prevent reuse, and dispose of it as regular solid waste or per institutional guidelines.[4][5]

Operational Workflows

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, follow this procedure:

  • Ensure Safety: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Eliminate all potential ignition sources.[11]

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Contain Spill: For liquid spills, surround the area with an absorbent material to prevent it from spreading.

  • Absorb Material: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[5]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Use non-sparking tools if the material is flammable.[11]

  • Label for Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and list any solvents used.

  • Clean Area: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. Collect the cleaning materials as hazardous waste.

  • Dispose: Arrange for pickup of the waste container through your EHS department.

Logical Workflow for this compound Disposal

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_store Storage & Pickup A Waste Generated (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Transfer Waste to Container C->D E Securely Label Container 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Waste No Longer Generated? F->G H Contact EHS for Hazardous Waste Pickup G->H Yes I Licensed Waste Contractor Disposes via Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Phenyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This guide provides crucial, step-by-step procedures for the use of Phenyl cinnamate (B1238496), ensuring laboratory safety and environmental protection. Adherence to these guidelines will mitigate risks and ensure compliance with safety regulations.

Phenyl cinnamate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) and to be prepared for emergency situations.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[1]To protect against splashes and dust.
Hand Protection Chemical-impermeable gloves.[2]To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[1]
Respiratory Protection Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges.To avoid inhalation of dust or vapors, especially where dust is formed or ventilation is inadequate.[1]
Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]To protect the skin from contact with the chemical.

Operational Plan: Safe Handling of this compound

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure adequate ventilation is present in the handling area.[1]

  • Inspect all PPE for integrity before use.[3]

  • Locate the nearest safety shower and eyewash station.

  • Have a spill kit with inert absorbent material (e.g., sand, dry clay) readily available.[2]

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Weigh and handle the substance in a well-ventilated area or a fume hood.

  • Use non-sparking tools to prevent ignition sources.[4]

3. Storage:

  • Store in a tightly closed, suitable container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Unused or Waste Product:

  • Collect waste this compound in a clearly labeled, sealed container.[4]

  • Dispose of the material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]

2. Contaminated Materials:

  • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and local regulations.[1]

  • For spills, collect the absorbed material into a suitable container for disposal.[2]

  • Decontaminate reusable equipment and work surfaces thoroughly after use.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate actions.

1. Eye Contact:

  • Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][6]

  • Seek immediate medical attention.[1]

2. Skin Contact:

  • Wash off with soap and plenty of water.[1]

  • Remove contaminated clothing.[7]

  • Consult a physician if irritation persists.[1]

3. Inhalation:

  • Move the person into fresh air.[1]

  • If breathing is difficult, provide artificial respiration and consult a physician.[1]

4. Ingestion:

  • Rinse mouth with water.[1]

  • Do NOT induce vomiting.[8]

  • Seek immediate medical advice.[8]

5. Spill Management:

  • Evacuate personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Eliminate all ignition sources.[4]

  • Contain the spill using inert absorbent material and place it in a suitable, closed container for disposal.[1][2] Avoid creating dust.[1]

This compound Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Prep1 Ensure Adequate Ventilation Prep2 Inspect PPE Prep1->Prep2 Prep3 Locate Safety Equipment Prep2->Prep3 Hand1 Don Appropriate PPE Prep3->Hand1 Hand2 Weigh/Handle in Ventilated Area Hand1->Hand2 Hand3 Avoid Dust/Aerosol Formation Hand2->Hand3 Stor1 Store in Tightly Closed Container Hand3->Stor1 Disp1 Collect Waste in Labeled Container Hand3->Disp1 Stor2 Store in Dry, Ventilated Area Stor1->Stor2 Disp2 Use Licensed Disposal Service Disp1->Disp2 Emerg1 Exposure (Eyes, Skin, Inhalation) Emerg3 Follow First Aid/Spill Procedures Emerg1->Emerg3 Emerg2 Spill Emerg2->Emerg3

Caption: Workflow for Safe this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.